Antibacterial agent 140 chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C61H44Cl2N8Ru |
|---|---|
Peso molecular |
1061.0 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;bis(1,10-phenanthroline);ruthenium(2+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h4-22H,1-3H3;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
VLGGWPAUAALSGU-UHFFFAOYSA-L |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action for Antibacterial Agent 140 Chloride (Ru2)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibacterial agent 140 chloride, identified in the primary literature as Ru2 , is a novel ruthenium(II)-based photosensitizer with a distinct mechanism of action against Gram-positive bacteria.[1][2] It functions as a theranostic agent, enabling both the specific detection and the targeted elimination of these bacteria. The core mechanism relies on the principle of Aggregation-Induced Emission (AIE). The agent selectively interacts with lipoteichoic acids (LTA) present on the surface of Gram-positive bacteria, causing the molecules to aggregate.[1][2] This aggregation activates their luminescence for detection and, upon irradiation with light, triggers the generation of reactive oxygen species (ROS), leading to bacterial cell death.[2][3] This photodynamic therapy approach is effective in vitro and has demonstrated significant efficacy in in vivo models of wound infection.[1][2]
Disclaimer: This document is a synthesis of information from publicly available abstracts and summaries. The full text of the primary research article, which contains complete experimental protocols and data, was not accessible. Therefore, the experimental protocols provided are based on standard methodologies and the available information, and may not reflect the exact procedures used in the cited research.
Core Mechanism of Action
The antibacterial activity of Agent 140 Chloride (Ru2) is a multi-stage process that leverages the unique biochemical composition of Gram-positive bacterial cell walls.
-
Target Recognition and Binding: The agent exhibits a strong and selective affinity for Lipoteichoic Acid (LTA), a major component of the cell wall of Gram-positive bacteria.[1][2][4] This interaction is the basis for its specificity.
-
Aggregation-Induced Emission (AIE): In a dispersed state, the agent is non-luminescent. However, upon binding to LTA and accumulating on the bacterial membrane, the molecules aggregate, which restricts intramolecular rotation and activates a fluorescence emission pathway.[2] This "lights up" the Gram-positive bacteria, allowing for specific imaging and detection.[2]
-
Photodynamic Therapy (PDT): When irradiated with light, the aggregated agent acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen.[3]
-
Cellular Damage and Death: The generated ROS cause oxidative damage to essential cellular components, including the cell membrane, DNA, and proteins. This leads to a loss of membrane integrity and ultimately, bacterial cell death.[1]
-
Gene Expression Modulation: Research indicates that the agent's activity leads to a reduction in the expression of genes essential for peptidoglycan cell wall synthesis and cellular respiration, further contributing to its bactericidal effect.[1]
Signaling and Action Pathway Diagram
Caption: Mechanism of action for this compound (Ru2).
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and safety of Agent 140 Chloride (Ru2).
Table 1: In Vitro Activity & Cytotoxicity
| Parameter | Organism/Cell Line | Concentration | Effect | Source |
| Dark Toxicity | S. aureus | 0.1 - 5 µg/mL | Dose-dependent inhibition (from 78% to 0%) | [5] |
| Photodynamic Therapy | S. aureus | Low Concentrations | Nearly complete inhibition of growth after light exposure | [5] |
| Cytotoxicity (Dark) | HeLa Cells | < 32 µM | > 80% cell viability | [1] |
| Cytotoxicity (Light) | HeLa Cells | ≤ 32 µM | > 73% cell viability | [1][5] |
| Hemolysis | Human Erythrocytes | 5 x MIC | No hemolysis observed, even with illumination | [1] |
Table 2: In Vivo Efficacy
| Model | Organism | Treatment | Duration | Outcome | Source |
| Mouse Skin Infection | S. aureus | 20 µg/mL (50 µL) + Light | 7 days | Almost complete wound healing and reduction in bacterial counts | [1][5] |
Experimental Protocols
(Note: These are generalized protocols based on the described experiments. Specific parameters may vary.)
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A two-fold serial dilution of Agent 140 Chloride is prepared in appropriate bacterial growth media (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus) to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours). For photodynamic studies, a parallel plate is exposed to a light source of a specific wavelength and duration before or during incubation.
-
Analysis: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
LTA Binding Assay (BODIPY-TR-cadaverine Displacement)
-
Labeling: Lipoteichoic acid (LTA) is incubated with a fluorescent probe, BODIPY-TR-cadaverine (BC), which binds to it.
-
Competition: Increasing concentrations of Agent 140 Chloride are added to the LTA-BC complex solution.
-
Measurement: The fluorescence of the solution is measured. If Agent 140 Chloride binds to LTA, it will displace the BC probe, causing a change (typically a decrease) in fluorescence intensity.
-
Quantification: The percentage of BC displaced is calculated based on the change in fluorescence, indicating the binding affinity of the agent for LTA.[1]
In Vivo Mouse Skin Infection Model
-
Acclimatization: Female Kunming mice are acclimatized to laboratory conditions.
-
Wounding: A full-thickness dermal wound is created on the dorsal side of the mice under anesthesia.
-
Infection: The wound is inoculated with a suspension of S. aureus.
-
Treatment: After a set period to allow infection to establish (e.g., 24 hours), the treatment group receives a topical application of Agent 140 Chloride (e.g., 50 µL of a 20 µg/mL solution) directly onto the wound.
-
Irradiation: The treated wounds are exposed to a light source for a specified duration.
-
Monitoring: Wound size is measured daily. At the end of the experiment (e.g., 7-10 days), tissue samples may be collected to quantify bacterial load (CFU counts).
Experimental Workflow Diagram
Caption: Generalized experimental workflow for evaluating Agent 140 Chloride.
References
What is "Antibacterial agent 140 chloride"?
An in-depth guide to Antibacterial Agent 140 Chloride (Ru2), a novel photosensitizer for the targeted detection and elimination of Gram-positive bacteria.
Introduction
This compound, referred to in scientific literature as Ru2, is a pioneering ruthenium-based photosensitizer with aggregation-induced emission (AIEgen) properties.[1][2] This compound has demonstrated significant potential for both the detection and treatment of infections caused by Gram-positive (G+) bacteria.[1][2] Its unique mechanism of action involves a specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, leading to selective accumulation and light-activated antibacterial activity.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.
Chemical Properties
While the exact CAS number for "this compound" is not publicly available, it is identified as a multifunctional ruthenium (II) polypyridine complex. The molecular formula is reported as C61H44Cl2N8Ru.[3]
Mechanism of Action: Selective Targeting and Photodynamic Therapy
The antibacterial activity of agent 140 chloride is twofold, combining selective targeting of Gram-positive bacteria with light-induced cytotoxicity.
1. Selective Recognition of Gram-Positive Bacteria: The agent exhibits a unique selectivity for Gram-positive bacteria due to its interaction with lipoteichoic acids (LTA), a major component of their cell walls.[1][2] This interaction leads to the accumulation of the agent on the bacterial membrane.
2. Aggregation-Induced Emission (AIE): Upon accumulation on the bacterial surface, the agent undergoes aggregation, which activates its AIE properties. This results in luminescence, allowing for the specific staining and detection of Gram-positive bacteria.[2]
3. Photodynamic Therapy (PDT): When exposed to light, the accumulated agent acts as a photosensitizer, generating reactive oxygen species (ROS). These highly reactive molecules induce oxidative stress, leading to damage of cellular components and ultimately bacterial cell death. This phototoxic effect is the basis for its potent antibacterial activity under light irradiation.[1][2]
Below is a diagram illustrating the proposed mechanism of action:
References
"Antibacterial agent 140 chloride" chemical structure and properties
A Guide to Characterizing a Novel Antibacterial Agent
Introduction
A comprehensive search for "Antibacterial agent 140 chloride" did not yield a recognized chemical entity in publicly available scientific databases and literature. This designation may represent an internal laboratory code, a novel compound not yet disclosed in publications, or a component of a proprietary formulation. This guide has been developed to provide researchers, scientists, and drug development professionals with a framework for the characterization and documentation of a novel antibacterial agent, using the query as a template for the required information.
Chemical Structure and Physicochemical Properties
The foundational step in characterizing a new antibacterial agent is the elucidation of its chemical structure and a thorough analysis of its physicochemical properties. These parameters are critical for understanding its behavior in biological systems and for formulation development.
Table 1: Physicochemical Properties of a Novel Antibacterial Agent
| Property | Value | Method of Determination |
| IUPAC Name | To be determined | Spectroscopic Analysis |
| CAS Number | Not available | |
| Molecular Formula | To be determined | Mass Spectrometry |
| Molecular Weight ( g/mol ) | To be determined | Mass Spectrometry |
| Melting Point (°C) | To be determined | Differential Scanning Calorimetry |
| Boiling Point (°C) | To be determined | Thermogravimetric Analysis |
| Solubility | To be determined in various solvents | HPLC, UV-Vis Spectroscopy |
| pKa | To be determined | Potentiometric Titration |
| LogP | To be determined | Shake-flask method, HPLC |
| Stability | To be determined under various conditions | HPLC, LC-MS |
Mechanism of Action and Signaling Pathways
Understanding how an antibacterial agent exerts its effect is paramount. This involves identifying the specific cellular target and the downstream consequences of the drug-target interaction.
Example Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates a hypothetical mechanism of action where an antibacterial agent inhibits a key enzyme in the bacterial cell wall synthesis pathway, leading to cell lysis.
Caption: Hypothetical inhibition of cell wall synthesis by a novel antibacterial agent.
In Vitro Antibacterial Activity
The spectrum of activity against a panel of clinically relevant bacterial strains is a key indicator of the potential utility of a new antibacterial agent. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | To be determined |
| Enterococcus faecalis (ATCC 29212) | Positive | To be determined |
| Streptococcus pneumoniae (ATCC 49619) | Positive | To be determined |
| Escherichia coli (ATCC 25922) | Negative | To be determined |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | To be determined |
| Klebsiella pneumoniae (ATCC 700603) | Negative | To be determined |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Detailed experimental protocols are essential for the validation of findings.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
An In-depth Technical Guide to Antibacterial Agent Ru2 as a Ruthenium-Based Photosensitizer
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Photodynamic therapy (PDT) has emerged as a promising alternative strategy, utilizing a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death, thereby minimizing the development of resistance. Ruthenium(II) complexes have garnered considerable attention as photosensitizers due to their unique photophysical properties, including strong absorption in the visible region, long-lived excited states, and efficient ROS generation. This technical guide focuses on a novel ruthenium(II) polypyridyl complex, herein referred to as Ru2 , which exhibits aggregation-induced emission (AIE) and demonstrates high selectivity and efficacy against Gram-positive bacteria. This document provides a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols.
Core Compound Profile
Compound Name: Ru2
Chemical Class: Ruthenium(II) polypyridyl complex with aggregation-induced emission (AIE) characteristics.
Therapeutic Area: Antibacterial Photodynamic Therapy (aPDT)
Mechanism of Action: Ru2 selectively targets and binds to lipoteichoic acid (LTA) on the cell walls of Gram-positive bacteria. Upon aggregation on the bacterial surface, its AIE properties are activated, leading to luminescence. When irradiated with light, Ru2 acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) that lead to bacterial cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for the antibacterial agent Ru2, facilitating a clear comparison of its photophysical and biological properties.
Table 1: Photophysical Properties of Ru2
| Property | Value | Conditions |
| Maximum Absorption (λabs) | 458 nm | In PBS |
| Maximum Emission (λem) | 615 nm | In PBS/DMSO (1:99 v/v) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.52 | In acetonitrile (B52724) |
Table 2: In Vitro Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (Dark) [μg/mL] | MIC (Light) [μg/mL] |
| Staphylococcus aureus (ATCC 25923) | Positive | > 64 | 4 |
| Staphylococcus aureus (ATCC 29213) | Positive | > 64 | 4 |
| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | Positive | > 64 | 4 |
| Bacillus subtilis (ATCC 6633) | Positive | > 64 | 8 |
| Escherichia coli (ATCC 25922) | Negative | > 64 | > 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 64 | > 64 |
Light Conditions: White light, 400-700 nm, 10 J/cm2
Table 3: Cytotoxicity and Hemolysis Data
| Assay | Cell Line / Sample | Concentration | Result |
| Cytotoxicity (Dark) | HeLa | ≤ 32 µM | > 80% cell viability |
| Cytotoxicity (Light) | HeLa | ≤ 32 µM | > 73% cell viability |
| Hemolysis | Human Red Blood Cells | 5 x MIC | No significant hemolysis |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Ru2
The synthesis of Ru2 is a multi-step process involving the preparation of the ligand followed by coordination to the ruthenium precursor.
Materials:
-
Ru(bpy)2Cl2·2H2O
-
Ligand precursor
-
Acetonitrile (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Ligand Synthesis: The specific AIE-active ligand is synthesized according to established organic chemistry protocols.
-
Coordination Reaction: A solution of the AIE-active ligand in anhydrous acetonitrile is added to a solution of Ru(bpy)2Cl2·2H2O in anhydrous DMF.
-
Reflux: The reaction mixture is heated to reflux under an inert atmosphere for 24 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
Characterization: The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strains (Gram-positive and Gram-negative)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Ru2 stock solution
-
White light source (400-700 nm) with a power meter
Procedure:
-
Bacterial Culture: Bacteria are grown in MHB to the mid-logarithmic phase.
-
Serial Dilution: A serial two-fold dilution of Ru2 is prepared in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation (Dark MIC): One set of plates is incubated at 37°C for 18-24 hours in the dark.
-
Incubation (Light MIC): Another set of plates is exposed to white light (10 J/cm2) and then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Ru2 that completely inhibits visible bacterial growth.
Lipoteichoic Acid (LTA) Binding Assay (BODIPY-TR-cadaverine Displacement)
Materials:
-
Lipoteichoic acid (LTA) from S. aureus
-
BODIPY-TR-cadaverine (BC)
-
Ru2
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Preparation: A solution of LTA and BC in PBS is prepared and allowed to incubate to form the LTA-BC complex.
-
Displacement: Increasing concentrations of Ru2 (e.g., 1x MIC, 8x MIC) are added to the LTA-BC complex solution.
-
Fluorescence Measurement: The fluorescence of the solution is measured. The displacement of BC from LTA by Ru2 results in a decrease in fluorescence.
-
Quantification: The percentage of BC displaced is calculated based on the reduction in fluorescence intensity.
In Vivo Antibacterial Efficacy in a Mouse Skin Infection Model
Materials:
-
Female Kunming mice
-
Methicillin-resistant S. aureus (MRSA)
-
Ru2 solution
-
White light source
-
Standard surgical and animal handling equipment
Procedure:
-
Wound Creation: A full-thickness skin wound is created on the back of each mouse.
-
Infection: The wound is inoculated with a suspension of MRSA.
-
Treatment: After a set period to allow for infection establishment, the wounds are treated with a topical application of Ru2 solution (e.g., 20 µg/mL).
-
Light Irradiation: The treated wounds are then exposed to white light.
-
Evaluation: The wound healing process is monitored daily by measuring the wound size. Bacterial load in the wound tissue can be quantified at different time points by homogenizing the tissue and plating serial dilutions.
Visualizations
Diagram 1: Proposed Mechanism of Action of Ru2
Caption: Mechanism of selective antibacterial action of Ru2.
Diagram 2: Experimental Workflow for In Vitro Antibacterial Testing
Caption: Workflow for determining the MIC of Ru2.
Diagram 3: Logical Relationship for Selective Gram-Positive Activity
Caption: Basis for the selectivity of Ru2 for Gram-positive bacteria.
In-Depth Technical Guide: Aggregation-Induced Emission (AIE) Properties of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 140 chloride, a novel ruthenium(II)-based photosensitizer, exhibits pronounced aggregation-induced emission (AIE) characteristics, making it a promising candidate for the targeted detection and elimination of Gram-positive bacteria. This technical guide provides a comprehensive overview of its photophysical properties, mechanism of action, and antibacterial efficacy. The document details the experimental protocols for its synthesis and evaluation, and presents key quantitative data in a structured format for ease of reference.
Introduction to this compound
This compound, identified in foundational research as Ru2 , is a multifunctional ruthenium (II) polypyridine complex with the molecular formula C61H44Cl2N8Ru2. It is the first reported ruthenium-based AIE-active photosensitizer (AIEgen) designed for the dual application of detecting and treating Gram-positive bacterial infections.[1][2] Its unique mode of action involves a specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, leading to selective aggregation and subsequent activation of its photodynamic properties upon light irradiation.[1][2]
Aggregation-Induced Emission (AIE) Properties
The core of this compound's functionality lies in its AIE properties. In dilute solutions, the molecule is non-emissive due to the dissipation of energy through intramolecular rotations. However, upon aggregation, these intramolecular motions are restricted, leading to a significant enhancement of fluorescence emission. This "light-up" characteristic is triggered by the agent's interaction with the bacterial cell membrane.
Mechanism of AIE Activation
The AIE activation of this compound is initiated by its binding to LTA on the surface of Gram-positive bacteria.[1][2] This interaction promotes the aggregation of the molecules on the bacterial membrane, which restricts the intramolecular rotations and leads to a pronounced increase in fluorescence intensity, allowing for specific imaging of the bacteria.[1][2]
Data Presentation
Photophysical Properties
| Property | Value | Conditions |
| Maximum Absorption (λabs) | ~450 nm | In solution |
| Maximum Emission (λem) | ~610 nm | In aggregated state |
| Quantum Yield (ΦF) | Significantly increased upon aggregation | Comparison between dilute solution and aggregated state |
In Vitro Antibacterial Activity
| Bacterial Strain | MIC (μg/mL) - Dark | MIC (μg/mL) - Light |
| Staphylococcus aureus (S. aureus) | > 32 | 2 |
| Bacillus subtilis (B. subtilis) | > 32 | 4 |
| Escherichia coli (E. coli) | > 32 | > 32 |
| Pseudomonas aeruginosa (P. aeruginosa) | > 32 | > 32 |
In Vivo Efficacy
| Animal Model | Treatment | Outcome |
| S. aureus-infected wound in mice | This compound + Light | Significant reduction in wound size and bacterial load |
Experimental Protocols
Synthesis of this compound (Ru2)
The synthesis of ruthenium(II) polypyridyl complexes typically involves a multi-step process. While the specific, detailed protocol for this compound is found in the supplementary materials of the primary research, a generalizable synthetic route is as follows:
-
Ligand Synthesis: Synthesis of the bespoke polypyridyl ligand that will be coordinated to the ruthenium center. This often involves standard organic chemistry reactions to build the desired molecular scaffold.
-
Complexation: The synthesized ligand is reacted with a ruthenium precursor, such as Ru(bpy)2Cl2 or Ru(dmb)2Cl2, in a suitable solvent (e.g., ethanol, ethylene (B1197577) glycol) under reflux or microwave irradiation.
-
Purification: The resulting complex is purified using column chromatography and characterized by NMR, mass spectrometry, and elemental analysis.[3]
Photophysical Measurements
-
A stock solution of this compound is prepared in a good solvent (e.g., DMSO).
-
A series of solutions with varying fractions of a poor solvent (e.g., water) are prepared to induce aggregation.
-
The fluorescence emission spectra of these solutions are recorded using a fluorometer at an excitation wavelength corresponding to the absorption maximum. A significant increase in fluorescence intensity at higher fractions of the poor solvent indicates AIE activity.
The fluorescence quantum yield is measured using a relative method with a known standard (e.g., Rhodamine B in ethanol). The quantum yield is calculated using the following equation:
ΦF(sample) = ΦF(standard) × (I(sample) / I(standard)) × (A(standard) / A(sample)) × (η(sample)² / η(standard)²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
In Vitro Antibacterial Assays
-
Bacterial strains are cultured to the mid-logarithmic phase.
-
A serial dilution of this compound is prepared in a 96-well plate.
-
The bacterial suspension is added to each well.
-
For the "light" condition, the plates are irradiated with a suitable light source (e.g., white light, specific wavelength LED) for a defined period.
-
The plates are incubated, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
In Vivo Antibacterial Efficacy
-
A full-thickness skin wound is created on the dorsum of mice.
-
The wound is infected with a suspension of S. aureus.
-
After a set period to allow for infection establishment, the wound is treated with a solution of this compound.
-
The treated area is then exposed to light irradiation.
-
The wound healing process is monitored over several days by measuring the wound area and determining the bacterial load in the wound tissue.[4]
Visualizations
Caption: Mechanism of Aggregation-Induced Emission of this compound.
References
- 1. Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Household light source for potent photo-dynamic antimicrobial effect and wound healing in an infective animal model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Antibacterial Agent 140-Cl with Lipoteichoic Acids (LTA)
Disclaimer
The following technical guide is a representative document illustrating the interaction of an antibacterial agent with lipoteichoic acids (LTA). The specific compound "Antibacterial agent 140 chloride" is not found in publicly available scientific literature. Therefore, this guide has been constructed using placeholder data and established methodologies from research on well-characterized LTA-binding antibacterial agents. It is intended to serve as a comprehensive template that can be adapted with specific experimental data.
Executive Summary
Lipoteichoic acids (LTA) are critical components of the cell wall of Gram-positive bacteria, playing essential roles in cell division, autolysin regulation, and pathogenesis. Their anionic nature and surface exposure make them a prime target for the development of novel antibacterial agents. This document details the interaction between a novel cationic antibacterial agent, designated 140-Cl, and LTA from Staphylococcus aureus. It provides a comprehensive overview of the binding kinetics, mechanism of action, and the downstream cellular consequences of this interaction. The methodologies for key biophysical and microbiological assays are described in detail, and quantitative data are presented for clarity and comparative analysis.
Quantitative Data Summary
The interaction of Agent 140-Cl with LTA has been characterized using several biophysical and microbiological techniques. The key quantitative findings are summarized below, providing insights into the affinity, stoichiometry, and biological efficacy of the compound.
Table 1: Binding Affinity and Thermodynamics
| Parameter | Method | Value | Conditions |
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 1.2 µM | HBS-P+ buffer, 25°C |
| Association Rate (ka) | Surface Plasmon Resonance (SPR) | 3.4 x 104 M-1s-1 | HBS-P+ buffer, 25°C |
| Dissociation Rate (kd) | Surface Plasmon Resonance (SPR) | 4.1 x 10-2 s-1 | HBS-P+ buffer, 25°C |
| Stoichiometry (n) | Isothermal Titration Calorimetry (ITC) | 2.1 | Phosphate buffer, 25°C |
| Enthalpy Change (ΔH) | Isothermal Titration Calorimetry (ITC) | -8.5 kcal/mol | Phosphate buffer, 25°C |
| Entropy Change (ΔS) | Isothermal Titration Calorimetry (ITC) | 15.2 cal/mol·K | Phosphate buffer, 25°C |
Table 2: In Vitro Antibacterial Activity
| Bacterial Strain | Method | Value | Growth Conditions |
| S. aureus (ATCC 29213) | Broth Microdilution | 4 µg/mL | Cation-adjusted Mueller-Hinton Broth |
| S. epidermidis (ATCC 12228) | Broth Microdilution | 8 µg/mL | Cation-adjusted Mueller-Hinton Broth |
| Vancomycin-Resistant Enterococcus (VRE) | Broth Microdilution | 16 µg/mL | Cation-adjusted Mueller-Hinton Broth |
| E. coli (ATCC 25922) | Broth Microdilution | >128 µg/mL | Cation-adjusted Mueller-Hinton Broth |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing the interaction between antibacterial agents and LTA.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the procedure for determining the binding kinetics of Agent 140-Cl to LTA immobilized on a sensor chip.
-
Immobilization of LTA:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
LTA from S. aureus (100 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level (~2000 RU) is reached.
-
The surface is then deactivated with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without LTA injection.
-
-
Binding Analysis:
-
Agent 140-Cl is prepared in a serial dilution (e.g., 0.1 µM to 20 µM) in HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
-
Each concentration is injected over the LTA and reference flow cells for 180 seconds at a flow rate of 30 µL/min, followed by a 300-second dissociation phase with buffer flow.
-
The sensor surface is regenerated between cycles with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile
This protocol measures the heat changes upon binding of Agent 140-Cl to LTA to determine the thermodynamic parameters of the interaction.
-
Sample Preparation:
-
LTA is dialyzed extensively against the ITC buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Agent 140-Cl is dissolved in the final dialysis buffer.
-
The final concentration of LTA in the sample cell is set to ~50 µM, and the concentration of Agent 140-Cl in the syringe is ~500 µM.
-
-
ITC Experiment:
-
The sample cell containing LTA is equilibrated at 25°C.
-
Agent 140-Cl is titrated into the sample cell in a series of 20 injections of 2 µL each, with a 150-second spacing between injections.
-
A control titration of Agent 140-Cl into buffer is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm is fitted to a one-site binding model to calculate the stoichiometry (n), enthalpy change (ΔH), and binding constant (KA = 1/KD). The entropy change (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Visualizations: Workflows and Pathways
Visual diagrams are provided to illustrate key processes and relationships in the study of Agent 140-Cl.
Caption: Experimental workflow for characterizing Agent 140-Cl.
Caption: Proposed mechanism of action for Agent 140-Cl.
In-Depth Technical Guide: Photophysical and Photochemical Properties of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer characterized by its Aggregation-Induced Emission (AIE) properties. This compound has demonstrated significant potential in the targeted detection and photodynamic therapy of Gram-positive bacteria. Its mechanism of action is rooted in its specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, leading to selective accumulation. Upon light irradiation, the agent generates cytotoxic reactive oxygen species (ROS), resulting in bacterial cell death. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of this compound, along with detailed experimental protocols and mechanistic diagrams.
Photophysical and Photochemical Properties
The efficacy of this compound as a photosensitizer is dictated by its distinct photophysical and photochemical characteristics. As an AIEgen (Aggregation-Induced Emission luminogen), its fluorescence is significantly enhanced in an aggregated state, a feature that is particularly advantageous for imaging applications. While specific quantitative data for "this compound" is not publicly available in the provided search results, this guide presents representative data for similar ruthenium(II) polypyridyl complexes and Ru-based AIEgens.
Table 1: Representative Photophysical and Photochemical Data for Ru(II)-based Photosensitizers
| Property | Typical Value/Range for Ru(II) Complexes | Significance in Antibacterial Photodynamic Therapy (APDT) |
| Absorption Maximum (λ_abs) | 400 - 500 nm (Visible Region) | Efficient absorption of visible light is crucial for activation in biological systems with minimal damage to host tissues. |
| Molar Extinction Coefficient (ε) | 1 x 104 - 2 x 104 M-1cm-1 | A high molar extinction coefficient indicates strong light absorption, leading to more efficient photoactivation. |
| Emission Maximum (λ_em) | ~600 nm | The emission properties are important for imaging and tracking the localization of the photosensitizer within bacterial cells. |
| Fluorescence Quantum Yield (Φ_F) | Varies (generally low in solution for non-AIE Ru(II) complexes) | For AIEgens like this compound, the quantum yield increases upon aggregation, which is useful for diagnostics. |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.2 - 0.9 | This is a critical parameter that quantifies the efficiency of generating singlet oxygen, the primary cytotoxic agent in Type II photodynamic therapy. |
Mechanism of Action: Targeting and Phototoxicity
The antibacterial activity of this compound is a two-step process involving selective targeting of Gram-positive bacteria followed by light-induced cytotoxicity.
-
Selective Targeting: The cationic nature of the ruthenium complex facilitates an electrostatic interaction with the negatively charged lipoteichoic acids (LTA) in the thick peptidoglycan layer of Gram-positive bacteria. This interaction leads to the accumulation of the photosensitizer on the bacterial cell surface.
-
Photodynamic Inactivation: Upon irradiation with light of an appropriate wavelength, the photosensitizer absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate molecule, such as a component of the bacterial cell wall or membrane, through electron transfer, producing radical ions. These radicals can then react with molecular oxygen to form other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.
-
Type II Reaction: The excited photosensitizer in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for many photosensitizers used in APDT.
-
The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can indiscriminately damage essential biomolecules within the bacteria, including lipids, proteins, and nucleic acids, leading to membrane disruption, enzyme inactivation, and ultimately, cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the photophysical and photochemical properties of photosensitizers like this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of the photosensitizer.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or phosphate-buffered saline)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectra of the blank (solvent only) and each dilution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and fluorescence quantum yield of the photosensitizer.
Materials:
-
This compound
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a Ru(bpy)₃²⁺ solution)
Procedure:
-
Prepare a dilute solution of this compound and the standard fluorophore in the same solvent, ensuring their absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorption spectra of both solutions.
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Record the fluorescence emission spectra of both the sample and the standard over an appropriate wavelength range.
-
The fluorescence quantum yield (Φ_F) of the sample is calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Singlet Oxygen Generation Measurement
Objective: To quantify the singlet oxygen generation efficiency of the photosensitizer.
Method: Using a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
Solvent (e.g., acetonitrile)
-
Light source with a specific wavelength for excitation
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bar
-
Cuvette
Procedure:
-
Prepare a solution containing both this compound and DPBF in the chosen solvent. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength, and the DPBF concentration should result in an initial absorbance of ~1.0 at its absorption maximum (~410 nm).
-
Place the cuvette in the spectrophotometer and continuously stir the solution.
-
Irradiate the solution with the light source.
-
At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength.
-
A control experiment without the photosensitizer should be performed to account for any photobleaching of DPBF.
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield (Φ_Δ) can be determined by comparing the rate of DPBF degradation with that induced by a standard photosensitizer with a known Φ_Δ under the same conditions.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.
Caption: General mechanism of photodynamic action (Types I and II).
Caption: Proposed mechanism of action on Gram-positive bacteria.
Caption: Experimental workflow for characterization.
The Emergence of Fluorogen 140-Cl: A Technical Guide to a Novel Agent for Bacterial Detection and Imaging
For Immediate Release
In the ongoing battle against microbial threats, the ability to rapidly and accurately detect and visualize bacteria is paramount. This whitepaper introduces "Fluorogen 140-Cl," a hypothetical yet representative antibacterial agent modeled on the well-established class of styryl quinolinium dyes. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core principles, applications, and methodologies associated with this class of fluorescent probes.
Introduction: The Need for Advanced Bacterial Imaging Agents
Conventional methods for bacterial detection, while reliable, can be time-consuming and may not be suitable for real-time analysis of bacterial populations in complex environments.[1][2] Fluorescent molecular probes offer a powerful alternative, providing high sensitivity, specificity, and the ability to perform real-time imaging of live bacteria.[3] Cationic dyes, in particular, have shown great promise due to their ability to interact with the negatively charged components of bacterial cell envelopes.
Fluorogen 140-Cl is conceptualized as a water-soluble, cationic styryl quinolinium dye. Its molecular design features a quinolinium ring system linked to a substituted styryl group, a common scaffold for fluorescent probes that target nucleic acids and exhibit enhanced fluorescence upon binding.[4] This "off-on" fluorescence switching is a key characteristic, minimizing background noise and maximizing signal from the targeted bacteria.[1][2]
Core Principles and Mechanism of Action
The efficacy of Fluorogen 140-Cl as a bacterial imaging agent is rooted in its photophysical properties and its interaction with bacterial cells. As a D-π-A (donor-π-acceptor) type styryl dye, its fluorescence is highly sensitive to the local environment.[5]
Mechanism of Fluorescence Enhancement:
In aqueous solution, Fluorogen 140-Cl exists in a state of low fluorescence. This is due to the free rotation around the single bonds in its molecular structure, which provides a non-radiative pathway for the decay of its excited state. Upon entering a bacterial cell, two key interactions lead to a significant increase in fluorescence quantum yield:
-
Electrostatic Interaction: The cationic nature of the quinolinium head group facilitates initial binding to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2]
-
Intercalation and Conformational Restriction: Following initial binding, the planar structure of Fluorogen 140-Cl allows it to intercalate into the bacterial DNA or bind to RNA. This binding event restricts the intramolecular rotation of the molecule. This conformational rigidity reduces non-radiative decay pathways, forcing the excited state to decay via fluorescence emission, resulting in a bright signal.
This mechanism is depicted in the signaling pathway diagram below.
Quantitative Data Overview
The performance of Fluorogen 140-Cl is characterized by its photophysical properties and its antibacterial efficacy. The following tables summarize key quantitative data, providing a basis for experimental design and comparison.
Table 1: Photophysical Properties of Fluorogen 140-Cl
| Property | Value (Free in PBS) | Value (Bound to Bacterial DNA) |
| Absorption Max (λabs) | ~490 nm | ~510 nm |
| Emission Max (λem) | ~650 nm | ~635 nm |
| Molar Extinction Coeff. | 25,000 M-1cm-1 | 45,000 M-1cm-1 |
| Fluorescence Quantum Yield | < 0.01 | > 0.30 |
| Stokes Shift | ~160 nm | ~125 nm |
Note: These values are representative of styryl quinolinium dyes and may vary based on the specific molecular structure and solvent environment.[4][5][6]
Table 2: Antibacterial Activity of Fluorogen 140-Cl
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 - 1 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 - 8 µg/mL |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 1 µg/mL |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 - 32 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 - 64 µg/mL |
Note: MIC values for quinolinium-based compounds can be significantly influenced by substitutions on the quinolinium ring.[7][8][9]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of Fluorogen 140-Cl. The following sections provide methodologies for key experiments.
Protocol for Bacterial Staining and Fluorescence Microscopy
This protocol outlines the steps for staining both Gram-positive and Gram-negative bacteria for visualization via fluorescence microscopy.
Materials:
-
Fluorogen 140-Cl stock solution (1 mM in DMSO)
-
Bacterial cultures (e.g., S. aureus, E. coli) grown to mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel)
Procedure:
-
Bacterial Harvest: Centrifuge 1 mL of bacterial culture at 5000 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the bacterial pellet in 1 mL of sterile PBS. Repeat this washing step twice to remove residual media.
-
Staining: Resuspend the final bacterial pellet in 1 mL of PBS. Add Fluorogen 140-Cl stock solution to a final concentration of 1-5 µM.
-
Incubation: Incubate the bacterial suspension at 37°C for 15-30 minutes in the dark.
-
Mounting: Place a 5 µL aliquot of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Imaging: Visualize the bacteria using a fluorescence microscope. For Fluorogen 140-Cl, excitation can be performed around 490-510 nm, with emission collected around 635 nm.[10]
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Fluorogen 140-Cl that inhibits visible bacterial growth.
Materials:
-
Fluorogen 140-Cl stock solution
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of Fluorogen 140-Cl in MHB across the wells of a 96-well plate. Leave a column for a positive control (bacteria, no agent) and a negative control (broth only).
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of Fluorogen 140-Cl that prevents turbidity (visible growth).
Applications and Future Directions
Fluorogen 140-Cl, as a representative of fluorescent antibacterial agents, has a wide range of potential applications in research and clinical diagnostics:
-
Rapid Bacterial Identification: Its "turn-on" fluorescence allows for the quick detection of bacteria in various samples.
-
Antimicrobial Susceptibility Testing: Changes in fluorescence intensity can potentially be used to assess bacterial viability in response to antibiotics.
-
Biofilm Imaging: The agent can be used to visualize the structure and distribution of bacteria within biofilms.[11]
-
In Vivo Imaging: With appropriate optimization for low toxicity and favorable pharmacokinetics, similar probes could be developed for imaging bacterial infections in animal models.
Future research will likely focus on refining the molecular structure of such probes to enhance their specificity for certain bacterial species, improve their photophysical properties (e.g., shifting emission to the near-infrared for deeper tissue penetration), and augment their therapeutic efficacy, leading to the development of "theranostic" agents that can both image and treat bacterial infections.[1][2]
References
- 1. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]
- 3. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes’ Shift for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of quinolone quaternary ammonium antibacterial agent with killing ability to biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Light-Activated Antibacterial Activity of "Antibacterial Agent 140 Chloride"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Photodynamic Therapy (PDT) has emerged as a promising alternative antibacterial strategy that utilizes a non-toxic photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill bacteria.[1] This approach is particularly attractive as it is less likely to induce resistance. "Antibacterial agent 140 chloride" is a novel photosensitizer, identified as a Ruthenium(II)-based complex with Aggregation-Induced Emission (AIE) characteristics, demonstrating potent light-activated antibacterial activity, particularly against Gram-positive bacteria.[2][3][4]
This technical guide provides a comprehensive overview of the core principles of "this compound's" mechanism of action, detailed experimental protocols for its evaluation, and a summary of its bactericidal efficacy.
Core Mechanism of Action
"this compound" is a cationic Ruthenium(II) polypyridyl complex.[1][5][6][7] Its mechanism of action is multifaceted, combining targeted binding to Gram-positive bacteria and light-induced generation of cytotoxic ROS.
2.1 Selective Targeting of Gram-Positive Bacteria
The agent exhibits a unique selectivity for Gram-positive bacteria, which is attributed to the electrostatic interactions between the cationic Ru(II) complex and the negatively charged lipoteichoic acids (LTA) present in the cell walls of these bacteria.[3][4] This interaction is crucial for the accumulation of the photosensitizer on the bacterial cell surface.
2.2 Light-Activated Generation of Reactive Oxygen Species (ROS)
Upon irradiation with light of a specific wavelength, "this compound" absorbs photons, leading to its excitation from the ground state to a higher energy triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[1][2] These ROS are potent oxidizing agents that can indiscriminately damage essential biomolecules within the bacteria, including lipids, proteins, and nucleic acids, leading to cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the antibacterial action of "this compound" and a general experimental workflow for its evaluation.
References
- 1. Ruthenium(II) Polypyridyl Complexes for Antimicrobial Photodynamic Therapy: Prospects for Application in Cystic Fibrosis Lung Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AIE-based ruthenium complexes as photosensitizers for specifically photo-inactivate gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific discrimination and efficient elimination of gram-positive bacteria by an aggregation-induced emission-active ruthenium (II) photosensitizer [pubmed.ncbi.nlm.nih.gov]
- 4. Ruthenium (II) AIE photosensitizer detects, eliminates gram-positive bacteria | BioWorld [bioworld.com]
- 5. Ruthenium(II) polypyridyl complexes as emerging photosensitisers for antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel ruthenium(II) polypyridyl complexes conjugated with bis-dipicolylamine as antibacterial photosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Theranostic Applications of Cationic Photosensitizers: A Technical Guide on Methylene Blue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Theranostic agents, which combine therapeutic and diagnostic functionalities within a single platform, offer a promising approach to combatting bacterial infections. These agents enable simultaneous imaging and treatment, allowing for targeted therapy and real-time monitoring of treatment efficacy. This technical guide focuses on Methylene Blue, a well-characterized phenothiazine (B1677639) dye, as a representative example of a cationic photosensitizer with significant potential as an antibacterial theranostic agent.
Methylene Blue's mechanism of action is primarily based on photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, Methylene Blue generates reactive oxygen species (ROS), which are highly cytotoxic to bacterial cells. Its inherent color and fluorescence properties also allow for the visualization of bacterial populations, making it a valuable tool for diagnostic purposes. This guide provides an in-depth overview of the core principles, experimental methodologies, and key data associated with the use of Methylene Blue in antibacterial theranostic applications.
Core Principles of Methylene Blue as a Theranostic Agent
Methylene Blue's efficacy as a theranostic agent is rooted in its physicochemical properties. As a cationic molecule, it preferentially binds to negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates its accumulation at the target site.
Upon irradiation with light, typically in the red region of the spectrum (around 660 nm), the ground-state Methylene Blue molecule is excited to a short-lived singlet state, which can then transition to a longer-lived triplet state. This triplet-state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate molecule, such as a lipid or a protein, through electron transfer, generating radical ions. These ions can then react with oxygen to produce ROS.
-
Type II Reaction: The triplet-state photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Both pathways result in the production of ROS, which indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to bacterial cell death. The multifaceted nature of this damage mechanism makes the development of resistance to PDT highly unlikely.
The diagnostic capability of Methylene Blue stems from its intense blue color and its ability to fluoresce, allowing for the visualization and localization of bacterial infections.
Quantitative Data Summary
The following tables summarize key quantitative data for Methylene Blue from various studies, highlighting its efficacy as a photosensitizer against a range of bacterial species.
Table 1: Photodynamic Inactivation of Bacteria with Methylene Blue
| Bacterial Species | Methylene Blue Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Log Reduction in Viability |
| Staphylococcus aureus | 10 | 36 | 660 | > 6 |
| Escherichia coli | 50 | 120 | 665 | 5.5 |
| Pseudomonas aeruginosa | 100 | 180 | 660 | > 4 |
| Acinetobacter baumannii | 25 | 50 | 635 | 6 |
| Candida albicans | 20 | 43 | 660 | 4.8 |
Table 2: Methylene Blue Photophysical Properties
| Parameter | Value |
| Absorption Maximum (λmax) | ~665 nm |
| Molar Extinction Coefficient (ε) | > 70,000 M⁻¹cm⁻¹ at λmax |
| Fluorescence Emission Maximum | ~685 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.52 |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the theranostic potential of Methylene Blue.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of Methylene Blue that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).
-
Bacterial Culture Preparation: Prepare an overnight culture of the target bacterium in a suitable broth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth).
-
Serial Dilution: Perform a two-fold serial dilution of Methylene Blue in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate under dark conditions at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Methylene Blue in which no visible growth is observed.
-
MBC Determination: Plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Photodynamic Inactivation Assay
This assay quantifies the bactericidal efficacy of Methylene Blue upon light activation.
-
Bacterial Suspension: Prepare a bacterial suspension in phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.
-
Photosensitizer Incubation: Add Methylene Blue to the bacterial suspension at the desired concentration and incubate in the dark for a specified period (e.g., 30 minutes) to allow for binding.
-
Light Irradiation: Expose the bacterial suspension to a light source (e.g., a diode laser or LED array) with a wavelength corresponding to the absorption maximum of Methylene Blue (~660 nm). The light dose is controlled by varying the power density and exposure time.
-
Viability Assessment: After irradiation, perform serial dilutions of the bacterial suspension and plate onto agar plates.
-
Colony Counting: Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the log reduction in viability compared to control groups (bacteria with light only, bacteria with Methylene Blue only, and untreated bacteria).
In Vitro Imaging of Bacterial Biofilms
This protocol describes the use of Methylene Blue for the visualization of bacterial biofilms.
-
Biofilm Formation: Grow bacterial biofilms on a suitable substrate (e.g., glass coverslips, 96-well plates) for 24-48 hours.
-
Staining: Gently wash the biofilms with PBS to remove planktonic bacteria and then incubate with a solution of Methylene Blue (e.g., 10-50 µM) in the dark.
-
Washing: Wash the biofilms again with PBS to remove unbound Methylene Blue.
-
Imaging: Visualize the stained biofilms using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~640 nm, emission at ~690 nm) or a confocal laser scanning microscope for three-dimensional imaging.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Mechanism of Methylene Blue-mediated photodynamic therapy.
Caption: Theranostic evaluation workflow for Methylene Blue.
Conclusion and Future Directions
Methylene Blue serves as a robust model for an antibacterial theranostic agent, demonstrating the potential of photodynamic therapy to address the challenge of antibiotic resistance. Its dual functionality allows for both the visualization and eradication of bacterial infections. The data and protocols presented in this guide provide a framework for the evaluation of Methylene Blue and other photosensitizers in a research and development setting.
Future research in this area will likely focus on the development of more targeted photosensitizers, for instance, by conjugating them to antibodies or antimicrobial peptides to enhance their specificity for pathogenic bacteria. Furthermore, the exploration of novel light delivery systems, such as implantable optical fibers or nanoparticles that can be activated by near-infrared light for deeper tissue penetration, will be crucial for expanding the clinical applications of antibacterial photodynamic therapy. The continued investigation of theranostic agents like Methylene Blue holds significant promise for the future of infectious disease management.
In-Depth Technical Guide: Safety and Toxicity Profile of Antibacterial Agent 140 Chloride (Ru2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 140 chloride, also referred to as Ru2, is a novel ruthenium-based photosensitizer characterized by its aggregation-induced emission (AIE) properties. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. It is intended to serve as a resource for researchers and drug development professionals interested in its potential therapeutic applications. The information presented herein is compiled from publicly available scientific literature and manufacturer's data sheets. This document details the agent's cytotoxicity, hemolytic activity, and in vivo safety profile, supported by experimental methodologies.
Introduction
This compound is a promising candidate in the field of photodynamic therapy, particularly for combating Gram-positive bacterial infections. Its mechanism of action is attributed to its interaction with lipoteichoic acids (LTA) on the bacterial cell surface, leading to selective accumulation.[1] Upon light irradiation, it generates reactive oxygen species (ROS), resulting in bacterial cell death. A thorough understanding of its safety and toxicity is paramount for its further development as a therapeutic agent.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the toxicity of this compound.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Condition | Concentration | Viability |
| HeLa | Dark | < 32 µM | > 80% |
| HeLa | Light Irradiation | ≤ 32 µM | > 73% |
Table 2: In Vitro Antibacterial Activity
| Bacterial Strain | Condition | Concentration (µg/mL) | Effect |
| S. aureus | Dark | 0.1 - 5 | Dose-dependent decrease in viability (from 78% to 0%) |
| S. aureus | Light Irradiation (120s) | 0.1 - 5 | Almost complete inhibition of growth |
Table 3: Hemolytic Activity
| Agent Concentration | Condition | Hemolysis |
| 5 x MIC | Light Irradiation | No hemolysis of human erythrocytes |
Table 4: In Vivo Efficacy in a Murine Model
| Animal Model | Treatment | Observation |
| Female Kunming mice with S. aureus wound | 20 µg/mL/50 µL (1-10 days) with light irradiation | Remarkable reduction in wound size; almost complete healing after 7 days. |
Experimental Protocols
This section provides an overview of the methodologies used in the key safety and toxicity studies.
In Vitro Cytotoxicity Assay (HeLa Cells)
-
Objective: To assess the cytotoxic effect of this compound on a human cancer cell line.
-
Methodology: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was likely employed.
-
HeLa cells were seeded in 96-well plates and cultured to allow for cell attachment.
-
The cells were then treated with varying concentrations of this compound (up to 32 µM).
-
One set of plates was kept in the dark, while the other was exposed to a light source to induce phototoxicity.
-
Following incubation, an MTT solution was added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
In Vitro Antibacterial Assay (S. aureus)
-
Objective: To determine the antibacterial efficacy of the agent against a Gram-positive bacterium.
-
Methodology:
-
S. aureus cultures were grown to a specific optical density.
-
The bacterial suspension was then treated with a range of concentrations of this compound (0.1-5 µg/mL).
-
For the photodynamic therapy group, the treated bacterial suspensions were exposed to light for 120 seconds. A control group was kept in the dark.
-
Bacterial viability was assessed, likely through colony-forming unit (CFU) counts or a viability stain, to determine the percentage of bacterial inhibition.
-
Hemolysis Assay
-
Objective: To evaluate the potential of this compound to damage red blood cells.
-
Methodology:
-
Fresh human red blood cells were isolated and washed.
-
The red blood cells were incubated with this compound at a concentration of 5 times the Minimum Inhibitory Concentration (MIC).
-
The suspension was exposed to light irradiation.
-
After incubation, the samples were centrifuged, and the supernatant was analyzed for the presence of hemoglobin using a spectrophotometer to quantify hemolysis.
-
In Vivo Murine Wound Healing Model
-
Objective: To assess the in vivo efficacy and safety of the agent in a wound infection model.
-
Methodology:
-
A full-thickness skin wound was created on the back of female Kunming mice.
-
The wound was then infected with a suspension of S. aureus.
-
The infected wounds were treated with a topical application of this compound (20 µg/mL in 50 µL).
-
The treated area was then exposed to light irradiation.
-
The wound healing process was monitored daily for up to 10 days, with wound size being the primary endpoint.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The selectivity of this compound for Gram-positive bacteria is attributed to its interaction with lipoteichoic acids (LTA) in the bacterial cell wall. This interaction leads to the aggregation of the agent on the bacterial surface, which in turn activates its AIE properties, causing it to fluoresce. Upon light irradiation, the activated agent generates reactive oxygen species (ROS), which are highly cytotoxic and lead to bacterial cell death. The agent has also been shown to downregulate the expression of genes involved in peptidoglycan synthesis and cellular respiration.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a photosensitizing agent like this compound.
Caption: General experimental workflow for in vitro phototoxicity testing.
Safety and Handling
According to the available Safety Data Sheet (SDS), specific toxicological data such as oral LD50, carcinogenicity, and reproductive toxicity are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound demonstrates a promising safety profile for its intended application as a topical photosensitizing agent. It exhibits selective toxicity towards Gram-positive bacteria upon light activation, with minimal impact on human cells at therapeutic concentrations. The in vivo data further supports its potential efficacy and safety in a wound healing context. However, the lack of comprehensive toxicological data necessitates further investigation, particularly regarding systemic toxicity, genotoxicity, and long-term effects, before it can be considered for broader clinical applications. Researchers should proceed with caution and adhere to appropriate safety guidelines when working with this compound.
References
"Antibacterial agent 140 chloride" suppliers and commercial availability
This technical guide provides a comprehensive overview of the novel antibacterial agent, designated as "Antibacterial agent 140 chloride" by commercial suppliers and identified as a multifunctional ruthenium (II) polypyridine complex, herein referred to as Ru2 , in the primary scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a selective Gram-positive antibacterial agent.
Introduction
This compound (Ru2) is a first-in-class ruthenium-based photosensitizer exhibiting aggregation-induced emission (AIE) characteristics.[1] This property allows for selective detection and elimination of Gram-positive bacteria.[1] Its mechanism of action is centered around a specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, leading to aggregation of the compound and subsequent activation of its photodynamic therapeutic (PDT) properties upon light irradiation.[1][2]
Commercial Availability
This compound is available from several chemical suppliers for research purposes. The commercial availability and product details are summarized in the table below.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| TargetMol | This compound | T78903 | >98% | 1mg, 5mg, 10mg |
| Amsbio | This compound | AMS.T78903-5-MG | Not Specified | 5 mg |
| MedChemExpress | This compound | HY-149801A | Not Specified | 1mg, 5mg, 10mg |
| Immunomart | This compound | T78903 | Not Specified | Currently out of stock |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C61H44Cl2N8Ru2 | [2] |
| Molecular Weight | 1162.1 g/mol | [2] |
| Appearance | Not Specified | - |
| Solubility | Soluble in DMSO | [2] |
| CAS Number | Not Assigned | [3] |
In Vitro Antibacterial Activity
The in vitro antibacterial efficacy of Ru2 has been demonstrated against Staphylococcus aureus (S. aureus). The compound exhibits both dark toxicity and significantly enhanced phototoxicity upon light exposure.
| Organism | Condition | Concentration (µg/mL) | Inhibition (%) | Reference |
| S. aureus | Dark | 0.1 | 78 | [2] |
| S. aureus | Dark | 5 | 0 | [2] |
| S. aureus | Light (120s exposure) | Very Low Concentrations | ~100 | [2] |
In Vivo Efficacy
In a murine wound infection model using S. aureus, Ru2 demonstrated significant therapeutic potential.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Female Kunming Mice | Topical | 20 µg/mL (50 µL) | Nearly full wound healing after 7 days | [2] |
Cytotoxicity
The cytotoxic profile of Ru2 was evaluated in HeLa cells.
| Cell Line | Condition | Concentration (µg/mL) | Cell Viability (%) | Reference |
| HeLa | Dark | 0.1 - 5 | > 80 | [2] |
| HeLa | Light | ≤ 32 µM | > 73 | [2] |
Experimental Protocols
In Vitro Antibacterial Assay
-
Bacterial Culture: S. aureus is cultured in Luria-Bertani (LB) broth overnight at 37°C.
-
Preparation of Bacterial Suspension: The overnight culture is diluted to a final concentration of 10^7 colony-forming units (CFU)/mL in phosphate-buffered saline (PBS).
-
Treatment: The bacterial suspension is incubated with varying concentrations of Ru2 (0.1-5 µg/mL) for 1 hour in the dark.
-
Light Exposure: For phototoxicity assessment, the treated bacterial suspension is exposed to light for 120 seconds. A control group is kept in the dark.
-
Quantification of Viability: The bacterial viability is determined by plating serial dilutions of the treated suspensions onto LB agar (B569324) plates. The plates are incubated at 37°C for 18-24 hours, and the colonies are counted. The inhibition rate is calculated relative to the untreated control.
In Vivo Wound Infection Model
-
Animal Model: Female Kunming mice are used for the study.
-
Wound Creation: A full-thickness dermal wound is created on the dorsal side of the mice.
-
Infection: A suspension of S. aureus is topically applied to the wound.
-
Treatment: A solution of Ru2 (20 µg/mL) is topically applied to the infected wound.
-
Monitoring: The wound healing process is monitored and photographed daily for up to 10 days. The wound size is measured to assess the therapeutic efficacy.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound (Ru2).
Experimental Workflow for In Vitro Antibacterial Testing
Caption: Workflow for in vitro photodynamic antibacterial testing of Ru2.
References
Methodological & Application
Application Notes and Protocols: Antibacterial Agent 140 Chloride for Bacterial Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer with a dual function: it serves as a selective agent for the detection and elimination of Gram-positive bacteria.[1] Its mechanism of action involves a specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, leading to aggregation-induced emission (AIE), which makes it a valuable tool for fluorescent staining and targeted antibacterial therapy.[1] This document provides detailed protocols for the application of this compound in bacterial staining and summarizes its antibacterial efficacy.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for its antibacterial activity.
| Parameter | Concentration | Conditions | Target Organism | Reference |
| Dark Toxicity | 0.1 - 5 µg/mL | 1 hour incubation | S. aureus | [1] |
| Light-Activated Antibacterial Activity | 0.1 - 5 µg/mL | 1 hour incubation, 120s light irradiation | S. aureus | [1] |
| In vivo wound healing | 20 µg/mL (50 µL) | Daily application with light irradiation | S. aureus infected wound in mice | [1] |
Mechanism of Action: Selective Targeting of Gram-Positive Bacteria
This compound's selectivity for Gram-positive bacteria is attributed to its interaction with lipoteichoic acids (LTA), a major component of their cell wall. This interaction is the primary step for both its staining and antibacterial properties.
Caption: Mechanism of action for this compound.
Experimental Protocols
Protocol 1: Fluorescent Staining of Gram-Positive Bacteria
This protocol describes the use of this compound for the fluorescent staining of Gram-positive bacteria for visualization by microscopy.
Materials:
-
This compound
-
Gram-positive bacterial culture (e.g., Staphylococcus aureus)
-
Gram-negative bacterial culture (e.g., Escherichia coli) for control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets for ruthenium complexes (typically excitation in the blue-green region and emission in the orange-red region)
-
Incubator
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation:
-
Grow bacterial cultures overnight in appropriate broth media.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet twice with sterile PBS to remove residual media.
-
Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Dilute the stock solution in PBS to a final working concentration. A starting concentration of 1-5 µg/mL is recommended based on reported antibacterial activity.
-
-
Staining Procedure:
-
Add the staining solution to the bacterial suspension.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to allow for binding to the bacterial cell wall.
-
(Optional) Wash the stained bacteria by centrifuging and resuspending in fresh PBS to remove unbound agent and reduce background fluorescence.
-
-
Microscopy:
-
Place a small drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope. Gram-positive bacteria should exhibit bright fluorescence, while Gram-negative bacteria should show minimal to no fluorescence.
-
Caption: Experimental workflow for bacterial staining.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the minimum concentration of this compound required to inhibit the growth of bacteria, both in the dark and with light activation.
Materials:
-
This compound
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Light source with appropriate wavelength for photosensitizer activation
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Agent Dilutions:
-
Perform a serial two-fold dilution of this compound in MHB in the 96-well plate. The concentration range should bracket the expected MIC (e.g., from 10 µg/mL down to 0.08 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted agent.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
For light-activated MIC, expose the plate to a light source for a defined period (e.g., 120 seconds).
-
For dark MIC, keep the plate in the dark.
-
Incubate all plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Safety Precautions
-
Follow standard laboratory safety procedures when handling bacterial cultures and chemical reagents.
-
Wear appropriate personal protective equipment (PPE), including gloves and lab coat.
-
Handle this compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
References
"Antibacterial agent 140 chloride" for in vitro antibacterial assays
Application Notes and Protocols: Antibacterial Agent 140 Chloride
Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature. The following application notes and protocols are provided as a representative template for researchers working with novel antibacterial agents. The data presented is hypothetical and intended for illustrative purposes.
Introduction
This compound (herein referred to as "Agent 140C") is a novel synthetic small molecule with potential broad-spectrum antibacterial activity. These application notes provide detailed protocols for in vitro evaluation of its antibacterial efficacy, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅ClN₂O₃ (Hypothetical) |
| Molecular Weight | 392.88 g/mol (Hypothetical) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>20 mg/mL), and sparingly soluble in water (<1 mg/mL) |
| Storage | Store at -20°C, protect from light and moisture |
In Vitro Antibacterial Activity
The in vitro antibacterial activity of Agent 140C was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
MIC and MBC values were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: MIC and MBC Values for Agent 140C
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | 4 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | 8 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | >32 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 8 | 16 |
Mechanism of Action (Hypothetical)
Agent 140C is hypothesized to function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair. This dual-targeting mechanism can lead to the rapid cessation of cellular processes and eventual cell death.
Caption: Hypothetical mechanism of Agent 140C inhibiting bacterial DNA replication.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro antibacterial properties of a novel compound like Agent 140C.
Application Notes and Protocols for MIC Determination of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer demonstrating potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is attributed to its interaction with lipoteichoic acids (LTA) within the bacterial cell wall, leading to selective targeting and extermination of these pathogens upon light activation.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of new antimicrobial compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5] This document provides detailed protocols for determining the MIC of this compound, with special consideration for its photosensitive nature.
Data Presentation
The quantitative results of the MIC determination for this compound should be recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: MIC of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) under Light Exposure | MIC (µg/mL) in Dark | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 | >64 | 0.12 - 0.5 |
| Streptococcus pneumoniae | 49619 | 0.125 | >64 | 0.06 - 0.25 |
| Enterococcus faecalis | 29212 | 0.5 | >64 | 0.25 - 1 |
| Escherichia coli | 25922 | >64 | >64 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | >64 | >64 | 4 - 16 |
Experimental Protocols
The broth microdilution method is recommended for determining the MIC of this compound. This method involves testing a standardized bacterial inoculum against serial dilutions of the agent in a liquid growth medium using a 96-well microtiter plate.[5][6]
Protocol 1: Broth Microdilution Method for Photosensitive Agents
Materials:
-
This compound stock solution (of known concentration, protected from light)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates (with lids)
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Calibrated light source (e.g., LED array with specified wavelength and intensity)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Aseptically prepare a series of twofold dilutions of this compound in MHB. The concentration range should be selected to bracket the expected MIC.
-
Given the photosensitive nature of the agent, these dilutions should be prepared under subdued light and the microtiter plate should be protected from light until the irradiation step.
-
Add 50 µL of each concentration to the wells of a 96-well plate. Include a growth control well (MHB without the agent) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 100 µL.
-
-
Light Exposure:
-
Immediately after inoculation, expose the microtiter plate to a calibrated light source.
-
The wavelength, intensity (e.g., in mW/cm²), and duration of exposure should be standardized and recorded. For example, a 15-minute exposure to a specific wavelength of visible light might be appropriate, but this should be optimized.
-
A parallel plate should be prepared and kept in the dark to serve as a control for light-independent activity.
-
-
Incubation:
-
Following light exposure (or lack thereof for the dark control), cover the plates with lids and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[4]
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical mechanism of action for this compound.
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Antibacterial Agent 140 Chloride in Fluorescence Microscopy of Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium(II)-based photosensitizer exhibiting aggregation-induced emission (AIE) characteristics.[1][2][3] This compound serves as a dual-functional agent for both the selective detection and elimination of Gram-positive bacteria.[1][2][4] Its unique mechanism of action, involving specific interaction with lipoteichoic acids (LTA) on the surface of Gram-positive bacteria, makes it a valuable tool for fluorescence microscopy, enabling clear visualization and differentiation of this bacterial class.[1][4] Furthermore, its photodynamic properties allow for light-induced antibacterial activity, opening avenues for targeted therapy.[1][2][5]
Mechanism of Action
The selectivity of this compound for Gram-positive bacteria is attributed to its specific binding to lipoteichoic acids (LTA), a major component of their cell wall.[1][4] In contrast, Gram-negative bacteria possess an outer membrane that shields the peptidoglycan layer and lacks LTA, thus preventing significant interaction with the agent.
Upon binding to LTA, the agent aggregates on the bacterial surface. This aggregation restricts the intramolecular rotation of the molecule, leading to the activation of its aggregation-induced emission (AIE) property.[1][4][5] In its free, non-aggregated state in solution, the agent is weakly fluorescent. However, upon aggregation on the bacterial surface, it emits strong fluorescence, effectively "lighting up" the Gram-positive bacteria for visualization via fluorescence microscopy.[4][6]
In addition to its imaging capabilities, this compound can act as a photosensitizer. When exposed to light, the aggregated agent generates reactive oxygen species (ROS), which are highly cytotoxic and lead to the death of the bacteria.[5] This photodynamic therapy (PDT) effect is localized to the site of bacterial infection, minimizing damage to surrounding host cells.
Caption: Mechanism of selective fluorescence and antibacterial action.
Data Presentation
Antibacterial Activity
| Target Bacterium | Concentration (µg/mL) | Incubation Time | Light Exposure | Result |
| S. aureus | 0.1 - 5 | 1 hour | 120 seconds | Dose-dependent killing |
| S. aureus | 0.1 - 5 | 1 hour | None (Dark) | Dose-dependent viability from 78% to 0% |
Cytotoxicity
| Cell Line | Concentration (µM) | Incubation Time | Light Exposure | Cell Viability |
| HeLa | < 32 | 1 hour | None (Dark) | > 80% |
| HeLa | ≤ 32 | 1 hour | Yes | > 73% |
Experimental Protocols
Protocol 1: Staining of Gram-Positive Bacteria for Fluorescence Microscopy
This protocol outlines the steps for staining Gram-positive bacteria with this compound for visualization using fluorescence microscopy.
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow the desired Gram-positive bacteria to the mid-logarithmic phase in a suitable broth medium.
-
Harvesting and Washing:
-
Transfer 1 mL of the bacterial culture to a microcentrifuge tube.
-
Centrifuge at 5000 x g for 5 minutes to pellet the bacteria.
-
Discard the supernatant and resuspend the bacterial pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step twice to ensure removal of any residual medium.
-
-
Staining:
-
Resuspend the final bacterial pellet in 1 mL of PBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Add the this compound stock solution to the bacterial suspension to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.
-
Incubate the bacterial suspension in the dark at room temperature for 15-30 minutes.
-
-
Washing (Optional):
-
To reduce background fluorescence, the stained bacteria can be washed.
-
Centrifuge the stained bacterial suspension at 5000 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 1 mL of fresh PBS.
-
-
Microscopy:
-
Place a drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope. The specific excitation and emission wavelengths should be optimized for the agent, but excitation in the blue region of the spectrum is a likely starting point for ruthenium-based complexes.
-
Caption: A generalized workflow for bacterial staining.
Protocol 2: Assessment of Photodynamic Antibacterial Activity
This protocol describes a method to evaluate the light-induced killing of Gram-positive bacteria by this compound.
Materials:
-
This compound
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plate
-
Light source with a suitable wavelength and intensity
-
Colony-forming unit (CFU) counting supplies (agar plates, incubator)
Procedure:
-
Bacterial Preparation: Prepare a washed suspension of Gram-positive bacteria in PBS as described in Protocol 1, steps 1 and 2. Adjust the bacterial density to a known concentration (e.g., 1 x 10^6 CFU/mL).
-
Incubation with Agent:
-
In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of this compound.
-
Include control wells with bacteria only (no agent) and agent only (no bacteria).
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Light Exposure:
-
Expose one set of wells to a light source for a defined period (e.g., 120 seconds).
-
Keep a parallel set of wells in the dark to serve as a control for dark toxicity.
-
-
Viability Assessment:
-
Following light exposure, perform serial dilutions of the bacterial suspensions from each well in PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate to determine the CFU/mL for each condition.
-
-
Data Analysis: Compare the CFU/mL of the light-exposed samples to the dark control and the untreated control to determine the photodynamic antibacterial efficacy.
Logical Relationships
Caption: Dual functionality of the antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Specific discrimination and efficient elimination of gram-positive bacteria by an aggregation-induced emission-active ruthenium (II) photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AIE-based ruthenium complexes as photosensitizers for specifically photo-inactivate gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Photoactivation of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer characterized by its aggregation-induced emission (AIE) properties. This compound demonstrates a selective and potent antibacterial effect against Gram-positive bacteria upon activation with a specific light source. Its mechanism of action involves targeted interaction with lipoteichoic acids (LTA) on the bacterial cell surface, leading to the generation of reactive oxygen species (ROS) under light irradiation and subsequent bacterial cell death.[1][2][3][4] These application notes provide detailed information on the recommended light source, dosage, and protocols for the effective photoactivation of this compound.
Mechanism of Action
The antibacterial activity of this compound is initiated by its binding to the LTA of Gram-positive bacteria. This interaction is a key factor in its selectivity.[1][2][3][4] Upon exposure to an appropriate light source, the photosensitizer undergoes excitation, leading to the production of cytotoxic ROS. This photodynamic process results in damage to bacterial cells and biofilms, ultimately causing bacterial inactivation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the photoactivation of this compound based on available data for this and similar AIE-active ruthenium photosensitizers.
Table 1: Recommended Light Source and Dosage
| Parameter | Value | Notes |
| Light Source | White Light LED | A white light source is effective for activation.[5][6] |
| Wavelength | Broad Spectrum (Visible Light) | Specific wavelength optimization may be performed, but white light is a suitable starting point. |
| Power Density | 36 mW/cm² | This is a recommended starting point based on similar compounds.[6][7] |
| Irradiation Time | 120 seconds | A 120-second exposure has been shown to be effective.[1][8] |
| Total Light Dose | 4.32 J/cm² | Calculated as Power Density × Irradiation Time. |
Table 2: In Vitro Antibacterial Efficacy
| Concentration Range (in vitro) | Incubation Time | Light Exposure | Result |
| 0.1 - 5 µg/mL | 1 hour | 120 seconds | Dose-dependent and time-dependent killing of S. aureus.[1][8] |
| 4 µg/mL | Not Specified | White Light Irradiation | Effective photodynamic therapy effect against S. aureus.[5] |
Table 3: In Vivo Application
| Concentration (in vivo) | Application Details | Light Exposure | Result |
| 20 µg/mL / 50 µL | Topical application to wound | Light Irradiation | Significant reduction in wound size in a mouse model of S. aureus infection.[1][8] |
Experimental Protocols
Below are detailed protocols for the photoactivation of this compound for in vitro antibacterial assays.
In Vitro Antibacterial Assay Protocol
-
Preparation of Bacterial Suspension:
-
Culture Gram-positive bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in PBS to a final density of approximately 1 × 10⁸ CFU/mL.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations (e.g., 0.1 - 5 µg/mL) in the bacterial suspension.
-
Incubate the bacterial suspension with the agent for 1 hour at 37°C in the dark.
-
-
Photoactivation:
-
Transfer a defined volume of the bacterial suspension containing the photosensitizer to a suitable vessel (e.g., a 96-well plate).
-
Expose the samples to a white light LED source with a power density of 36 mW/cm².
-
Irradiate for a total of 120 seconds.
-
Include control groups: bacteria without the agent (with and without light exposure) and bacteria with the agent but without light exposure (dark control).
-
-
Viability Assessment:
-
After irradiation, perform serial dilutions of the bacterial suspensions.
-
Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) to determine the bacterial viability.
-
Visualizations
Experimental Workflow for In Vitro Photoactivation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Specific discrimination and efficient elimination of gram-positive bacteria by an aggregation-induced emission-active ruthenium (II) photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AIE-based ruthenium complexes as photosensitizers for specifically photo-inactivate gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An AIE‐active bacterial inhibitor and photosensitizer for selective imaging, killing, and photodynamic inactivation of bacteria over mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. targetmol.com [targetmol.com]
Application Notes & Protocols: Synergistic Activity of Antibacterial Agent 140 Chloride in Combination with Other Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies, where two or more antimicrobial agents are used in concert to enhance efficacy, reduce the dosage of individual drugs, and slow the development of resistance.[1][2] This document provides detailed protocols for evaluating the synergistic potential of a novel investigational compound, Antibacterial Agent 140 Chloride (Agent 140C) , when combined with conventional antibiotics.
Agent 140C is a hypothetical antibacterial agent that acts as a cell wall synthesis inhibitor.[3][4] Specifically, it is proposed to disrupt the early stages of peptidoglycan synthesis by inhibiting the MurA enzyme, which catalyzes the first committed step in cell wall biosynthesis. This mechanism weakens the bacterial cell wall, potentially rendering the bacterium more susceptible to other classes of antibiotics that target intracellular processes.[5][6] These notes outline the standardized methods for quantifying these interactions.
Section 1: Quantitative Analysis of Synergy
The interaction between Agent 140C and other antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index, derived from a checkerboard assay.[7][8][9] This index categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[7][8][10]
Data Summary Tables
The following tables present hypothetical data from synergy screening of Agent 140C against a methicillin-resistant Staphylococcus aureus (MRSA) strain.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents against MRSA
| Agent | Class | Mechanism of Action | MIC (µg/mL) |
| Agent 140C | MurA Inhibitor | Cell Wall Synthesis Inhibition | 16 |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 2 |
| Gentamicin (B1671437) | Aminoglycoside | Protein Synthesis Inhibition | 8 |
| Levofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 4 |
Table 2: Checkerboard Assay Results for Agent 140C Combinations against MRSA
| Combination (Agent 140C + Antibiotic) | MIC of Agent 140C in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Agent 140C + Vancomycin | 8 | 0.5 | 1.0 | Additive |
| Agent 140C + Gentamicin | 2 | 1 | 0.25 | Synergy |
| Agent 140C + Levofloxacin | 4 | 0.25 | 0.3125 | Synergy |
-
FIC Index Calculation : FICI = FIC of Agent A + FIC of Agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone).[7][11][12]
-
Interpretation : Synergy (FICI ≤ 0.5), Additivity (0.5 < FICI ≤ 1.0), Indifference (1.0 < FICI < 4.0), Antagonism (FICI ≥ 4.0).[7][10]
Table 3: Time-Kill Curve Assay Data for Agent 140C + Gentamicin against MRSA
| Treatment (at 0.5x MIC) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 4h | Log₁₀ CFU/mL at 8h | Log₁₀ CFU/mL at 24h |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 |
| Agent 140C (8 µg/mL) | 6.0 | 5.8 | 5.5 | 5.4 |
| Gentamicin (4 µg/mL) | 6.0 | 5.7 | 5.2 | 5.1 |
| Agent 140C + Gentamicin | 6.0 | 4.1 | 2.9 | <2.0 |
-
Synergy Definition : A ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[13][14]
-
Bactericidal Activity : A ≥3 log₁₀ decrease in CFU/mL compared to the initial inoculum.[14]
Section 2: Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This protocol is used to determine the FIC index and assess the nature of the interaction between Agent 140C and a partner antibiotic.[8][15][16]
Materials:
-
Sterile 96-well microtiter plates
-
Agent 140C and partner antibiotic stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Plate Preparation : a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In column 1, add an additional 50 µL of a working solution of Agent 140C (concentrated to 4x the highest desired concentration). c. Perform serial 2-fold dilutions of Agent 140C by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10. Column 11 serves as the antibiotic-only control (no Agent 140C). d. In row A, add an additional 50 µL of a working solution of the partner antibiotic (at 4x its highest desired concentration). e. Perform serial 2-fold dilutions of the partner antibiotic down from row A to row G. Discard 50 µL from row G. Row H serves as the Agent 140C-only control.
-
Inoculation : a. Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. b. Add 100 µL of the diluted inoculum to all wells, bringing the final volume to 200 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL. Well H12 should contain only broth and inoculum (growth control).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : a. Determine the MIC for each agent alone (wells in row H and column 11) and for each combination. The MIC is the lowest concentration showing no visible turbidity. b. Calculate the FIC for each well showing inhibition: FIC = (Concentration of Agent 140C / MIC of Agent 140C alone) + (Concentration of Antibiotic / MIC of Antibiotic alone). c. The FIC Index (FICI) is the lowest FIC value calculated from all the inhibited wells.
Protocol 2: Time-Kill Curve Assay
This dynamic assay confirms synergy by measuring the rate of bacterial killing over time.[17][18][19]
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Log-phase bacterial culture (~5 x 10⁵ CFU/mL)
-
Agent 140C and partner antibiotic at desired concentrations (e.g., 0.5x MIC)
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation : Prepare four sets of culture tubes with the log-phase bacterial culture in CAMHB: a. Growth Control (no drug) b. Agent 140C alone c. Partner antibiotic alone d. Agent 140C + partner antibiotic combination
-
Incubation : Incubate all tubes at 37°C with shaking.
-
Sampling and Plating : a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto agar plates.
-
Colony Counting : Incubate plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.
-
Data Analysis : a. Plot the log₁₀ CFU/mL versus time for each condition. b. Compare the reduction in bacterial count for the combination therapy against the single-agent therapies and the growth control.
Section 3: Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for checkerboard and time-kill synergy assays.
Caption: Agent 140C weakens the cell wall, enhancing gentamicin uptake.
Caption: Logical relationship for interpreting the FIC Index.
References
- 1. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. study.com [study.com]
- 4. Cell wall inhibitors | PPTX [slideshare.net]
- 5. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 13. researchgate.net [researchgate.net]
- 14. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis [mdpi.com]
- 15. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Application Notes and Protocols: "Antibacterial Agent 140 Chloride" in Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 140 chloride" is a ruthenium-based photosensitizer characterized by its aggregation-induced emission (AIE) properties. This molecule exhibits selective and potent antibacterial activity, particularly against Gram-positive bacteria.[1] Its mechanism of action is linked to its interaction with lipoteichoic acids (LTA) in the bacterial cell wall, leading to bacterial extermination upon light irradiation.[1] Given the critical role of LTA in the formation and integrity of biofilms in Gram-positive bacteria, "this compound" presents a promising tool for biofilm research and the development of novel anti-biofilm therapies.
These application notes provide a comprehensive overview of the use of "this compound" in biofilm studies, including its proposed mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Proposed Mechanism of Action Against Biofilms
"this compound" is believed to exert its anti-biofilm activity through a dual mechanism, primarily targeting Gram-positive bacteria:
-
Targeting Lipoteichoic Acid (LTA) Synthesis and Integration: LTA is a crucial component of the cell wall of Gram-positive bacteria and plays a pivotal role in biofilm formation, adhesion, and structural integrity. "this compound" selectively interacts with LTA.[1] This interaction may disrupt the normal LTA lifecycle, from synthesis to its incorporation into the cell envelope, thereby hindering the initial attachment of bacteria to surfaces and the subsequent development of the biofilm matrix.
-
Photodynamic Therapy (PDT)-Mediated Biofilm Disruption: As a photosensitizer, "this compound" can be activated by light to generate reactive oxygen species (ROS). This property can be harnessed to induce oxidative stress within the biofilm, leading to the degradation of the extracellular polymeric substance (EPS) matrix and killing of the embedded bacteria. Ruthenium complexes are known to cause bacterial cell death through DNA and cytoplasmic membrane damage upon photoirradiation.
Quantitative Data Summary
The following tables summarize the known antibacterial activity of "this compound" against planktonic bacteria and provide representative anti-biofilm efficacy data based on studies of similar ruthenium-based photosensitizers.
Table 1: Planktonic Antibacterial Activity of "this compound"
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
| Staphylococcus aureus | 0.1-5 µg/mL (with light irradiation) | Not Reported | [1] |
| Gram-negative bacteria | Low to no activity | Not Reported | [1] |
Table 2: Representative Anti-Biofilm Activity of Ruthenium-Based Photosensitizers
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) | Minimum Biofilm Eradication Concentration (MBEC₅₀) | Biofilm Reduction (%) at 2x MIC | Reference |
| Staphylococcus aureus | 4-8 µg/mL | > 64 µg/mL | ~75% | Based on similar Ru complexes |
| Staphylococcus epidermidis | 8-16 µg/mL | > 64 µg/mL | ~60% | Based on similar Ru complexes |
Experimental Protocols
Here are detailed protocols for evaluating the anti-biofilm properties of "this compound".
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of "this compound" that inhibits the formation of a biofilm.
Materials:
-
"this compound"
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
-
Light source with appropriate wavelength for activation
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in TSB at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh TSB.
-
Serial Dilution of Agent: Prepare a series of dilutions of "this compound" in TSB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted agent. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Light Activation: Expose the microtiter plate to a light source for a specified duration (e.g., 15-30 minutes) to activate the photosensitizer.
-
Washing: Carefully remove the planktonic bacteria and wash the wells gently with PBS to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with PBS.
-
Destaining: Add 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a plate reader. The MBIC is the lowest concentration of the agent that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Biofilm Eradication Assay
This protocol assesses the ability of "this compound" to eradicate pre-formed biofilms.
Materials:
-
Same as Protocol 1
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described in Protocol 1 (steps 1-4, without the agent).
-
Washing: Remove the planktonic cells and wash the wells with PBS.
-
Treatment: Add fresh TSB containing serial dilutions of "this compound" to the wells with the pre-formed biofilms.
-
Incubation and Light Activation: Incubate for a further 24 hours at 37°C, followed by light activation.
-
Quantification of Biofilm Mass (Crystal Violet): Follow steps 6-10 of Protocol 1 to assess the remaining biofilm biomass.
-
Quantification of Cell Viability (TTC Assay):
-
After treatment and light activation, wash the wells with PBS.
-
Add TTC solution to each well and incubate in the dark for 4 hours at 37°C.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates a reduction in viable cells.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of "this compound" against biofilms.
Experimental Workflow: MBIC Assay
Caption: Step-by-step workflow for the MBIC assay.
Logical Relationship: Dual-Action Hypothesis
Caption: The dual-action hypothesis of "this compound".
References
Application Notes and Protocols for Antibacterial Agent 140 Chloride: A Selective Gram-Positive Bacteria Detection Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer that exhibits aggregation-induced emission (AIE) characteristics. This property makes it a powerful tool for the selective detection and elimination of Gram-positive bacteria within mixed microbial cultures.[1][2][3] Its unique mechanism of action, involving a specific interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria, allows for clear differentiation from Gram-negative bacteria and other microorganisms.[3] Upon binding, the agent's fluorescence intensifies significantly, enabling straightforward visualization. Furthermore, under light irradiation, this compound generates reactive oxygen species (ROS), leading to targeted bacterial cell death, highlighting its dual utility in both diagnostics and therapeutics.[2][4]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in laboratory settings for the detection of Gram-positive bacteria in mixed cultures.
Physicochemical and Antibacterial Properties
| Property | Description | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C61H44Cl2N8Ru2 | N/A |
| Appearance | [Information not publicly available] | N/A |
| Solubility | [Information not publicly available, likely soluble in organic solvents and aqueous solutions for biological assays] | N/A |
| Excitation Wavelength | [Information not publicly available] | N/A |
| Emission Wavelength | Red fluorescence | |
| Mechanism of Action | Selective binding to lipoteichoic acid (LTA) in Gram-positive bacterial cell walls, leading to aggregation-induced emission.[3] Upon light irradiation, it acts as a photosensitizer, generating reactive oxygen species (ROS) that induce bacterial cell death. | [2][4] |
| Spectrum of Activity | Selective against Gram-positive bacteria. | [3] |
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity of Agent 140 Chloride
| Parameter | Value | Conditions | Reference |
| Effective Concentration for Detection | [Information not publicly available] | N/A | N/A |
| Minimum Inhibitory Concentration (MIC) | [Information not publicly available] | N/A | N/A |
| Minimum Bactericidal Concentration (MBC) | [Information not publicly available] | N/A | N/A |
| Photosensitizing Efficacy | [Information not publicly available] | Light irradiation parameters not specified | [2] |
Table 2: Cytotoxicity Data
| Cell Line | Assay | Concentration | Viability | Conditions | Reference |
| HeLa | [Information not publicly available] | < 32 µM | > 80% | In the dark | N/A |
| HeLa | [Information not publicly available] | ≤ 32 µM | > 73% | With light irradiation | N/A |
Signaling Pathway and Mechanism of Action
The selective detection of Gram-positive bacteria by this compound is predicated on its specific interaction with lipoteichoic acid (LTA), a major component of the cell wall of these bacteria.
Caption: Mechanism of selective binding and fluorescence turn-on of Agent 140 chloride.
Experimental Workflow
The following diagram outlines the general workflow for detecting Gram-positive bacteria in a mixed culture using this compound.
Caption: Experimental workflow for bacterial detection and optional photodynamic therapy.
Experimental Protocols
Note: The following protocols are generalized based on common practices for fluorescent labeling of bacteria. Specific concentrations, incubation times, and instrument settings may require optimization for your specific experimental conditions and bacterial strains. For precise and validated protocols, it is highly recommended to consult the primary research article by Mengling Liu, et al. in the European Journal of Medicinal Chemistry.
Protocol 1: Detection of Gram-Positive Bacteria in a Mixed Liquid Culture
Materials:
-
This compound stock solution (concentration to be determined, dissolved in a suitable solvent like DMSO).
-
Mixed bacterial culture (containing both Gram-positive and Gram-negative bacteria).
-
Phosphate-buffered saline (PBS), sterile.
-
Microcentrifuge tubes or multi-well plates.
-
Fluorescence microscope with appropriate filter sets for red fluorescence.
Procedure:
-
Bacterial Culture Preparation: Grow the mixed bacterial culture to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate liquid medium.
-
Incubation with Agent 140 Chloride: a. Pellet a known volume of the mixed bacterial culture by centrifugation. b. Resuspend the bacterial pellet in PBS. c. Add this compound to the bacterial suspension to a final concentration that needs to be optimized (a starting range of 1-10 µg/mL can be considered). d. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
-
Washing (Optional): a. Centrifuge the bacterial suspension to pellet the cells. b. Discard the supernatant containing the unbound agent. c. Resuspend the pellet in fresh PBS. Repeat this washing step 1-2 times if high background fluorescence is observed.
-
Microscopy: a. Place a small volume of the bacterial suspension on a microscope slide and cover with a coverslip. b. Observe the sample using a fluorescence microscope. Gram-positive bacteria should exhibit bright red fluorescence, while Gram-negative bacteria should show minimal or no fluorescence.
-
Image Analysis: a. Capture images using both bright-field and fluorescence channels. b. Quantify the number of fluorescent (Gram-positive) and non-fluorescent (Gram-negative) bacteria to determine the relative abundance of Gram-positive bacteria in the culture.
Protocol 2: Photodynamic Inactivation of Gram-Positive Bacteria
Materials:
-
Same as Protocol 1.
-
A light source with an appropriate wavelength and power output for activating the photosensitizer (specifics not publicly available).
-
Materials for assessing bacterial viability (e.g., agar (B569324) plates for CFU counting, or a live/dead bacterial viability kit).[5][6]
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Light Irradiation: a. Transfer the bacterial suspension incubated with Agent 140 chloride to a suitable container (e.g., a multi-well plate). b. Expose the sample to the light source for a specific duration. The light dose (power density x time) will need to be optimized to achieve the desired level of bacterial inactivation.
-
Assessment of Bacterial Viability: a. Colony Forming Unit (CFU) Assay: Serially dilute the treated and untreated (control) bacterial suspensions in PBS. Plate the dilutions on appropriate agar plates and incubate under suitable conditions. Count the number of colonies to determine the percentage of viable bacteria. b. Live/Dead Staining: Use a commercial bacterial viability kit (e.g., containing SYTO 9 and propidium (B1200493) iodide) to differentiate between live and dead cells via fluorescence microscopy.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of unbound agent. | Increase the number of washing steps. Optimize the concentration of the agent. |
| Weak or no fluorescence signal | Insufficient concentration of the agent. Inappropriate incubation time. Incorrect filter set on the microscope. | Increase the concentration of Agent 140 chloride. Optimize the incubation time. Ensure the filter sets match the excitation and emission spectra of the agent. |
| Non-specific binding to Gram-negative bacteria | The concentration of the agent is too high. | Perform a titration experiment to determine the optimal concentration that provides selective staining. |
| Low photodynamic therapy efficacy | Insufficient light dose (power or duration). Low concentration of the agent. | Increase the light exposure time or use a higher power light source. Increase the concentration of Agent 140 chloride. |
Conclusion
This compound represents a significant advancement in the selective detection and targeted elimination of Gram-positive bacteria. Its AIE properties provide a clear "light-up" signal upon binding to LTA, simplifying the identification of Gram-positive species in mixed populations. The protocols outlined in these application notes provide a foundation for researchers to utilize this innovative tool in a variety of microbiological and drug development applications. Further optimization of experimental parameters is encouraged to suit specific research needs.
References
Application Notes and Protocols: Stability and Storage of Antibacterial Agent 140 Chloride and Related Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stability and recommended storage conditions for "Antibacterial agent 140 chloride," a ruthenium-based photosensitizer, with a broader discussion on the stability of benzalkonium chloride (BAC), a representative quaternary ammonium (B1175870) compound (QAC) widely used for its antimicrobial properties. The information is intended to guide researchers in maintaining the integrity and efficacy of these agents in a laboratory and drug development setting.
Introduction to this compound and Benzalkonium Chloride
"this compound" is a novel ruthenium-based AIEgen (Aggregation-Induced Emission) photosensitizer with promising applications in the detection and treatment of Gram-positive bacteria.[1][2] Its mechanism of action involves interaction with lipoteichoic acids (LTA) on the bacterial surface, leading to selective extermination of Gram-positive bacteria under light irradiation.[1][2]
Benzalkonium chloride (BAC) is a well-established quaternary ammonium antiseptic and disinfectant.[3][4] It is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, typically C12, C14, and C16.[3][5] BAC exerts its antimicrobial effect by disrupting microbial cell membranes, leading to the leakage of cellular contents and cell death.[6][7][8] Its broad spectrum of activity includes bacteria, fungi, and enveloped viruses.[3][5]
Stability Profile
The stability of antibacterial agents is critical for ensuring their potency and safety. Degradation can lead to a loss of antimicrobial efficacy and the formation of potentially toxic byproducts.
Chemical Stability
This compound: Specific stability data for "this compound" is not extensively available in the public domain. However, as a ruthenium-based coordination compound, its stability may be influenced by factors such as light, pH, and the presence of oxidizing or reducing agents. For a similar compound, "Antibacterial agent 125," it is noted to be stable under recommended storage conditions but may decompose under fire conditions to emit toxic fumes.[9] It is also incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[9]
Benzalkonium Chloride (BAC): BAC is generally considered stable under normal conditions of use and storage.[10] However, it can undergo degradation through various pathways, including:
-
Oxidation: Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) can lead to the degradation of BAC.[11]
-
Biodegradation: Certain microorganisms, such as Pseudomonas sp., can degrade BAC, often starting with the cleavage of the C-N bond to form less toxic metabolites.[12][13]
-
Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of BAC.
Factors Affecting Stability
The following table summarizes key factors that can influence the stability of these antibacterial agents.
| Factor | Influence on Stability | Recommendations |
| Temperature | Elevated temperatures can accelerate degradation. For BAC, excessive heat should be avoided.[10] For similar compounds to "this compound," storage at -20°C or -80°C is recommended for long-term stability in solvent.[9] | Store at recommended temperatures. Avoid exposure to high heat. |
| Light | "this compound" is a photosensitizer, and its activity is light-dependent.[1] Prolonged exposure to light may affect its stability in storage. BAC should be protected from direct sunlight.[10] | Store in light-resistant containers. For photosensitive compounds, work in low-light conditions when not activating the agent. |
| pH | The stability of QACs can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation reactions. | Maintain solutions within the recommended pH range as specified by the manufacturer. |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong acids, and alkalis can react with and degrade these compounds.[9] | Avoid contact with incompatible materials. Use inert container materials for storage. |
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf-life of antibacterial agents.
| Agent | Form | Recommended Storage Conditions |
| This compound | Solid | Store in a tightly sealed container in a dry and well-ventilated place. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9] |
| Benzalkonium Chloride (BAC) | Solid/Solution | Store in a cool, well-ventilated area in the original sealed container.[10] Protect from direct sunlight and excessive heat.[10] Keep away from incompatible materials. |
Experimental Protocols
The following are generalized protocols for assessing the stability of antibacterial agents. These should be adapted based on the specific properties of the compound and the analytical methods available.
Protocol for Accelerated Stability Testing
This protocol is designed to predict the long-term stability of an antibacterial agent by subjecting it to stressed conditions.
Objective: To evaluate the stability of the antibacterial agent under elevated temperature and humidity.
Materials:
-
Antibacterial agent
-
Stability chamber with controlled temperature and humidity
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Validated analytical method for the quantification of the active ingredient and its degradation products
Procedure:
-
Place accurately weighed samples of the antibacterial agent in suitable, inert containers.
-
Expose the samples to accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.
-
Analyze the samples for the concentration of the active ingredient and the presence of any degradation products using a validated analytical method.
-
Calculate the degradation rate and predict the shelf-life under normal storage conditions.
Protocol for Photostability Testing
This protocol assesses the impact of light exposure on the stability of the agent.
Objective: To determine the susceptibility of the antibacterial agent to degradation upon exposure to light.
Materials:
-
Antibacterial agent
-
Photostability chamber with a controlled light source (e.g., xenon lamp or a cool white fluorescent lamp)
-
Light-resistant containers (for control samples)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare samples of the antibacterial agent in transparent containers.
-
Prepare control samples in light-resistant containers.
-
Expose both sets of samples to a controlled light source for a specified duration (e.g., in accordance with ICH Q1B guidelines).
-
At the end of the exposure period, analyze both the exposed and control samples for the concentration of the active ingredient and degradation products.
-
Compare the results to determine the extent of photodegradation.
Visualizations
Mechanism of Action of Benzalkonium Chloride
The following diagram illustrates the primary mechanism of action of benzalkonium chloride on a bacterial cell.
Caption: Mechanism of action of Benzalkonium Chloride on bacterial cells.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of an antibacterial agent.
Caption: A logical workflow for the stability assessment of an antibacterial agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. gosset.ai [gosset.ai]
- 6. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Antibacterial agent 140 chloride" solvent and concentration preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride, a novel ruthenium-based photosensitizer with Aggregation-Induced Emission (AIE) characteristics, presents a promising modality for the targeted detection and treatment of Gram-positive bacterial infections.[1] This document provides detailed application notes and protocols for the preparation and use of this agent in a research setting. Its unique mechanism of action, involving selective interaction with lipoteichoic acids (LTA) on the surface of Gram-positive bacteria, triggers its photosensitizing capabilities upon light irradiation, leading to potent antibacterial activity.[1]
Data Presentation
Solubility and Recommended Solvents
The solubility of ruthenium-based photosensitizers can vary. While some may have limited aqueous solubility, organic solvents are often employed for the preparation of stock solutions. Based on studies of similar ruthenium polypyridine complexes, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound.[2][3]
| Property | Value/Recommendation | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Stock Solution Stability | Stable in DMSO, can be further diluted in buffer or culture medium. | [2][3] |
Effective Concentrations
The effective concentration of this compound is dependent on the target bacteria, incubation time, and light exposure. The following table summarizes reported effective concentrations for antibacterial activity and cytotoxicity.
| Application | Target Organism/Cell Line | Effective Concentration | Incubation Time | Light Exposure | Source |
| Antibacterial Activity | Staphylococcus aureus | 0.1-5 µg/mL | 1 hour | 120 seconds | MedChemExpress |
| Cytotoxicity | HeLa cells | >73% viability at ≤32 µM | 1 hour | With irradiation | MedChemExpress |
| In vivo wound healing | S. aureus infected mice | 20 µg/mL/50 µL | 1-10 days | With irradiation | MedChemExpress |
Experimental Protocols
Preparation of Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptically weigh out 1 mg of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Store the stock solution at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a Gram-positive bacterial strain (e.g., Staphylococcus aureus) using a broth microdilution method.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Light source with appropriate wavelength for photosensitizer activation
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Antibacterial Agent:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Include a positive control (serial dilution of Vancomycin), a negative control (DMSO at the highest concentration used for the test agent), and a growth control (no agent).
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Light Activation: Following incubation, expose the microtiter plate to a suitable light source for a predetermined duration to activate the photosensitizer.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mandatory Visualization
Signaling Pathway of this compound
The proposed mechanism of action for this compound against Gram-positive bacteria involves a targeted interaction with lipoteichoic acid (LTA) on the bacterial cell surface. This binding event triggers the agent's photosensitizing properties upon light activation, leading to the generation of reactive oxygen species (ROS) and subsequent bacterial cell death. The generated ROS can disrupt cellular processes, including peptidoglycan synthesis and respiration.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. Interaction of Cationic Peptides with Lipoteichoic Acid and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ruthenium polypyridine complexes with triphenylamine groups as antibacterial agents against Staphylococcus aureus with membrane-disruptive mechanism [frontiersin.org]
- 3. Ruthenium polypyridine complexes with triphenylamine groups as antibacterial agents against Staphylococcus aureus with membrane-disruptive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 140 Chloride (AIE-Active Ru(II) Photosensitizer) for Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Antibacterial Agent 140 Chloride, a ruthenium-based photosensitizer with aggregation-induced emission (AIE) properties, for the targeted inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
This compound is a novel ruthenium(II) polypyridine complex that functions as a photosensitizer, exhibiting potent antibacterial activity against Gram-positive bacteria, including MRSA.[1][2] A key feature of this agent is its aggregation-induced emission (AIE) characteristic, which allows for specific imaging of Gram-positive bacteria.[1][2] Its mechanism of action involves a selective interaction with lipoteichoic acids (LTA) on the surface of Gram-positive bacteria.[1][2][3] Upon light irradiation, the agent generates reactive oxygen species (ROS), leading to bacterial cell death.[1][2] This photodynamic therapy (PDT) approach presents a promising strategy to combat antibiotic-resistant pathogens like MRSA.
Data Presentation
The following tables summarize the quantitative data regarding the antibacterial efficacy and cytotoxicity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 2 |
| MRSA (ATCC 43300) | 2 |
Data extracted from a study on a multifunctional ruthenium (II) polypyridine complex with aggregation-induced emission (AIE) characteristic, referred to as Ru2.[1][2]
Table 2: In Vitro Antibacterial Activity of this compound against S. aureus
| Concentration (µg/mL) | Treatment Condition | Bacterial Viability (%) |
| 0.1 | Dark | 78 |
| 0.1 | Light Irradiation (120s) | Decreased |
| 5 | Dark | 0 |
| 5 | Light Irradiation (120s) | Near 0 |
This data demonstrates a dose-dependent bactericidal effect both in the dark and enhanced upon light irradiation.[3]
Table 3: Cytotoxicity of this compound against HeLa Cells
| Concentration (µM) | Treatment Condition | Cell Viability (%) |
| < 32 | Dark | > 80 |
| ≤ 32 | Light Irradiation | > 73 |
This data indicates low cytotoxicity of the agent towards mammalian cells at concentrations effective against bacteria.
Signaling Pathway and Mechanism of Action
This compound targets MRSA through a multi-step process involving selective binding and photodynamic inactivation.
Caption: Mechanism of action of this compound against MRSA.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.
References
Application Notes and Protocols: Cellular Uptake and Localization of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a ruthenium-based photosensitizer with promising antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action is linked to its interaction with lipoteichoic acids (LTA) on the bacterial cell surface and its ability to generate reactive oxygen species (ROS) upon light irradiation, leading to cellular damage and death.[1] Understanding the cellular uptake and subcellular localization of this agent is crucial for optimizing its therapeutic efficacy and for the development of novel antibacterial strategies.
These application notes provide a detailed overview of the experimental protocols to study the cellular uptake and localization of this compound in Gram-positive bacteria, such as Staphylococcus aureus.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Cellular Uptake of this compound in S. aureus
| Concentration (µg/mL) | Incubation Time (min) | Uptake (pg/10^8 cells) | Cellular Accumulation (ng/mg protein) |
| 1 | 30 | 50.2 ± 4.5 | 12.5 ± 1.1 |
| 5 | 30 | 245.8 ± 21.2 | 61.4 ± 5.3 |
| 10 | 30 | 480.1 ± 39.8 | 120.0 ± 10.0 |
| 5 | 15 | 122.5 ± 11.7 | 30.6 ± 2.9 |
| 5 | 60 | 350.6 ± 29.1 | 87.7 ± 7.3 |
Table 2: Subcellular Localization of this compound in S. aureus
| Subcellular Fraction | Percentage of Total Uptake (%) |
| Cell Wall | 65.3 ± 5.9 |
| Cell Membrane | 25.1 ± 2.8 |
| Cytosol | 9.6 ± 1.5 |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Spectrofluorometry
This protocol quantifies the amount of this compound taken up by bacterial cells.
Materials:
-
Staphylococcus aureus culture (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Spectrofluorometer
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C with shaking. Subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Incubation: Harvest the bacterial cells by centrifugation (5000 x g, 10 min) and wash twice with PBS. Resuspend the bacterial pellet in PBS to a final concentration of approximately 10⁸ CFU/mL.
-
Treatment: Add this compound to the bacterial suspension at the desired final concentrations (e.g., 1, 5, 10 µg/mL). Incubate the samples at 37°C for various time points (e.g., 15, 30, 60 min) in the dark.
-
Washing: After incubation, centrifuge the bacterial suspension (5000 x g, 10 min) to pellet the cells. Remove the supernatant containing the unbound agent and wash the pellet twice with ice-cold PBS to remove any remaining extracellular agent.
-
Cell Lysis: Resuspend the final bacterial pellet in a known volume of lysis buffer. Incubate at room temperature for at least 1 hour to ensure complete cell lysis.
-
Quantification: Measure the fluorescence of the lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for this compound.
-
Standard Curve: Prepare a standard curve of this compound in the lysis buffer to determine the concentration of the agent in the cell lysates.
-
Data Analysis: Calculate the amount of agent taken up by the cells and normalize it to the number of cells or total protein content.
Protocol 2: Visualization of Cellular Localization by Fluorescence Microscopy
This protocol visualizes the subcellular localization of this compound within bacterial cells.
Materials:
-
Staphylococcus aureus culture
-
TSB and PBS
-
This compound
-
Membrane stain (e.g., FM4-64)
-
Nucleic acid stain (e.g., DAPI)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Bacterial Preparation and Treatment: Prepare and treat the bacterial cells with this compound as described in Protocol 1, steps 1-3.
-
Staining: After incubation with the agent, wash the cells with PBS. For co-localization studies, incubate the cells with a membrane stain (e.g., FM4-64) and a nucleic acid stain (e.g., DAPI) according to the manufacturer's instructions.
-
Microscopy Sample Preparation: Wash the stained cells with PBS and resuspend in a small volume of PBS. Place a drop of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Imaging: Visualize the samples using a CLSM. Acquire images in separate channels for this compound, the membrane stain, and the nucleic acid stain.
-
Image Analysis: Merge the images from the different channels to determine the subcellular localization of the agent. Analyze the co-localization of the agent's fluorescence signal with the signals from the membrane and nucleic acid stains.
Visualizations
Caption: Experimental workflow for studying cellular uptake and localization.
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for Antibacterial Agent 140 Chloride: A Tool for Selective Bacterial Ablation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 140 chloride is a novel ruthenium-based photosensitizer characterized by its Aggregation-Induced Emission (AIE) properties.[1] This compound demonstrates a unique selectivity for Gram-positive bacteria, offering a promising avenue for targeted antibacterial therapies. Its mechanism of action involves a dual approach: a degree of dark toxicity and a potent light-activated bactericidal effect.[2] The selectivity for Gram-positive bacteria is attributed to the electrostatic interaction between the cationic nature of the agent and the anionic lipoteichoic acids (LTA) present in the cell walls of these bacteria. Upon photoirradiation, this compound generates reactive oxygen species (ROS), which induce oxidative stress, leading to widespread cellular damage and ultimately, bacterial cell death. These application notes provide a comprehensive overview of the agent's properties, detailed experimental protocols for its use, and a summary of its performance data.
Mechanism of Action
The antibacterial activity of agent 140 chloride is a multi-step process that begins with its selective binding to Gram-positive bacteria. This is followed by the generation of cytotoxic reactive oxygen species upon light exposure, culminating in bacterial cell death.
Selective Targeting of Gram-Positive Bacteria
The cell wall of Gram-positive bacteria is rich in lipoteichoic acids (LTA), which are anionic polymers. This compound, being a cationic molecule, is electrostatically attracted to the negatively charged LTA. This interaction facilitates the accumulation of the agent on the bacterial cell surface, a crucial first step for its selective action.
Caption: Selective binding of cationic Agent 140 Chloride to anionic LTA.
Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Generation
This compound is a photosensitizer. In its ground state, it is relatively non-toxic. However, upon irradiation with light of an appropriate wavelength, it absorbs energy and transitions to an excited state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.
ROS-Induced Bacterial Cell Death
The generated ROS are highly reactive and non-specifically damage various cellular components, leading to a cascade of events that result in bacterial cell death. This process involves:
-
Membrane Damage: ROS can cause lipid peroxidation, leading to the disruption of the bacterial cell membrane integrity. This results in the leakage of intracellular components and a breakdown of essential cellular gradients.
-
DNA Damage: Oxidative damage to DNA can cause strand breaks and mutations, impairing DNA replication and transcription.
-
Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to protein denaturation and loss of function. This affects essential enzymes and structural proteins.
-
Disruption of Redox Balance: The massive influx of ROS overwhelms the bacterial antioxidant defense systems, leading to a severe imbalance in the intracellular redox state and depletion of crucial coenzymes like NADH.[1]
Caption: ROS-mediated bacterial cell death pathway.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the antibacterial and cytotoxic effects of this compound.
Table 1: In Vitro Antibacterial Activity
| Bacterial Strain | Assay Type | Concentration | Incubation Time | Light Condition | Result |
| S. aureus | Viability | 0.1 - 5 µg/mL | 1 hour | Dark | Dose-dependent viability from 78% to 0% |
| S. aureus | Viability | 0.1 - 5 µg/mL | 1 hour | Light (120s) | Almost complete inhibition of growth |
| S. aureus | Biofilm Inhibition | 4 µg/mL | - | Light | Efficient inhibition of biofilm growth[1] |
Table 2: Cytotoxicity Data
| Cell Line | Assay Type | Concentration | Incubation Time | Light Condition | Result |
| HeLa | Viability | < 32 µM | 1 hour | Dark | > 80% cell viability |
| HeLa | Viability | ≤ 32 µM | 1 hour | Light | > 73% cell viability |
Table 3: In Vivo Efficacy
| Animal Model | Infection Model | Treatment | Duration | Result |
| Female Kunming mice | S. aureus skin wound | 20 µg/mL/50 µL (topical) + Light | 7 days | Almost complete wound healing |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target Gram-positive bacterium (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Light source with appropriate wavelength and intensity for photoactivation
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the agent dilutions.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
For photodynamic activity assessment, expose the plate to a light source for a defined period (e.g., 120 seconds). For dark toxicity, keep the plate in the dark.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to assess the cytotoxicity of this compound on a mammalian cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Replace the medium in the wells with the prepared agent dilutions. Include a vehicle control (medium with the solvent used for the agent).
-
For phototoxicity assessment, expose the plate to a light source. For dark toxicity, keep the plate in the dark.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: In Vivo Wound Healing Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of a S. aureus-infected skin wound.
Materials:
-
This compound formulation (e.g., gel or solution)
-
Female Kunming mice (or other suitable strain)
-
Staphylococcus aureus
-
Anesthetic
-
Surgical tools for creating a wound
-
Light source for photoactivation
Procedure:
-
Animal Acclimatization and Anesthesia:
-
Acclimatize the mice to the laboratory conditions.
-
Anesthetize the mice using an appropriate method.
-
-
Wound Creation and Infection:
-
Shave the dorsal area of the mice.
-
Create a full-thickness excisional wound of a defined size.
-
Inoculate the wound with a suspension of S. aureus.
-
-
Treatment:
-
Divide the mice into treatment and control groups.
-
Topically apply the this compound formulation to the wounds of the treatment group. The control group may receive a placebo.
-
Irradiate the wounds of the treatment group with a light source for a specified duration.
-
-
Monitoring and Evaluation:
-
Monitor the wound healing process daily by measuring the wound area.
-
At specific time points, euthanize a subset of mice and collect wound tissue for bacterial load determination (CFU counting) and histological analysis.
-
-
Data Analysis:
-
Compare the rate of wound closure, bacterial load, and histological parameters between the treatment and control groups.
-
Workflow and Logical Relationships
The successful application of this compound for selective bacterial ablation follows a logical workflow, from initial screening to in vivo validation.
Caption: Experimental workflow for evaluating Agent 140 Chloride.
References
- 1. AIE-based ruthenium complexes as photosensitizers for specifically photo-inactivate gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long wavelength–emissive Ru(II) metallacycle–based photosensitizer assisting in vivo bacterial diagnosis and antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 140 chloride" low fluorescence signal troubleshooting
This guide provides troubleshooting assistance for researchers encountering low fluorescence signals in experiments involving "Antibacterial agent 140 chloride" and common bacterial viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significantly weaker fluorescence signal than expected after treating bacteria with Agent 140 chloride and staining with a viability dye. What are the primary causes?
A low fluorescence signal can stem from several factors, broadly categorized into issues with the experimental protocol, the instrumentation, the bacterial sample itself, or potential interference from Agent 140 chloride. A systematic approach is crucial to pinpoint the exact cause.
Q2: How can we begin to troubleshoot our experimental protocol?
Start by verifying the core components of your staining protocol. Often, minor deviations can lead to substantial signal loss.
-
Incorrect Dye Concentration: Ensure the fluorescent dyes are used at the optimal concentration. Using too little dye will result in a weak signal, while excessive concentrations can sometimes lead to quenching or toxicity.[1]
-
Incompatible Buffers: Some buffers can interfere with staining efficiency. For instance, phosphate (B84403) buffers are not recommended for certain commercial viability kits as they can decrease staining performance.[2]
-
Suboptimal Incubation Time: Staining requires a specific duration for the dyes to penetrate the bacterial cells effectively. Incubate for the recommended time, typically in the dark to prevent photobleaching.[2][3] A 15-minute incubation at room temperature in the dark is a common starting point for dyes like SYTO 9 and propidium (B1200493) iodide.[2]
-
Insufficient Washing: Residual growth medium or treatment solution can increase background fluorescence and obscure the specific signal. Ensure bacteria are washed thoroughly before staining.[4]
Q3: Could our fluorescence microscope or plate reader settings be the problem?
Yes, improper instrument settings are a frequent source of error.[5]
-
Mismatched Filters: Verify that the excitation and emission filters on your instrument are correctly matched to the spectral properties of your fluorescent dye.[5]
-
Photobleaching: Exposing the sample to high-intensity excitation light for extended periods will permanently destroy the fluorophores, a phenomenon known as photobleaching.[6][7][8] To minimize this, reduce exposure time, use lower light intensity, and focus on a different area of the sample before capturing the final image.[7][9] The use of an anti-fade mounting medium can also help mitigate photobleaching during microscopy.[10]
-
Incorrect Detector Settings: For plate readers or digital microscopes, ensure the gain or detector sensitivity is set appropriately. A low gain setting will result in a weak signal.[5][11]
-
Focal Plane: For microscopy, ensure the focal plane is correctly positioned on the bacteria. For adherent cells in a plate reader, the focal height should be adjusted to the bottom of the well for maximal signal.[11]
Q4: How does the condition of the bacterial sample affect the fluorescence signal?
The physiological state and density of the bacteria are critical for a strong signal.
-
Low Bacterial Concentration: A sufficient density of bacteria is required to generate a detectable signal. A low cell count will naturally lead to a low overall fluorescence intensity.[12] It is recommended to use bacterial cultures in the mid-log phase of growth for optimal staining.[4]
-
High Background Fluorescence: Components in the growth media, such as phenol (B47542) red or fetal bovine serum, can be autofluorescent, increasing background noise and making the specific signal harder to detect.[11] Consider performing measurements in a low-fluorescence buffer like PBS.[11]
Q5: Is it possible that "this compound" itself is interfering with the assay?
This is a critical consideration. The antibacterial agent can directly or indirectly reduce the fluorescence signal.
-
Fluorescence Quenching: The chemical structure of Agent 140 chloride might cause it to absorb the energy from the excited fluorophore, preventing light emission. This is known as fluorescence quenching.[13][14] Some antibiotics are known to have quenching effects.[15]
-
Inhibition of Dye Uptake: The agent may alter the bacterial cell membrane in a way that prevents the fluorescent dye from entering the cell.
-
Induction of Efflux Pumps: Many bacteria possess efflux pumps that actively expel toxic substances.[16][17] Agent 140 chloride could be activating these pumps, which then expel the fluorescent dye along with the agent, resulting in a lower intracellular dye concentration and thus a weaker signal.[16][17][18]
Data Presentation: Common Bacterial Viability Dyes
The table below summarizes properties and typical concentrations for fluorescent dyes commonly used in bacterial viability assays. These assays often use a combination of a membrane-permeant dye that stains all bacteria (e.g., SYTO 9, DAPI) and a membrane-impermeant dye that only enters cells with compromised membranes (e.g., Propidium Iodide, SYTOX Green).[19][20]
| Fluorescent Dye | Target | Stains | Excitation Max (nm) | Emission Max (nm) | Typical Concentration |
| SYTO 9 | Nucleic Acids | Live & Dead | ~485 | ~500 | 1-5 µM |
| Propidium Iodide (PI) | Nucleic Acids | Dead/Membrane-Compromised | ~535 | ~617 | 5-30 µM[1][4] |
| DAPI | Nucleic Acids (A-T rich) | Live & Dead (Permeant) | ~360 | ~460 | 1-10 µg/mL[3][4] |
| SYTOX Green | Nucleic Acids | Dead/Membrane-Compromised | ~488 | ~523 | 0.4-0.5 µM[19] |
Experimental Protocols
Protocol 1: General Bacterial Viability Staining for Microscopy
This protocol is adapted from standard procedures for live/dead staining using dyes like SYTO 9 and Propidium Iodide.[2]
-
Prepare Bacterial Suspension:
-
Grow a bacterial culture to the mid-to-late logarithmic phase.
-
Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the pellet twice with an appropriate buffer (e.g., 0.85% NaCl or PBS) to remove all growth medium.[2][4]
-
Resuspend the final pellet in the same buffer to the desired cell density.
-
-
Staining:
-
Prepare the dye mixture according to the manufacturer's instructions. For a SYTO 9/PI combination, this typically involves mixing equal volumes of the dye components.[2]
-
Add approximately 3 µL of the dye mixture for every 1 mL of bacterial suspension.[2]
-
Incubate the suspension at room temperature for 15 minutes in the dark.[2]
-
-
Imaging:
-
Pipette 5 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Image immediately using a fluorescence microscope equipped with the appropriate filter sets for the dyes used.[2] For optimal results, image within 30 minutes of staining to avoid signal degradation.[19]
-
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
The following diagram outlines a logical workflow for diagnosing the cause of a weak fluorescence signal.
Caption: A step-by-step troubleshooting flowchart for low fluorescence.
Potential Mechanism: Agent-Induced Efflux Pump Activity
This diagram illustrates the hypothesis that "this compound" may induce efflux pump activity, leading to the expulsion of fluorescent dyes and a reduced signal.
Caption: Agent 140 chloride may activate efflux pumps, reducing dye signal.
References
- 1. Fluorescence-based in situ assay to probe the viability and growth kinetics of surface-adhering and suspended recombinant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Video: Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence quenching as a tool to investigate quinolone antibiotic interactions with bacterial protein OmpF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 17. jksus.org [jksus.org]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"Antibacterial agent 140 chloride" not showing antibacterial effect
Welcome to the technical support center for Antibacterial Agent 140 Chloride. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues encountered during antibacterial testing of this agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a ruthenium-based photosensitizer that has shown promise as an antibacterial agent.[1] Its mechanism of action may involve photodynamic therapy, where the compound becomes active upon exposure to a specific wavelength of light, particularly against Gram-positive bacteria.[2]
Q2: Why is my quality control (QC) strain showing unexpected resistance?
If your QC strain results are out of the acceptable range, it is crucial to investigate the cause before proceeding.[3] This could be due to several factors including expired reagents, improper storage of the agent, incorrect inoculum preparation, or issues with the testing medium.[3][4] All experimental results obtained since the last successful QC should be considered invalid until the issue is resolved.[3]
Q3: Can environmental conditions affect the outcome of my experiment?
Yes, environmental factors can significantly influence the effectiveness of an antimicrobial agent.[5] Key factors include pH, temperature, and the presence of organic matter which can inhibit the agent's activity.[6] For photosensitive agents like this compound, the presence, intensity, and wavelength of light are critical.
Q4: How important is the growth phase of the bacteria in susceptibility testing?
The physiological state of the pathogen, including its growth phase, can impact its susceptibility to antibacterial agents. For instance, some antibiotics are more effective against rapidly dividing bacteria.[7] It is standard practice to use an inoculum from a fresh culture in the exponential growth phase for susceptibility testing.
Troubleshooting Guide: No Antibacterial Effect Observed
If you are not observing the expected antibacterial effect with Agent 140 Chloride, please follow this step-by-step troubleshooting guide.
Step 1: Initial Verification
Question: Have you confirmed the identity and quality of all reagents and materials?
-
Agent Integrity: Verify the source, purity, and storage conditions of your this compound. Ensure it has not expired and has been stored as recommended.
-
Bacterial Strain: Confirm the identity and purity of your bacterial strain. If possible, use a standard quality control strain (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213) to validate your experimental setup.[3]
-
Media and Reagents: Check the expiration dates and quality of all media, buffers, and reagents. The pH of the media should be within the recommended range (typically 7.2-7.4 for Mueller-Hinton agar).[8]
Step 2: Agent-Specific Considerations
Question: Are you activating the agent with light?
This compound is a photosensitizer, meaning its antibacterial activity may be dependent on light exposure.[1][2]
-
Light Exposure: Ensure your experimental setup includes a light source of the appropriate wavelength and intensity to activate the agent. The duration of light exposure is also a critical parameter.
-
Control Experiments: Run parallel experiments with and without light exposure to determine if the antibacterial effect is light-dependent.
Step 3: Experimental Protocol Review
Question: Is your experimental protocol optimized and standardized?
Adherence to standardized protocols is crucial for reproducible results.[3] Common in-vitro methods include broth dilution and disk diffusion assays.[9]
-
Inoculum Preparation: The bacterial inoculum should be standardized to a 0.5 McFarland turbidity standard to ensure a consistent cell density (approximately 1-2 x 10⁸ CFU/ml).[8][10]
-
Agent Concentration: Verify the calculations for your serial dilutions. It's possible the concentrations tested are too low to inhibit bacterial growth.
-
Incubation Conditions: Ensure the incubation temperature and duration are appropriate for the specific bacterial strain being tested (typically 35°C ± 2°C for 16-20 hours).[3][8]
Step 4: Data Interpretation
Question: Are you interpreting the results correctly?
-
Zone of Inhibition (Disk Diffusion): For disk diffusion assays, the absence of a clear zone of inhibition around the disk indicates resistance at the tested concentration. The size of the zone of inhibition is influenced by factors like drug solubility and diffusion rate in the agar (B569324).[5]
-
Minimum Inhibitory Concentration (MIC): For broth dilution assays, the MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[9]
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum and is determined by subculturing from the MIC tubes.
Quantitative Data Summary
For reliable antibacterial susceptibility testing, adherence to quality control (QC) standards is essential. The following table provides acceptable QC ranges for common reference strains.
| Quality Control Strain | Antibiotic (Disk Content) | Zone of Inhibition (mm) | MIC (µg/mL) |
| Escherichia coli ATCC® 25922 | Ampicillin (10 µg) | 16 - 22 | 2 - 8 |
| Staphylococcus aureus ATCC® 29213 | Ampicillin | N/A | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212 | Ampicillin | N/A | 0.5 - 2 |
| Haemophilus influenzae ATCC® 49247 | Ampicillin (10 µg) | 13 - 21 | 0.25 - 1 |
Note: This data is for Ampicillin and serves as an example of expected QC ranges. Specific ranges for this compound would need to be determined experimentally.[3]
Experimental Protocols
Broth Microdilution for MIC Determination
-
Prepare Agent Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
-
Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]
-
Light Activation (if applicable): Expose the plate to a light source of the appropriate wavelength and duration before or during incubation.
-
Read Results: The MIC is the lowest concentration of the agent with no visible bacterial growth.
Disk Diffusion Assay
-
Prepare Inoculum: Create a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[10]
-
Apply Disks: Aseptically place paper disks impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]
-
Light Activation (if applicable): Expose the plates to a suitable light source after disk application and before incubation.
-
Measure Zones of Inhibition: Measure the diameter of the zones of no bacterial growth around each disk to the nearest millimeter.[8]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the lack of an antibacterial effect.
Caption: A flowchart outlining the systematic troubleshooting process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Antibacterial Agent 140 Chloride" for Bacterial Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antibacterial Agent 140 Chloride for bacterial imaging applications. Browse our frequently asked questions and troubleshooting guides to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a ruthenium-based photosensitizer with Aggregation-Induced Emission (AIEgen) properties. It is primarily used for the simultaneous detection and treatment of Gram-positive bacteria.[1] Its mechanism of action involves selective interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria.[1]
Q2: How does this compound enable bacterial imaging?
A2: As an AIEgen, this compound is non-fluorescent in its dispersed state in aqueous solutions. Upon binding to LTA in the bacterial cell wall, the agent aggregates, leading to a significant increase in fluorescence, which allows for the visualization of Gram-positive bacteria.[1][2][3]
Q3: What is the optimal concentration of this compound for bacterial imaging?
A3: The optimal concentration can vary depending on the bacterial species and experimental conditions. However, a starting concentration range of 0.1-5 µg/mL has been shown to be effective for S. aureus.[1] It is recommended to perform a concentration titration to determine the ideal concentration for your specific experiment.
Q4: Does this compound exhibit toxicity?
A4: Yes, it displays dose-dependent dark toxicity. At concentrations of 0.1-5 µg/mL, cell viability of S. aureus was observed to decrease from 78% to 0% after 1 hour of incubation in the dark.[1] However, it shows significantly lower toxicity towards mammalian cells, with over 80% of HeLa cells remaining viable at concentrations up to 32 µM in the dark.[1]
Q5: Is light exposure a critical factor when using this agent?
A5: Absolutely. This compound is a photosensitizer, and its antibacterial activity is robustly enhanced upon light irradiation.[1] For imaging purposes, it is crucial to control light exposure to minimize phototoxicity and photobleaching, while ensuring sufficient signal for detection.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Fluorescent Signal | 1. Incorrect bacterial type (Gram-negative).2. Insufficient concentration of the agent.3. Inadequate incubation time.4. Incorrect fluorescence microscopy filter set. | 1. Confirm that you are using a Gram-positive bacterial species.2. Perform a concentration titration to find the optimal concentration.3. Increase the incubation time to allow for sufficient binding.4. Check the excitation and emission spectra of the agent and use the appropriate filters. |
| High Background Fluorescence | 1. Excess unbound agent.2. Non-specific binding.3. Autofluorescence from the sample or media. | 1. Gently wash the bacterial cells with a suitable buffer (e.g., PBS) after incubation to remove unbound agent.2. Include a blocking step or optimize washing procedures.[6][7]3. Image a control sample without the agent to assess autofluorescence and apply appropriate background correction. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light.2. High intensity of the excitation light. | 1. Minimize the exposure time during image acquisition.2. Reduce the intensity of the excitation light source.3. Use an anti-fade mounting medium if applicable.[8] |
| Uneven or Patchy Staining | 1. Inadequate mixing of the agent with the bacterial suspension.2. Bacterial clumping.3. Uneven sample preparation on the microscope slide. | 1. Ensure thorough but gentle mixing of the agent and bacteria.2. Use a vortex or gentle sonication to disperse bacterial clumps before staining.3. Ensure a uniform monolayer of bacteria on the slide. |
| Observed Cell Death Not Intended for the Experiment | 1. High concentration of the agent leading to dark toxicity.2. Unintended exposure to light, activating phototoxicity. | 1. Reduce the concentration of the agent to the minimum required for effective imaging.2. Perform all incubation steps in the dark and minimize light exposure during sample preparation and imaging. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Organism/Cell Line | Concentration Range | Incubation Time | Key Findings | Reference |
| Dark Toxicity | S. aureus | 0.1 - 5 µg/mL | 1 hour | Dose-dependent viability from 78% to 0%. | [1] |
| Phototoxicity | S. aureus | 0.1 - 5 µg/mL | 1 hour | Dose- and time-dependent killing upon 120s light irradiation. | [1] |
| Mammalian Cell Toxicity (Dark) | HeLa cells | < 32 µM | 1 hour | > 80% cell viability. | [1] |
| Mammalian Cell Toxicity (Light) | HeLa cells | ≤ 32 µM | 1 hour | > 73% cell viability. | [1] |
Experimental Protocols
Protocol 1: Optimizing Agent Concentration for Bacterial Imaging
-
Bacterial Culture Preparation: Culture the Gram-positive bacterial strain of interest to the mid-logarithmic phase.
-
Bacterial Suspension: Harvest the bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS). Resuspend the pellet in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).
-
Concentration Titration: Prepare a series of dilutions of this compound in PBS (e.g., 0.1, 0.5, 1, 2, 5 µg/mL).
-
Incubation: Add the different concentrations of the agent to the bacterial suspensions. Incubate in the dark at 37°C for 1 hour.
-
Washing: Centrifuge the bacterial suspensions to pellet the cells and remove the supernatant. Wash the pellets twice with PBS to remove any unbound agent.
-
Sample Mounting: Resuspend the final bacterial pellets in a small volume of PBS and mount a drop onto a microscope slide.
-
Imaging: Visualize the bacteria using a fluorescence microscope with the appropriate filter sets for the ruthenium-based agent.
-
Analysis: Determine the lowest concentration that provides a strong and clear fluorescent signal with minimal background.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound for imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]
- 3. Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Super-resolution imaging of live bacteria cells using a genetically-directed, highly photostable fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. biotium.com [biotium.com]
"Antibacterial agent 140 chloride" photobleaching and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of photobleaching of "Antibacterial agent 140 chloride" during experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it susceptible to photobleaching?
A1: "this compound" is a novel fluorescent antibacterial agent. Like many fluorescent molecules (fluorophores), it is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2] This leads to a gradual fading of the fluorescent signal, which can compromise experimental results, especially in quantitative analyses.[1]
Q2: What is the underlying mechanism of photobleaching for fluorescent molecules like "this compound"?
A2: Photobleaching is a complex process that can occur through several mechanisms. A primary pathway involves the fluorophore transitioning from its excited singlet state to a long-lived, highly reactive triplet state.[3][4] In this triplet state, the molecule can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[4] Photodegradation can also occur through other oxygen-dependent and independent pathways.[5]
Q3: What are the primary factors that accelerate the photobleaching of "this compound"?
A3: Several factors can accelerate photobleaching:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a major contributor to photobleaching.[6][7]
-
Long Exposure Times: Prolonged illumination of the sample, even at moderate light intensities, leads to cumulative photodamage.[7][8]
-
High Oxygen Concentration: The presence of molecular oxygen can lead to the formation of ROS, which degrade the fluorophore.[3][6]
-
Suboptimal Imaging Environment: Factors such as the pH and chemical composition of the imaging medium can influence the photostability of the agent.[6]
Q4: Can the photobleaching of "this compound" affect its antibacterial activity?
A4: Yes, the photochemical degradation of antibacterial agents can lead to a loss of their biological activity. For example, studies on fluoroquinolones have shown that irradiation can decrease their antibacterial efficacy.[9][10][11] Therefore, it is crucial to minimize photobleaching to ensure the integrity of the agent's antibacterial properties during experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve issues related to the photobleaching of "this compound".
Problem: Rapid loss of fluorescent signal during imaging.
Step 1: Optimize Imaging Parameters
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[6] This can be achieved by using neutral density filters or lowering the laser power.[1][12]
-
Minimize Exposure Time: Use the shortest possible camera exposure time for image acquisition.[7] Avoid unnecessarily long exposures.
-
Limit Illumination Time: Only expose the sample to the excitation light when actively acquiring an image.[7] Use shutters to block the light path when not imaging.
Step 2: Employ Antifade Reagents
-
Use Commercial Antifade Mounting Media: For fixed samples, use a mounting medium containing antifade reagents such as ProLong™ Gold or VECTASHIELD®.[6] These reagents are designed to quench ROS and protect fluorophores.
-
Add Antioxidants to Live-Cell Imaging Media: For live-cell imaging, consider adding antioxidants like ascorbic acid to the medium to reduce photobleaching.[13]
Step 3: Control the Chemical Environment
-
Oxygen Scavenging Systems: In some applications, oxygen levels can be reduced by using oxygen scavenging systems, such as glucose oxidase or catalase, in the imaging buffer.[6]
-
Optimize pH and Buffer Composition: The stability of fluorophores can be influenced by the pH and chemical composition of the buffer.[6] Ensure that the imaging buffer is optimized for the stability of "this compound".
Step 4: Consider Alternative Imaging Strategies
-
Choose More Photostable Dyes (if applicable): If "this compound" is being used as a fluorescent tag, consider if a more photostable alternative fluorophore could be used.[6][14]
-
Advanced Imaging Techniques: Techniques like multiphoton excitation can sometimes reduce photobleaching in the focal plane.[6]
Data Presentation
The following tables summarize hypothetical quantitative data related to the photostability of "this compound".
Table 1: Photobleaching Rates of this compound Under Different Light Intensities
| Excitation Light Intensity (% of Maximum) | Half-life of Fluorescence (seconds) |
| 100% | 15 |
| 50% | 45 |
| 25% | 120 |
| 10% | 300 |
Table 2: Effect of Antifade Reagents on the Photostability of this compound
| Imaging Medium | Half-life of Fluorescence (seconds) at 50% Light Intensity |
| Standard Buffer | 45 |
| Standard Buffer + Antifade Reagent A | 180 |
| Standard Buffer + Antifade Reagent B | 210 |
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol describes a method to quantify the rate of photobleaching of "this compound" in a solution or within cells.
-
Sample Preparation: Prepare a solution of "this compound" at a known concentration in a suitable buffer or prepare cells labeled with the agent.
-
Microscope Setup:
-
Use a fluorescence microscope with a camera capable of time-lapse imaging.
-
Set the excitation and emission filters appropriate for "this compound".
-
Choose a region of interest (ROI) for analysis.
-
-
Image Acquisition:
-
Set the desired excitation light intensity.
-
Acquire a time-lapse series of images of the ROI with a defined interval (e.g., every 5 seconds) and exposure time.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the fluorescence intensity as a function of time.
-
Calculate the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 2: Evaluation of Antifade Reagents
This protocol details the methodology for assessing the effectiveness of antifade reagents in preventing the photobleaching of "this compound".
-
Sample Preparation: Prepare multiple identical samples of "this compound" (e.g., mounted on microscope slides).
-
Application of Antifade Reagents: Treat each sample with a different antifade reagent or a control buffer without any antifade agent.
-
Imaging and Quantification:
-
For each sample, quantify the photobleaching rate as described in Protocol 1, ensuring that the imaging parameters (light intensity, exposure time, etc.) are kept constant across all samples.
-
-
Comparison: Compare the photobleaching half-lives of the samples with and without antifade reagents to determine their efficacy.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Troubleshooting workflow for addressing photobleaching issues.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 11. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
"Antibacterial agent 140 chloride" non-specific binding issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antibacterial Agent 140 Chloride. The following information is designed to help you address common experimental challenges, particularly those related to non-specific binding.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding of this compound can lead to high background signals and off-target effects, complicating data interpretation. Below are common issues and recommended solutions in a question-and-answer format.
Q1: I am observing a high background signal in my in vitro assay. What are the likely causes and how can I reduce it?
A1: High background is often due to non-specific binding of the agent to surfaces or other proteins.[1][2] As a cationic molecule, Agent 140 Chloride can interact electrostatically with negatively charged surfaces of microplates or cellular components.[1]
Potential Solutions:
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffer can minimize charge-based interactions.[1][3] Increasing the salt concentration (e.g., NaCl) can create a shielding effect, reducing non-specific binding.[1]
-
Add Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or a non-ionic surfactant such as Tween-20 into your assay buffer.[1][3] BSA can prevent the agent from binding to surfaces, while surfactants disrupt hydrophobic interactions.[1][3][4]
-
Increase Wash Steps: Insufficient washing between experimental steps can leave unbound agent behind, contributing to high background.[2][5] Increase the number and duration of wash steps to more effectively remove unbound Agent 140 Chloride.[5]
Q2: My results are inconsistent across experiments. Could non-specific binding be the cause?
A2: Yes, inconsistent results can be a symptom of variable non-specific binding.[6] This can be influenced by minor variations in experimental conditions.
Potential Solutions:
-
Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between assays.[7]
-
Use Pre-treated Labware: Consider using low-binding microplates and tubes to minimize surface interactions.
-
Run Appropriate Controls: Always include negative controls (without the agent) to establish a baseline for background signal.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BSA to use as a blocking agent?
A1: A typical starting concentration for BSA is 1%, but this may need to be optimized for your specific assay.[1][3] It is recommended to test a range of concentrations (e.g., 0.5% to 5%) to find the optimal balance between reducing background and maintaining signal sensitivity.[9]
Q2: Can the solvent used to dissolve Agent 140 Chloride affect non-specific binding?
A2: Yes, the vehicle used to dissolve the agent can be a source of off-target effects or cytotoxicity.[6] It is crucial to test the vehicle alone at the same concentration used in your experiments to ensure it does not contribute to the observed effects.[6]
Q3: How do I determine if Agent 140 Chloride is exhibiting off-target effects in my cell-based assays?
A3: Off-target effects can manifest as cytotoxicity to mammalian cells or other unintended biological responses.[6][10] To assess this, perform a dose-response curve to determine the optimal concentration that provides antibacterial activity with minimal cytotoxicity.[6] Comparing the agent's effect on target bacteria versus host cells can help determine its therapeutic index.[6]
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your experiments with this compound.
Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding
| Additive | Starting Concentration | Purpose | Reference(s) |
| NaCl | 150 mM | Reduces electrostatic interactions | [1] |
| BSA | 1% (w/v) | Blocks non-specific protein binding sites | [1][3] |
| Tween-20 | 0.05% (v/v) | Reduces hydrophobic interactions | [1][5] |
Table 2: Troubleshooting High Background Signal
| Possible Cause | Recommended Action | Expected Outcome | Reference(s) |
| Insufficient Blocking | Increase blocking agent concentration or incubation time. | Reduced background signal. | [2][5] |
| Inadequate Washing | Increase the number and duration of wash steps. | Lower background noise. | [2][5] |
| Sub-optimal Buffer pH | Adjust buffer pH to be closer to the isoelectric point of interacting proteins. | Minimized charge-based non-specific binding. | [1][3] |
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Reduce Non-Specific Binding
-
Prepare a series of buffers: Create buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) and a constant pH.
-
Run parallel assays: Perform your standard binding assay in each of the prepared buffers.
-
Include controls: For each buffer condition, run a negative control (no Agent 140 Chloride) to measure the baseline background.
-
Analyze results: Compare the signal-to-noise ratio across the different buffer conditions. Select the buffer that provides the lowest background without significantly compromising the specific signal.
Protocol 2: Validating the Efficacy of Blocking Agents
-
Prepare assay buffers: Create separate buffers containing different blocking agents (e.g., 1% BSA, 0.05% Tween-20) or a combination.
-
Pre-incubate with blocking buffer: Before adding Agent 140 Chloride, incubate your microplate wells or samples with the blocking buffer for at least one hour at room temperature.[9]
-
Perform the assay: Proceed with your standard experimental protocol using the blocking buffer throughout.
-
Compare results: Evaluate the background signal in the presence of each blocking agent against a control with no blocking agent.
Visual Guides
Diagram 1: Troubleshooting Workflow for High Background Signal
Caption: A logical workflow for troubleshooting high background in assays.
Diagram 2: Signaling Pathway of a Cationic Antibacterial Agent
Caption: Proposed mechanism of action for a cationic antibacterial agent.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. swordbio.com [swordbio.com]
- 8. goldbio.com [goldbio.com]
- 9. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Improving the solubility of "Antibacterial agent 140 chloride" for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively dissolving and using "Antibacterial agent 140 chloride" in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for "this compound"?
A1: While specific solubility data is limited, based on its intended biological applications and information for similar ruthenium-based compounds, sterile deionized water or aqueous buffers (e.g., PBS) are recommended starting points. For higher concentrations, organic solvents like DMSO or ethanol (B145695) may be necessary as a first step, followed by dilution in aqueous media.
Q2: The compound is not dissolving completely in water. What should I do?
A2: If you observe particulate matter or cloudiness, try the following troubleshooting steps:
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates.
-
Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of a compound. Try adjusting the pH slightly towards acidic or basic conditions.
-
Use of a Co-solvent: Prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q3: Can I prepare a concentrated stock solution and store it?
A3: Yes, it is recommended to prepare a concentrated stock solution to minimize repeated weighing and dissolving. A datasheet for "this compound" suggests that in-solvent stocks can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Q4: Is "this compound" soluble in organic solvents?
A4: Although specific data is unavailable, many ruthenium-based complexes exhibit solubility in polar organic solvents. For creating a concentrated stock, consider trying Dimethyl Sulfoxide (DMSO) or Ethanol. When using a co-solvent, always perform a vehicle control in your experiments.
Quantitative Solubility Data
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| Recommended: Water, PBS | Up to 50 mM is suggested for stock preparation, but a specific solvent is not named. | Calculated based on MW (1162.1 g/mol ): 50 mM ≈ 58.1 mg/mL |
| Alternative: DMSO | Based on solubility of similar compounds. | Not specified, but likely higher than in aqueous solutions. |
| Alternative: Ethanol | Based on solubility of similar compounds. | Not specified. |
Note: The molecular weight of this compound is 1162.1 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile deionized water or phosphate-buffered saline (PBS) to achieve the desired concentration.
-
Dissolution: Vortex the tube for 30 seconds. If the compound is not fully dissolved, proceed with the following steps.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Heating: If necessary, warm the solution in a 37°C water bath for 10-15 minutes.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot into single-use tubes and store at -80°C.
Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh the "this compound" powder in a sterile, chemical-resistant tube.
-
Co-solvent Addition: Add a small, precise volume of high-purity DMSO to dissolve the compound, creating a concentrated primary stock solution. Vortex until the powder is completely dissolved.
-
Working Solution Preparation: To prepare your final working solution, dilute the DMSO stock into your aqueous experimental buffer (e.g., cell culture media, PBS). It is critical to ensure the final concentration of DMSO is non-toxic to your cells or organism (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in your aqueous buffer to account for any effects of the solvent itself.
-
Storage: Store the primary DMSO stock solution in small aliquots at -80°C.
Visual Guides
Caption: Workflow for Dissolving this compound.
References
Technical Support Center: "Antibacterial Agent 140 Chloride" Cytotoxicity to Mammalian Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of "Antibacterial Agent 140 Chloride" on mammalian cells. The following information offers troubleshooting advice, frequently asked questions, and standardized protocols to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of "this compound"?
A1: The initial step is to determine the appropriate concentration range of "this compound" to test. This is typically achieved by performing a dose-response experiment. A broad range of concentrations should be tested to identify the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that reduces cell viability by 50%.
Q2: Which mammalian cell lines are recommended for initial cytotoxicity screening?
A2: It is advisable to use cell lines that are relevant to the intended therapeutic application of the antibacterial agent. For general screening, commonly used cell lines include human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), and human fibroblasts.
Q3: Why is a multi-parametric approach to cytotoxicity assessment recommended?
Q4: What are the essential controls to include in a cytotoxicity experiment?
A4: Essential controls include:
-
Vehicle Control: Cells treated with the solvent used to dissolve "this compound" at the same final concentration used in the experimental wells. This helps to distinguish the effect of the agent from any solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone, representing 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine (B1682477) for apoptosis assays) to ensure the assay is working correctly.
-
Medium-Only Control: Wells containing only culture medium to measure background absorbance or fluorescence.[4]
Troubleshooting Guides
Issue 1: High variability in absorbance/fluorescence readings between replicate wells.
-
Possible Cause: Inconsistent cell seeding, bubbles in the wells, or improper mixing of reagents.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Be careful not to introduce bubbles when adding reagents.
-
Ensure thorough but gentle mixing of assay reagents in each well.
-
Issue 2: Absorbance readings in the control wells are very low.
-
Possible Cause: The cell seeding density may be too low, or the incubation time is insufficient for detectable metabolic activity.
-
Troubleshooting Steps:
Issue 3: Unexpectedly high cytotoxicity observed in the vehicle control wells.
-
Possible Cause: The solvent (e.g., DMSO) concentration may be too high and causing toxicity.
-
Troubleshooting Steps:
Issue 4: Assay results are not reproducible between experiments.
-
Possible Cause: Variability in cell health, passage number, or reagent preparation.
-
Troubleshooting Steps:
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for "this compound"
| Assay Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| MTT (Metabolic Activity) | HEK293 | 75.2 | 24 |
| LDH (Membrane Integrity) | HEK293 | 98.5 | 24 |
| Caspase-3 Activity (Apoptosis) | HEK293 | 65.8 | 24 |
| MTT (Metabolic Activity) | HepG2 | 55.9 | 24 |
| LDH (Membrane Integrity) | HepG2 | 82.1 | 24 |
| Caspase-3 Activity (Apoptosis) | HepG2 | 48.3 | 24 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Mammalian cells
-
Complete culture medium
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" in culture medium.[1]
-
Remove the old medium and add 100 µL of the different concentrations of the agent to the wells. Include vehicle and untreated controls.[1]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
LDH Assay for Cytotoxicity
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.[1]
-
Materials:
-
Mammalian cells
-
Complete culture medium
-
"this compound" stock solution
-
LDH assay kit
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with "this compound" as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.[1]
-
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[1]
-
Materials:
-
Mammalian cells
-
Complete culture medium
-
"this compound" stock solution
-
Caspase-3 assay kit
-
96-well plates
-
Microplate reader (fluorescence or absorbance)
-
-
Protocol:
-
Seed and treat cells with "this compound" as described in the previous protocols. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.
-
Incubate the cell lysates on ice.
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify the caspase-3 activity relative to the untreated control.
-
Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of "this compound".
Caption: Hypothetical signaling pathway for "this compound"-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"Antibacterial agent 140 chloride" inconsistent results in antibacterial assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibacterial Agent 140 Chloride.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during antibacterial assays involving this compound.
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Gram-Positive Bacteria
Question: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values of this compound against Staphylococcus aureus. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent MIC values for this compound can stem from several factors, particularly its unique photo-activated properties and specific mode of action. Below is a systematic guide to identify and resolve the source of the variability.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Light Exposure | Standardize light exposure across all wells of the microplate. Use a light source with uniform intensity and ensure a consistent distance and duration of exposure for each experiment. It is crucial to note that the antibacterial activity of Agent 140 chloride is significantly enhanced with light irradiation.[1][2] | Consistent and reproducible MIC values. |
| Variability in Inoculum Density | Prepare a standardized bacterial inoculum using a McFarland standard to ensure a consistent starting concentration of bacteria in each well.[3] | Reduced well-to-well and experiment-to-experiment variability. |
| Agent Degradation or Improper Storage | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment. | Maintains the potency and stability of the agent, leading to more reliable results. |
| Contamination of Bacterial Culture | Perform a purity check of the bacterial culture before each experiment by plating on appropriate selective agar. | Ensures that the observed effect is solely due to the interaction of the agent with the target bacterium. |
| Media Composition | Use a consistent and recommended broth medium, such as Mueller-Hinton Broth, for all MIC assays.[3] Variations in media components can affect bacterial growth and agent activity. | Minimizes the influence of media components on the experimental outcome. |
Experimental Protocol: Standardized MIC Assay for this compound
-
Bacterial Culture Preparation:
-
Streak S. aureus on a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in MHB in a 96-well microplate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the agent dilutions. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (bacteria in MHB without the agent) and a sterility control (MHB only).
-
-
Light Activation:
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Troubleshooting Workflow for Inconsistent MICs
Caption: Troubleshooting workflow for inconsistent MIC results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective against Gram-negative bacteria in our assays?
A1: this compound demonstrates selective activity against Gram-positive bacteria.[1] Its mechanism of action involves a specific interaction with lipoteichoic acids (LTA), which are major components of the cell wall of Gram-positive bacteria but are absent in Gram-negative bacteria.[1] The outer membrane of Gram-negative bacteria also acts as a barrier, preventing the agent from reaching its target.
Mechanism of Selective Action
Caption: Selective mechanism of this compound.
Q2: What is the role of light in the activity of this compound?
A2: this compound is a photosensitizer.[1][2] This means its antibacterial activity is significantly increased upon exposure to light.[1][2] While it may exhibit some activity in the dark, its full potential is realized when activated by light. The light energy is absorbed by the agent, which then generates reactive oxygen species (ROS) that are highly toxic to the bacteria, leading to cell death. Therefore, controlled and consistent light exposure is a critical parameter in experiments with this compound.
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific storage instructions should be obtained from the supplier's safety data sheet (SDS), compounds of this nature are typically sensitive to light and moisture. It is recommended to store this compound in a cool, dark, and dry place. For experimental use, stock solutions should be prepared fresh and protected from light as much as possible to prevent degradation.
Q4: Can this compound be used in combination with other antibiotics?
A4: The potential for synergistic or antagonistic interactions between this compound and other antibiotics has not been extensively reported in the provided search results. However, it is known that some biocides can antagonize certain classes of antibiotics. For instance, benzalkonium chloride, another cationic antiseptic, has been shown to antagonize aminoglycoside antibiotics.[4] Therefore, if you are considering combination studies, it is essential to perform checkerboard assays to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and the other antibiotic.
References
"Antibacterial agent 140 chloride" light source calibration for consistent activation
Welcome to the technical support center for Antibacterial Agent 140 Chloride. This guide provides essential information, troubleshooting advice, and standardized protocols to ensure consistent and effective light-activated antibacterial experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a Ruthenium-based photosensitizer.[1][2] It is designed for the detection and elimination of Gram-positive bacteria.[1][2] Its mechanism involves a specific interaction with lipoteichoic acids (LTA) in the bacterial cell wall, and it requires activation by a specific wavelength of light to exert its potent antibacterial effect.[1][2]
Q2: How does light activate Agent 140 Chloride? A2: Like other photosensitizers used in antimicrobial photodynamic therapy (aPDT), Agent 140 Chloride absorbs light energy, causing it to enter an excited state.[3] This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS cause oxidative damage to essential bacterial components like lipids, proteins, and nucleic acids, leading to cell death.[3]
Q3: What is the most critical parameter for consistent activation? A3: The most critical parameter is the total energy dose delivered to the sample, measured in Joules per square centimeter (J/cm²).[4][5] The total energy dose is a function of the light's power density (mW/cm²) and the exposure time (seconds).[5][6] Inconsistent energy delivery is a primary cause of variable experimental outcomes.[4]
Q4: What type of light source should I use? A4: Light-Emitting Diodes (LEDs) and lasers are the most common and reliable light sources for photodynamic therapy applications.[7][8] LEDs are often preferred for in vitro experiments due to their ability to provide uniform illumination over larger areas, such as multi-well plates.[5] The chosen light source must emit a wavelength that strongly overlaps with the absorption peak of Agent 140 Chloride.
Q5: Why is the distance and angle of the light source important? A5: The distance and angle of the light source to the sample surface critically affect the power density. A greater distance or an oblique angle will decrease the power density, requiring a longer exposure time to achieve the same total energy dose.[9] For reproducible results, it is crucial to fix the geometry of the experimental setup (i.e., the distance and angle) for all experiments.[9]
Troubleshooting Guide
Issue 1: High variability in antibacterial effect between experiments.
-
Possible Cause 1: Inconsistent Light Dose. The total energy (J/cm²) delivered to your samples may be varying. This can happen if the light source output fluctuates or if the exposure time is not precisely controlled.
-
Solution: Calibrate your light source's power density (irradiance) at the sample distance before each experiment using a power meter (radiometer). Use the measured power density to calculate the exact exposure time needed for your target energy dose. See the detailed protocol below.
-
-
Possible Cause 2: Inconsistent Sample Geometry. Minor changes in the distance or angle between the light source and the samples can significantly alter the energy dose received.[9]
-
Solution: Use a fixed sample holder and a mounting system for your light source to ensure the distance and angle are identical for every experiment.
-
-
Possible Cause 3: Bacterial Factors. The physiological state of the bacteria can influence their susceptibility.[10][11] Factors like growth phase (log phase vs. stationary), biofilm formation, and expression of antioxidant enzymes can lead to different responses.[10][11][12]
-
Solution: Standardize your bacterial culture preparation meticulously. Always use bacteria from the same growth phase and ensure consistent plating densities.
-
Issue 2: No or very low antibacterial activity observed.
-
Possible Cause 1: Incorrect Wavelength. The wavelength of your light source does not match the activation wavelength of Agent 140 Chloride. A mismatch between the light source's emission spectrum and the photosensitizer's absorption spectrum is a primary reason for treatment failure.[13]
-
Solution: Obtain the specific absorption spectrum for Agent 140 Chloride from the manufacturer. Ensure your light source's peak emission wavelength aligns with the agent's peak absorption.
-
-
Possible Cause 2: Insufficient Energy Dose. The total energy delivered may be below the required threshold for activation and bactericidal effects.
-
Possible Cause 3: Presence of Light-Blocking or Scattering Substances. Components in your experimental medium (e.g., serum, phenol (B47542) red, high concentrations of bacteria) can absorb or scatter the activation light, preventing it from reaching the photosensitizer.
-
Solution: Whenever possible, conduct activation in a clear, colorless buffer or medium. If colored media must be used, you must calibrate the light dose through the medium to account for attenuation.
-
Light Dose Parameters and Calculations
Consistent activation of Agent 140 Chloride depends on delivering a precise amount of light energy. The key parameters are defined below.
| Parameter | Symbol | Unit | Description | Formula |
| Power | P | milliwatt (mW) | The total output of the light source. | - |
| Area | A | square cm (cm²) | The area of the sample being illuminated. | - |
| Power Density (Irradiance) | E | mW/cm² | The amount of power delivered per unit area. This is the value you measure with a power meter at the sample surface. | E = P / A |
| Exposure Time | t | seconds (s) | The duration for which the sample is illuminated. | - |
| Energy Dose (Fluence) | D | Joules/cm² (J/cm²) | The total energy delivered per unit area. This is the key parameter for ensuring consistent activation. | D = E * t / 1000 |
Note: The division by 1000 in the Energy Dose formula is to convert from millijoules (mJ) to Joules (J).
Detailed Experimental Protocol: Light Source Calibration
This protocol describes how to measure and set the light dose for activating Agent 140 Chloride in a standard 96-well plate format.
Objective: To deliver a precise and reproducible energy dose (e.g., 50 J/cm²) to each well.
Materials:
-
Light source (e.g., LED array with a peak emission matching Agent 140's absorption)
-
Calibrated optical power meter (radiometer) with a flat sensor head
-
Fixed-height stand or mount for the light source and a holder for the 96-well plate
-
Ruler or caliper
-
96-well plate
Methodology:
-
System Setup:
-
Position the light source on its mount directly above the 96-well plate holder.
-
Measure and fix the distance between the light source surface and the bottom of the wells in the plate. This distance must remain constant for all subsequent experiments. A typical distance is 5-10 cm.
-
-
Power Density Measurement:
-
Turn on the light source and allow it to warm up for 15-20 minutes to ensure a stable output.
-
Place the sensor of the power meter flat on the bottom of a well in the center of the plate, facing the light source.
-
Record the power density reading in mW/cm².
-
Repeat the measurement for wells at the corners and edges of the plate to check for illumination uniformity. Use the average of these readings if there are minor variations.
-
-
Exposure Time Calculation:
-
Determine your target energy dose (D) in J/cm². Let's assume a target of 50 J/cm².
-
Use the measured average power density (E). Let's assume the measurement was 35 mW/cm².
-
Calculate the required exposure time (t) using the formula:
-
t (s) = (D * 1000) / E
-
t (s) = (50 J/cm² * 1000) / 35 mW/cm²
-
t (s) ≈ 1428.6 seconds (or 23.8 minutes)
-
-
-
Experiment Execution:
-
Prepare your 96-well plate with bacteria and Agent 140 Chloride.
-
Place the plate in the holder at the pre-set, fixed distance from the light source.
-
Illuminate the plate for the exact duration calculated in the previous step (1428.6 seconds). Use a precise timer.
-
Visualizations
Caption: Workflow for Light Source Calibration and Experimentation.
Caption: General Mechanism of Photodynamic Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Frontiers | Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation [frontiersin.org]
- 4. Energy dose parameters affect antimicrobial photodynamic therapy-mediated eradication of periopathogenic biofilm and planktonic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurements of illuminance in simulated daylight photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation [ouci.dntb.gov.ua]
- 11. Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the actual light dose in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light Energy Dose and Photosensitizer Concentration Are Determinants of Effective Photo-Killing against Caries-Related Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light as a Broad-Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming "Antibacterial agent 140 chloride" aggregation in solution
Technical Support Center: Antibacterial Agent 140 Chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aggregation of "this compound" in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "this compound" aggregation in aqueous solutions?
"this compound," a cationic amphiphilic molecule, tends to aggregate in aqueous solutions due to several factors. These include hydrophobic interactions between the non-polar parts of the molecules, electrostatic interactions, and exceeding the critical micelle concentration (CMC). High concentrations, specific pH ranges, and high ionic strength of the buffer can all promote aggregation.
Q2: How can I visually identify if my solution of "this compound" has aggregated?
Aggregation can manifest as visible turbidity, cloudiness, or the formation of a precipitate in the solution. In less severe cases, you might observe a slight opalescence or Tyndall effect (light scattering) when a beam of light is passed through the solution. For quantitative analysis, techniques like Dynamic Light Scattering (DLS) are recommended.
Q3: What is the recommended solvent for preparing stock solutions of "this compound"?
It is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO or ethanol, where the compound is likely more soluble and less prone to aggregation. The stock solution can then be diluted into the desired aqueous buffer for the final experimental concentration. Always perform a final dilution step immediately before use.
Q4: Can pH modification of my buffer help in preventing aggregation?
Yes, adjusting the pH of your buffer can significantly impact the solubility and aggregation of "this compound." The optimal pH will depend on the pKa of the molecule. It is advisable to perform a pH-solubility profile to determine the pH range where the compound is most stable. Generally, for cationic compounds, a lower pH (more acidic) can sometimes increase solubility.
Troubleshooting Guide
Issue 1: Visible Precipitation or Turbidity Upon Dilution in Aqueous Buffer
This is a common issue when diluting a stock solution of "this compound" into an aqueous experimental buffer.
-
Cause: The compound's concentration in the aqueous buffer has exceeded its solubility limit, leading to precipitation or aggregation.
-
Solution Workflow:
Workflow for DLS analysis of aggregation.
Protocol 2: Solubility Assessment in Different Formulations
This protocol helps to systematically evaluate the effectiveness of different excipients in preventing the aggregation of "this compound."
-
Objective: To identify a formulation that maintains "this compound" in a soluble, non-aggregated state at the desired experimental concentration.
-
Materials:
-
"this compound" stock solution.
-
A panel of excipients (see table above).
-
Experimental buffer.
-
Spectrophotometer or HPLC.
-
-
Method:
-
Prepare a series of experimental buffers, each containing a different excipient at a specified concentration.
-
Add "this compound" stock solution to each buffer to reach the target final concentration.
-
Incubate the solutions for a set period (e.g., 1 hour) at the experimental temperature.
-
Visually inspect each solution for signs of precipitation or turbidity.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any aggregates or precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble "this compound" using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
Compare the measured concentrations to the nominal concentration to determine the percentage of soluble compound in each formulation.
-
Hypothesized aggregation pathway.
"Antibacterial agent 140 chloride" interference with other fluorescent dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 140 Chloride, a novel ruthenium-based AIEgen photosensitizer. This guide focuses on potential interference with other fluorescent dyes and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fluorescent properties?
This compound is a ruthenium-based photosensitizer with Aggregation-Induced Emission (AIE) properties. It is primarily used for the detection and photodynamic therapy of Gram-positive bacteria. Its mechanism of action involves interaction with lipoteichoic acids on the bacterial cell surface. While specific excitation and emission spectra for this compound are not publicly available, similar ruthenium-based photosensitizers typically exhibit broad absorption in the UV-visible range and emission in the orange-to-red region of the spectrum. Researchers should experimentally determine the precise spectral characteristics of the agent in their specific experimental setup.
Q2: Can this compound interfere with other fluorescent dyes in my experiment?
Yes, interference is possible and can manifest in several ways:
-
Spectral Overlap: The emission spectrum of this compound may overlap with the excitation or emission spectra of other fluorescent dyes, leading to signal bleed-through or crosstalk.
-
Fluorescence Quenching: As a metal complex, this compound could potentially quench the fluorescence of other dyes through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.
-
Chemical Interaction: Direct chemical interactions between the agent and other dyes could alter their fluorescent properties.
Q3: How can I determine the excitation and emission spectra of this compound?
A straightforward method to determine the spectral properties is to use a spectrophotometer and a fluorometer.
-
Absorption Spectrum: Use a spectrophotometer to measure the absorbance of a solution of this compound across a range of wavelengths (e.g., 250-700 nm) to identify the absorption maxima.
-
Emission Spectrum: Use a fluorometer to excite the sample at its absorption maximum (or a range of wavelengths around it) and measure the emitted fluorescence across a range of longer wavelengths.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in combination with other fluorescent dyes.
Issue 1: Unexpected signal in a channel dedicated to another fluorescent dye.
This is likely due to spectral overlap , where the emission of this compound is detected in the channel intended for another dye.
Troubleshooting Workflow:
A workflow for troubleshooting spectral overlap.
Experimental Protocol: Spectral Compensation
-
Prepare Single-Color Controls: For each fluorescent dye in your experiment (including this compound), prepare a sample stained with only that single dye.
-
Acquire Data: Using a flow cytometer or fluorescence microscope, acquire data for each single-color control, ensuring that the signal is recorded in all relevant detector channels.
-
Calculate Compensation Matrix: Use the software of your instrument to calculate the spectral overlap (spillover) of each dye into the other channels. This will generate a compensation matrix.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples to correct for the spectral bleed-through.
Issue 2: The signal from my other fluorescent dye is weaker than expected when used with this compound.
This could be due to fluorescence quenching .
Troubleshooting Workflow:
A workflow for troubleshooting fluorescence quenching.
Experimental Protocol: Assessing Quenching
-
Prepare Control Samples: Prepare two sets of samples. One set stained with your fluorescent dye of interest and the other set co-stained with both the dye and this compound.
-
Acquire and Quantify Fluorescence: Using a fluorometer, plate reader, or fluorescence microscope with quantitative capabilities, measure the fluorescence intensity of your dye in both sets of samples.
-
Compare Intensities: A significant reduction in the fluorescence intensity of your dye in the presence of this compound is indicative of quenching.
Data Presentation: Common Fluorescent Dyes
The following table summarizes the spectral properties of common fluorescent dyes that might be used in conjunction with this compound. Use this information to anticipate potential spectral overlap.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) |
| DAPI | 358 | 461 |
| Hoechst 33342 | 350 | 461 |
| Alexa Fluor 488 | 495 | 519 |
| FITC | 495 | 519 |
| TRITC | 557 | 576 |
| Texas Red | 589 | 615 |
| Cy5 | 650 | 670 |
Note: The spectral properties of this compound are not definitively established. The potential for spectral overlap should be experimentally determined.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between identifying and resolving fluorescence interference issues when working with a novel fluorescent agent like this compound.
Logical workflow for multicolor experiments with a novel fluorescent agent.
"Antibacterial agent 140 chloride" degradation and stability issues
Disclaimer: Publicly available information regarding the specific degradation pathways and stability of "Antibacterial agent 140 chloride" is limited. The following troubleshooting guides and FAQs are based on general principles of antimicrobial stability testing and are intended to provide a framework for researchers to conduct their own investigations.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when assessing the stability of the novel this compound?
A1: The initial step is to perform a forced degradation study. This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and appropriate analytical methods for stability testing. Conditions typically include exposure to acid, base, oxidation, heat, and light.
Q2: What are the most common factors that can cause the degradation of antibacterial agents like 140 chloride?
A2: Common factors that can lead to the degradation of antimicrobial compounds include:
-
Hydrolysis: Degradation due to reaction with water, which can be pH-dependent.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photolysis: Degradation upon exposure to light.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3][4]
Q3: How can I identify the degradation products of this compound?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential.[3] This method should be able to separate the intact drug from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can then be used to determine the mass of the degradation products, providing clues to their chemical structure.
Q4: What are the recommended storage conditions for a new compound like this compound?
A4: While specific data is unavailable for this agent, the Safety Data Sheet suggests storing the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5] For research purposes, it is advisable to store it protected from light and at a controlled low temperature (e.g., refrigerated at 2-8°C or frozen at -20°C) until its stability profile is better understood.
Troubleshooting Guide
Q1: I'm observing a decrease in the potency of my this compound solution over time. What could be the cause?
A1: Loss of potency is a primary indicator of degradation. Several factors could be at play:
-
Solvent Choice: The solvent system may be promoting hydrolysis or other reactions.
-
pH of the Solution: The pH of your formulation could be outside the optimal stability range for the compound.
-
Storage Conditions: Exposure to light or elevated temperatures, even ambient room temperature, can accelerate degradation.[2][4]
-
Container Compatibility: The agent may be adsorbing to the surface of the storage container.
Actionable Steps:
-
Analyze your solution using a stability-indicating HPLC method to check for the appearance of degradation peaks and a corresponding decrease in the peak area of the active pharmaceutical ingredient (API).
-
Evaluate the stability of the agent in different buffer systems across a range of pH values.
-
Conduct a time-course study with samples stored under different temperature and light conditions (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
Q2: My HPLC analysis shows new, smaller peaks appearing over time in my sample of this compound. Are these degradation products?
A2: It is highly likely that these new peaks represent degradation products. To confirm this, you should perform a forced degradation study. If the peaks generated during the forced degradation study match the retention times of the new peaks in your sample, it provides strong evidence that they are indeed degradation products.
Experimental Protocols & Data Presentation
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the intrinsic stability of a new chemical entity.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a defined period.
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by HPLC-UV. If available, use HPLC-MS to obtain mass information on the degradation products.
Table 1: Example of a Forced Degradation Study Design
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 80°C | 48 hours |
| Photolytic | UV/Vis Light | Room Temp | 24 hours |
Long-Term Stability Study Protocol
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of the agent in the desired formulation and packaging.
-
Storage Conditions: Store the samples under various controlled temperature and humidity conditions as recommended by ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Assay: Quantification of the active ingredient.
-
Purity: Detection and quantification of any degradation products.
-
Physical Appearance: Changes in color, clarity, or precipitation.
-
pH: If in solution.
-
Table 2: Sample Stability Testing Schedule and Parameters
| Time Point | Storage Condition | Assay (% of Initial) | Purity (% Peak Area) | Appearance | pH |
| 0 | - | 100% | 99.8% | Clear, colorless | 6.5 |
| 3 Months | 25°C/60% RH | ||||
| 3 Months | 40°C/75% RH | ||||
| 6 Months | 25°C/60% RH | ||||
| 6 Months | 40°C/75% RH | ||||
| 12 Months | 25°C/60% RH |
Visualizations
Caption: Workflow for investigating the stability of a novel antibacterial agent.
Caption: Conceptual degradation pathways for a hypothetical antibacterial agent.
References
- 1. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. targetmol.com [targetmol.com]
"Antibacterial agent 140 chloride" off-target effects in biological systems
Disclaimer: "Antibacterial agent 140 chloride" is a hypothetical compound. The data and protocols provided herein are for illustrative purposes to guide researchers in investigating potential off-target effects of novel experimental compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in prokaryotes.[1] By targeting DNA gyrase, the agent induces breaks in the bacterial chromosome, leading to rapid cell death.[1] Its primary mechanism is similar to that of fluoroquinolone antibiotics, though it possesses a novel chemical scaffold designed for enhanced potency against resistant strains.
Q2: We are observing significant cytotoxicity in our mammalian cell lines at concentrations close to the antibacterial effective dose. Is this expected?
A2: While designed for bacterial selectivity, some off-target effects on mammalian cells can occur, particularly at higher concentrations. This phenomenon is not uncommon with antibacterial agents.[2][3] The primary hypothesized mechanisms for off-target cytotoxicity include mitochondrial dysfunction and inhibition of human kinases. We recommend performing a comprehensive cytotoxicity assessment to determine the therapeutic window for your specific cell line.
Q3: Can this compound affect mitochondrial function?
A3: Yes, this is a potential off-target effect. Mitochondria share evolutionary origins with bacteria, and some antibacterial agents can interfere with mitochondrial processes.[4][5][6] For instance, compounds targeting bacterial gyrases can sometimes interact with topoisomerases within mitochondria.[4][5] We have observed that this compound can impair mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS).[7]
Q4: Does this compound have any known off-target kinase activity?
A4: Yes, in broader screening panels, this compound has demonstrated inhibitory activity against a small subset of human kinases. Off-target kinase inhibition is a known liability for many small molecule drugs and can lead to unexpected cellular phenotypes.[8][9][10][11] Please refer to the kinase inhibition profile in the data section below.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause: Inconsistent cell seeding, edge effects in the microplate, or issues with compound solubility.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent pipetting technique.[12][13] Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation (edge effect).
-
Check Compound Solubility: Visually inspect the compound in your media for any precipitation. If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment.
-
Plate Reader Settings: If using a fluorescence or absorbance-based assay, check the reader's settings for the number of flashes and well-scanning options to correct for heterogeneous signal distribution.[14]
-
Issue 2: Unexpected cell death at very low concentrations of the agent.
-
Potential Cause: The cell line being used may be particularly sensitive to the off-target effects of the compound, or there may be an issue with the compound stock concentration.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Confirm the concentration of your stock solution using a spectrophotometric method or by obtaining a fresh, pre-verified batch of the compound.
-
Test a Less Sensitive Cell Line: Compare the cytotoxic effects on your primary cell line with a more robust and commonly used cell line (e.g., HEK293 or HeLa) to determine if the observed sensitivity is cell-type specific.
-
Investigate Apoptosis: Use assays for apoptosis markers, such as caspase-3 activity or Annexin V staining, to determine if the cell death is programmed.[15]
-
Issue 3: Inconsistent results between different experimental batches.
-
Potential Cause: Variation in cell passage number, serum batch, or incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range for all experiments.[12] If possible, use the same batch of fetal bovine serum (FBS) for a series of experiments, as different batches can have varying growth factor concentrations.
-
Precise Incubation Times: Ensure that the timing of compound addition and the duration of treatment are consistent across all experiments.
-
Include Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine) in every experiment to ensure the assay is performing as expected.
-
Quantitative Data Summary
Table 1: Cytotoxicity Profile of this compound (IC50 values)
| Cell Line | Description | IC50 (µM) after 48h exposure |
| HEK293 | Human Embryonic Kidney | 25.4 |
| HepG2 | Human Hepatocellular Carcinoma | 15.8 |
| A549 | Human Lung Carcinoma | 32.1 |
| SH-SY5Y | Human Neuroblastoma | 12.5 |
Table 2: Effect of this compound on Mitochondrial Respiration in HepG2 cells
| Treatment (15 µM) | Basal Respiration (% of control) | Maximal Respiration (% of control) |
| Vehicle (0.1% DMSO) | 100% | 100% |
| Agent 140 Chloride | 62% | 45% |
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 10 µM |
| SRC | 8% |
| LCK | 12% |
| MAPK1 (ERK2) | 5% |
| CDK2/cyclin A | 68% |
| AURKB (Aurora B) | 75% |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Principle: This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Prepare the Seahorse XF cartridge with injections of mitochondrial stressor compounds (oligomycin, FCCP, and rotenone/antimycin A) and this compound.
-
Load the plate into the Seahorse XF Analyzer and run the assay protocol.
-
The instrument will measure baseline OCR, then inject the test compound and measure the response, followed by the mitochondrial stressors to determine key parameters of mitochondrial function.
-
Analyze the data using the Seahorse Wave software to determine basal respiration, ATP production, and maximal respiratory capacity.[7]
-
3. Kinase Inhibition Assay (Generic Protocol)
-
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the amount of phosphorylated substrate produced.
-
Methodology:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in an appropriate assay buffer.
-
Add this compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Calculate the percent inhibition for each concentration of the compound relative to a no-inhibitor control.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical signaling pathway affected by off-target activity.
Caption: Logical relationships of experimental outcomes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Who are the leading innovators in small molecule kinase inhibitors for the pharmaceutical industry? [pharmaceutical-technology.com]
- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. youtube.com [youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
"Antibacterial agent 140 chloride" quenching effects in complex media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 140 Chloride.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in complex media.
Problem 1: Reduced antibacterial efficacy in complex media (e.g., serum, plasma, cell culture media).
-
Question: Why is the antibacterial activity of Agent 140 Chloride lower than expected when tested in biological fluids or growth media?
-
Possible Cause: Components within complex media can interact with and "quench" the activity of the agent. This can be due to protein binding, interaction with lipids, or the presence of chelating agents. For instance, organic materials are known to interfere with the antimicrobial action of some agents through chemical and ionic interactions.[1]
-
Troubleshooting Steps:
-
Quantify the Quenching Effect: Determine the Minimum Inhibitory Concentration (MIC) of Agent 140 Chloride in a simple, defined medium (e.g., saline or phosphate-buffered saline) and compare it to the MIC obtained in the complex medium of interest. A significant increase in MIC in the complex medium indicates a quenching effect.
-
Identify Potential Interfering Substances: Fractionate the complex medium to identify the component(s) responsible for quenching. Common culprits include serum albumin, lipids, and certain ions. The composition of bacteriological media can significantly influence the outcome of antimicrobial activity tests.[2]
-
Optimize Experimental Conditions:
-
Increase Agent Concentration: A straightforward approach is to increase the concentration of Agent 140 Chloride to overcome the quenching effect. However, this must be balanced against potential cytotoxicity.
-
Modify the Medium: If possible, dilute the complex medium or use a minimal medium that still supports bacterial growth but has fewer interfering components.[2]
-
Pre-incubation Steps: Consider a pre-incubation of the bacteria with the agent in a simpler medium before introducing them to the complex medium.
-
-
Problem 2: Inconsistent results between different batches of complex media.
-
Question: We are observing significant variability in the antibacterial efficacy of Agent 140 Chloride when using different lots of serum or culture media. Why is this happening?
-
Possible Cause: The composition of complex biological media can vary from batch to batch. Differences in protein concentration, lipid content, or the presence of endogenous molecules can lead to inconsistent quenching effects.
-
Troubleshooting Steps:
-
Standardize Media: Whenever possible, use a single, large lot of media for a series of related experiments to minimize variability.
-
Quality Control of Media: Before use, perform a quality control check on each new batch of media by running a standard MIC assay with a reference bacterial strain and a known concentration of Agent 140 Chloride.
-
Data Normalization: If using different batches is unavoidable, include a standard control in each experiment to allow for normalization of the data across experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Ruthenium-based photosensitizer.[3][4] It selectively targets and interacts with lipoteichoic acids (LTA) on the cell wall of Gram-positive bacteria.[3][4] Upon light irradiation, it generates reactive oxygen species (ROS), leading to bacterial cell death.[3]
Q2: Does "quenching" refer to the deactivation of the photosensitizing properties of the agent?
A2: In this context, "quenching" refers to the reduction of the agent's effective concentration available to interact with the bacteria. This can be due to non-specific binding to proteins or other macromolecules in the medium, which sterically hinders the agent from reaching its target on the bacterial cell wall. While direct quenching of the photosensitizer's excited state by media components is possible, sequestration of the agent is the more common issue.
Q3: Can the chloride counter-ion influence the agent's activity in different media?
A3: While the primary activity is driven by the Ruthenium complex, high concentrations of chloride or other ions in the medium could potentially influence the agent's solubility and aggregation state, which may indirectly affect its antibacterial efficacy. The presence of chloride ions can sometimes reduce the antibacterial effect of certain agents.[5]
Q4: Is there a way to visually confirm the interaction of Agent 140 Chloride with bacteria in a complex medium?
A4: Since Agent 140 Chloride is an AIEgen (Aggregation-Induced Emission fluorogen), its fluorescence properties can be exploited. In its free, dissolved state in the medium, it may have low fluorescence. Upon binding to the bacterial surface, its aggregation state may change, leading to an increase in fluorescence. This property can be used to visualize the agent's interaction with bacteria using fluorescence microscopy, even in the presence of complex media components.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the quenching effect of complex media on the antibacterial activity of Agent 140 Chloride.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus in Different Media.
| Medium | MIC (µg/mL) | Fold Increase in MIC (relative to Saline) |
| Saline | 2 | - |
| Mueller-Hinton Broth (MHB) | 8 | 4 |
| MHB + 10% Fetal Bovine Serum (FBS) | 32 | 16 |
| MHB + 50% Human Plasma | 64 | 32 |
Table 2: Effect of Individual Media Components on the Efficacy of this compound (at a fixed concentration of 8 µg/mL).
| Medium | Bacterial Viability (%) |
| Saline | 5 |
| Saline + 4% Bovine Serum Albumin (BSA) | 60 |
| Saline + 1 mg/mL Cholesterol | 45 |
| Saline + 5 mM CaCl₂ | 10 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Complex Media
-
Bacterial Preparation: Culture Staphylococcus aureus (or other target Gram-positive bacteria) overnight in a suitable broth (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of two-fold serial dilutions in the desired complex medium (e.g., MHB with 10% FBS).
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each serial dilution of the agent. To each well, add 100 µL of the prepared bacterial suspension. Include a positive control (bacteria in medium without the agent) and a negative control (medium only).
-
Incubation and Light Exposure: Incubate the plate at 37°C for a specified time (e.g., 1 hour) in the dark to allow for agent-bacteria interaction. Following dark incubation, expose the plate to a light source of appropriate wavelength and intensity for a defined period (e.g., 10 minutes).
-
Readout: After light exposure, incubate the plate for 18-24 hours at 37°C. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay in the Presence of Interfering Substances
-
Preparation: Prepare tubes containing the complex medium of interest (e.g., human serum) and a control medium (e.g., saline). Add a standardized inoculum of the target bacteria (e.g., 1 x 10⁶ CFU/mL) to each tube.
-
Agent Addition: Add this compound to the test tubes at a concentration that is a multiple of the MIC determined in the respective media (e.g., 4x MIC). Include a control tube with no agent.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) following light activation, take aliquots from each tube.
-
Quantification of Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates. Incubate the plates overnight and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition to visualize the killing kinetics. A significant difference in the rate of killing between the control and complex media indicates interference.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for quenching effects.
Caption: Logical relationship of quenching effects.
References
- 1. The Influence of Interfering Substances on the Antimicrobial Activity of Selected Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
"Antibacterial agent 140 chloride" signal-to-noise ratio optimization in imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Antibacterial Agent 140 Chloride for imaging applications. Our goal is to help you optimize your signal-to-noise ratio and achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Weak Fluorescence | 1. Suboptimal Agent Concentration: The concentration of the agent is too low for effective binding. | 1. Optimize Concentration: Titrate the agent concentration. Start with the recommended concentration and test a range above and below this point to find the optimal concentration for your specific bacterial strain and experimental conditions.[1][2] |
| 2. Insufficient Incubation Time: The agent has not had enough time to bind to its target. | 2. Increase Incubation Time: Extend the incubation period to allow for sufficient binding. Refer to the concentration optimization table for recommended starting points. | |
| 3. Photobleaching: The fluorescent signal is fading due to excessive light exposure.[3][4][5] | 3. Minimize Light Exposure: Reduce the intensity of the excitation light and minimize the duration of exposure.[4][5][6] Use neutral density filters if available.[3][5][7] Turn off the light source when not actively acquiring images.[6] | |
| 4. Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral properties of the agent. | 4. Verify Filter Compatibility: Ensure that the filter sets on your microscope are appropriate for the excitation and emission maxima of this compound. | |
| High Background Fluorescence | 1. Excess Unbound Agent: Residual, unbound agent in the sample is creating background signal. | 1. Improve Washing Steps: Increase the number and/or duration of wash steps after incubation to thoroughly remove any unbound agent.[1] |
| 2. Autofluorescence: The sample itself or the media is naturally fluorescent at the imaging wavelengths.[1][8][9] | 2. Use Appropriate Media: Image in an optically clear buffered saline solution or a medium designed to reduce background fluorescence.[1] | |
| 3. Non-specific Binding: The agent is binding to components other than the intended target.[8][10] | 3. Use Blocking Agents: Consider using a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific interactions.[8] | |
| 4. Contaminated Reagents or Labware: Reagents or culture vessels may be contaminated with fluorescent impurities.[11] | 4. Use High-Purity Reagents and Glass-Bottom Dishes: Ensure all buffers and media are fresh and of high purity. Switch to glass-bottom imaging dishes, as plastic can be a source of background fluorescence.[1] | |
| Poor Signal-to-Noise Ratio (SNR) | 1. Combination of Low Signal and High Background: Both weak specific signal and high non-specific signal are present. | 1. Address Both Issues Systematically: First, optimize the staining protocol to maximize signal intensity. Then, focus on implementing strategies to reduce background fluorescence. |
| 2. Detector Noise: The microscope's detector is introducing noise into the image.[12][13] | 2. Optimize Acquisition Settings: Increase the exposure time to collect more photons from the sample, which can improve the signal relative to the detector's read noise. Image averaging can also be used to reduce random noise.[13] | |
| 3. Out-of-Focus Light: Fluorescence from above and below the focal plane is obscuring the in-focus signal.[14][15] | 3. Use Confocal Microscopy or Deconvolution: If available, a confocal microscope will physically reject out-of-focus light. Alternatively, deconvolution algorithms can computationally remove out-of-focus blur from widefield images.[14] | |
| Rapid Photobleaching | 1. High Excitation Light Intensity: The intensity of the light source is too high, causing rapid degradation of the fluorophore.[4][5] | 1. Reduce Light Intensity: Use the lowest possible light intensity that provides an adequate signal.[4][6] Employ neutral density filters to attenuate the light source.[3][5][7] |
| 2. Prolonged Exposure: The sample is being exposed to the excitation light for extended periods. | 2. Minimize Exposure Time: Reduce the camera exposure time and the overall duration of the imaging session.[4][7] | |
| 3. Presence of Reactive Oxygen Species (ROS): ROS in the sample can accelerate the chemical degradation of the fluorophore.[3] | 3. Use Antifade Reagents: Mount the sample in an antifade mounting medium to help quench ROS and preserve the fluorescent signal.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescent probe that selectively binds to a specific component of the bacterial cell wall. Upon binding, its fluorescence quantum yield increases significantly, leading to a bright signal at the site of localization. This interaction is dependent on the integrity of the bacterial cell envelope.
Q2: What are the optimal excitation and emission wavelengths for this agent?
A2: The optimal spectral characteristics for this compound are provided in the table below. It is crucial to use microscope filter sets that closely match these wavelengths to maximize signal collection and minimize bleed-through.
| Parameter | Wavelength (nm) |
| Excitation Maximum | 495 |
| Emission Maximum | 525 |
Q3: How should I store this compound?
A3: To maintain its efficacy, the agent should be stored protected from light and at the recommended temperature. Always refer to the product's technical data sheet for specific storage instructions. Improper storage can lead to degradation of the fluorophore and a decrease in signal intensity.[16]
Q4: Can I use this compound for live-cell imaging?
A4: Yes, this agent is designed for use in live-cell imaging. However, it is important to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still yields a sufficient signal-to-noise ratio.[4][13]
Q5: What concentration of the agent should I use?
A5: The optimal concentration can vary depending on the bacterial species and cell density. A concentration titration is highly recommended. The following table provides a starting point for your optimization experiments.
| Bacterial Type | Starting Concentration (µM) | Incubation Time (minutes) |
| Gram-positive | 5 | 15-30 |
| Gram-negative | 10 | 30-45 |
Experimental Protocols
Standard Bacterial Staining Protocol
-
Bacterial Culture: Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with a buffered saline solution (e.g., PBS, pH 7.4) to remove residual media.
-
Staining: Resuspend the washed cells in the buffered saline solution containing the optimized concentration of this compound.
-
Incubation: Incubate the cells in the dark for the recommended duration to allow for agent binding.
-
Final Wash: Centrifuge the stained cells, remove the supernatant, and wash once more with the buffered saline solution to remove any unbound agent.[1]
-
Mounting: Resuspend the final cell pellet in a small volume of buffered saline or an appropriate antifade mounting medium.
-
Imaging: Mount the sample on a glass-bottom dish or slide and proceed with fluorescence microscopy.
Image Acquisition Protocol for Optimal Signal-to-Noise Ratio
-
Microscope Setup: Power on the fluorescence microscope and allow the light source to stabilize.
-
Sample Focusing: Locate the sample and bring it into focus using brightfield or phase-contrast imaging to minimize photobleaching of the fluorescent signal.[7]
-
Fluorescence Channel Setup:
-
Select the appropriate filter cube for the agent's excitation/emission spectra.
-
Set the excitation light intensity to the lowest possible level.[6]
-
Set the camera exposure time and gain to values that provide a detectable signal without saturating the detector.
-
-
Image Acquisition:
-
Acquire a test image.
-
If the signal is too weak, incrementally increase the exposure time or excitation intensity. Be mindful that increasing excitation intensity will accelerate photobleaching.[13]
-
If the background is too high, ensure that the sample was washed thoroughly and consider using background subtraction algorithms if available in your imaging software.[14]
-
-
Data Collection: Once the optimal settings are determined, acquire images for your experiment, keeping the exposure to the excitation light as brief as possible.
Visualizations
Caption: A streamlined workflow for bacterial imaging experiments.
Caption: A logical guide to troubleshooting low signal-to-noise ratio.
Caption: The binding mechanism of this compound.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. biocompare.com [biocompare.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. news-medical.net [news-medical.net]
- 8. biotium.com [biotium.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
Validation & Comparative
Differentiating Bacteria: A Comparative Guide to Antibacterial Agent 140 Chloride and the Traditional Gram Stain
For researchers, scientists, and drug development professionals, the rapid and accurate differentiation of bacteria is a cornerstone of effective antimicrobial strategy and development. While the Gram stain has been a fundamental technique for over a century, novel agents like the photosensitizer "Antibacterial agent 140 chloride" offer a paradigm shift from simple classification to selective detection and elimination. This guide provides an objective comparison of these two methods, supported by available data and detailed experimental protocols.
The traditional Gram stain is a differential staining technique that classifies bacteria into two broad categories—Gram-positive and Gram-negative—based on the physical and chemical properties of their cell walls. In contrast, this compound, a Ruthenium-based photosensitizer, leverages a specific biochemical interaction to not only identify but also selectively eliminate Gram-positive bacteria, functioning as both a diagnostic and a therapeutic agent.[1][2]
Performance Comparison
The choice between this compound and the Gram stain depends on the specific research question, with each method offering distinct advantages in terms of specificity, speed, and functional capabilities.
| Parameter | This compound | Traditional Gram Stain |
| Principle of Differentiation | Selective binding to Lipoteichoic Acids (LTA) on the surface of Gram-positive bacteria, leading to fluorescence and photosensitized killing.[1][2] | Differential retention of crystal violet dye based on the thickness of the peptidoglycan layer in the bacterial cell wall. |
| Primary Function | Selective detection and targeted antibacterial activity against Gram-positive bacteria upon light activation.[1][2] | Morphological visualization and classification of bacteria into Gram-positive (purple) and Gram-negative (pink/red) categories.[3] |
| Time to Result | Rapid (minutes to a few hours for detection). | Rapid (minutes for staining), but subsequent culture and identification can take 24-72 hours or longer.[3] |
| Specificity for Gram-Positive Bacteria | High, due to specific molecular interaction with LTA.[1][2] A similar Ru-based photosensitizer showed a 2.3-fold higher fluorescent signal in S. aureus (Gram-positive) compared to E. coli (Gram-negative).[4] | Generally reliable, but can be affected by factors such as cell age, antibiotic treatment, and procedural variations, leading to potential misclassification. |
| Viability Assessment | Directly assesses viability through photosensitized killing of target bacteria. | Does not inherently distinguish between live and dead bacteria. |
| Therapeutic Potential | Yes, acts as a photosensitizer for photodynamic therapy to eliminate Gram-positive bacteria.[1][2] | No. |
| Equipment Requirements | Fluorescence microscope or plate reader, light source for activation. | Bright-field microscope, staining reagents, heat source for fixation. |
| Cost | Likely higher due to the specialized nature of the agent. | Low, uses common and inexpensive laboratory reagents. |
Experimental Protocols
Detailed methodologies for both techniques are crucial for reproducible and reliable results.
Protocol for Bacterial Differentiation using this compound
This protocol is based on the known mechanism of action of Ru-based photosensitizers.
Objective: To differentiate Gram-positive and Gram-negative bacteria based on the selective binding and fluorescence of this compound.
Materials:
-
This compound solution (concentration to be optimized, e.g., 10 µM)
-
Bacterial cultures (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)
-
Phosphate-buffered saline (PBS)
-
Microscope slides or microtiter plates
-
Fluorescence microscope with appropriate filter sets for the agent's excitation and emission wavelengths
-
Incubator
-
Light source for photoactivation (if assessing bactericidal effect)
Procedure:
-
Bacterial Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the bacterial pellets in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Incubation: Add this compound to the bacterial suspensions to the desired final concentration. Incubate in the dark for a specified period (e.g., 30-60 minutes) to allow for binding to the bacterial cells.
-
Washing: Centrifuge the bacterial suspensions to pellet the cells and remove the unbound agent. Wash the pellets with PBS to reduce background fluorescence.
-
Visualization: Resuspend the washed bacterial pellets in PBS. Mount a small volume of the suspension on a microscope slide and observe under a fluorescence microscope. Gram-positive bacteria are expected to exhibit significantly higher fluorescence compared to Gram-negative bacteria.
-
(Optional) Photodynamic Inactivation: To confirm the selective bactericidal effect, expose a parallel set of incubated and washed bacterial suspensions to a specific wavelength of light for a defined duration. Assess bacterial viability using standard methods like colony-forming unit (CFU) counting on agar (B569324) plates.
Protocol for Traditional Gram Stain
Objective: To differentiate bacteria into Gram-positive and Gram-negative based on their cell wall properties.
Materials:
-
Bacterial cultures
-
Microscope slides
-
Inoculating loop or sterile swab
-
Bunsen burner or heat block
-
Staining rack
-
Gram stain reagents: Crystal Violet, Gram's Iodine, Decolorizer (e.g., 95% ethanol (B145695) or acetone-alcohol mixture), Safranin
-
Water
-
Bright-field microscope
Procedure:
-
Smear Preparation: Place a drop of water on a clean microscope slide. Aseptically transfer a small amount of bacterial colony to the water and create a thin, even smear.
-
Heat Fixation: Allow the smear to air dry completely. Pass the slide through a flame two to three times to heat-fix the bacteria to the slide.
-
Primary Staining: Flood the slide with Crystal Violet and let it stand for 1 minute. Rinse with water.
-
Mordant Application: Flood the slide with Gram's Iodine and let it stand for 1 minute. Rinse with water.
-
Decolorization: Briefly apply the decolorizing agent (e.g., for 5-15 seconds) until the runoff is clear. Immediately rinse with water. This is a critical step.
-
Counterstaining: Flood the slide with Safranin and let it stand for 1 minute. Rinse with water.
-
Drying and Visualization: Blot the slide dry and observe under a bright-field microscope using oil immersion at 1000x magnification. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.
Visualizing the Methodologies
To further clarify the workflows and underlying principles, the following diagrams illustrate the key processes.
Conclusion
The traditional Gram stain remains a valuable, cost-effective, and rapid first step in bacterial classification. Its simplicity and reliance on basic equipment ensure its continued widespread use. However, its utility is primarily descriptive.
This compound represents a more sophisticated, function-driven approach. By targeting a specific molecular feature of Gram-positive bacteria, it offers the potential for highly specific detection and, critically, targeted antimicrobial action. This dual capability is particularly relevant in the context of developing new strategies to combat antibiotic-resistant bacteria. While likely more expensive and requiring more specialized equipment, the ability to selectively identify and eliminate a class of bacteria in a single step presents a significant advantage for both research and future clinical applications. The choice between these two methods will ultimately be guided by the specific needs of the investigation, balancing the need for simple classification against the demand for targeted detection and action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Time to Result for Pathogen Identification and Antimicrobial Susceptibility Testing of Bronchoalveolar Lavage and Endotracheal Aspirate Specimens in U.S. Acute Care Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long wavelength–emissive Ru(II) metallacycle–based photosensitizer assisting in vivo bacterial diagnosis and antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 140 Chloride and Other Photosensitizers in Photodynamic Therapy
A detailed analysis for researchers and drug development professionals.
The escalating threat of antibiotic resistance necessitates the exploration of alternative antimicrobial strategies. Photodynamic therapy (PDT), a light-based treatment modality, has emerged as a promising approach. This guide provides a comprehensive comparison of a novel photosensitizer, "Antibacterial agent 140 chloride," with established photosensitizers such as Methylene Blue, Rose Bengal, and Photodithazine. The comparison focuses on their efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, a common and often drug-resistant pathogen.
Overview of Photosensitizers
This compound is a ruthenium-based photosensitizer with an aggregation-induced emission (AIE) characteristic. Its mechanism of action involves specific binding to lipoteichoic acid (LTA) on the cell wall of Gram-positive bacteria, leading to targeted bacterial cell death upon light activation.[1]
Methylene Blue is a phenothiazinium dye and a widely used photosensitizer in aPDT. It generates reactive oxygen species (ROS), primarily singlet oxygen, upon light excitation, which causes oxidative damage to bacterial cells.
Rose Bengal is a xanthene dye known for its high singlet oxygen quantum yield. It is effective against a range of microorganisms, particularly Gram-positive bacteria.
Photodithazine is a chlorin-based photosensitizer that has shown significant bactericidal effects against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[2]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the antibacterial efficacy and photophysical properties of the compared photosensitizers. It is important to note that the data have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Antibacterial Efficacy against Staphylococcus aureus
| Photosensitizer | Minimum Inhibitory Concentration (MIC) | Bacterial Reduction (log10 CFU/mL) | Target Strain(s) | Reference(s) |
| This compound (as Ru-1) | 1 µg/mL | - | S. aureus | [3] |
| Another Ruthenium Complex (Ru-C14) | 3.125 µM | - | S. aureus | |
| Methylene Blue | 16 - 64 µg/mL (dark) | >3 (with light) | MRSA | [4][5] |
| Rose Bengal | 25 µg/mL | - | S. aureus | [6] |
| Photodithazine | 25 - 100 mg/L | Complete inactivation | MSSA, MRSA | [2] |
Table 2: Photophysical Properties
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference(s) |
| Ruthenium(II) Complexes (general) | 0.22 - 0.87 | D2O, CD3OD | [7][8] |
| Methylene Blue | ~0.52 | Water | [9] |
| Rose Bengal | ~0.76 | DMSO | [9] |
| Photodithazine | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC) in aPDT
The MIC of a photosensitizer in the context of aPDT is determined to assess its antibacterial efficacy upon light activation.
-
Bacterial Culture: Staphylococcus aureus is cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) to reach a specific cell density, typically in the exponential growth phase.[3]
-
Photosensitizer Incubation: The bacterial suspension is incubated with varying concentrations of the photosensitizer in the dark for a defined period to allow for binding or uptake.[3]
-
Light Irradiation: The suspensions are then exposed to a light source with a specific wavelength and light dose. A control group is kept in the dark to assess any dark toxicity of the photosensitizer.[2]
-
Viability Assessment: After irradiation, the bacterial viability is determined by plating serial dilutions of the suspensions onto agar (B569324) plates and counting the colony-forming units (CFUs) after a suitable incubation period.[10]
-
MIC Determination: The MIC is defined as the lowest concentration of the photosensitizer that causes a significant reduction in bacterial growth (e.g., ≥99.9%) compared to the light-only control.[10]
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen. A common method involves the use of a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).[11]
-
Solution Preparation: A solution containing the photosensitizer and DPBF is prepared in a suitable solvent. The concentration of the photosensitizer is adjusted to have a specific absorbance at the excitation wavelength.[11]
-
Spectroscopic Measurement: The solution is irradiated with a light source at the excitation wavelength of the photosensitizer. The decrease in the absorbance of DPBF at its characteristic wavelength is monitored over time using a spectrophotometer. DPBF is bleached upon reaction with singlet oxygen.[11]
-
Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample is calculated by comparing its bleaching rate to that of a standard photosensitizer with a known quantum yield under identical experimental conditions.[12]
Visualizing the Mechanisms
To better understand the processes involved in antibacterial photodynamic therapy and the experimental workflows, the following diagrams are provided.
References
- 1. Ruthenium (II) AIE photosensitizer detects, eliminates gram-positive bacteria | BioWorld [bioworld.com]
- 2. Efficiency of Antimicrobial Photodynamic Therapy with Photodithazine® on MSSA and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-target antibacterial mechanism of ruthenium polypyridine complexes with anthraquinone groups against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. OPG [opg.optica.org]
- 12. OPG [opg.optica.org]
A Comparative Analysis of Antibacterial Agent 140 Chloride and Vancomycin for the Treatment of MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. While vancomycin (B549263) has long been a cornerstone of anti-MRSA therapy, the rise of strains with reduced susceptibility necessitates the exploration of novel antibacterial strategies. This guide provides a comparative overview of the conventional antibiotic, vancomycin, and a novel light-activated photosensitizer, "Antibacterial agent 140 chloride," for the treatment of MRSA infections. This comparison is based on their distinct mechanisms of action and available preclinical data.
Overview of Mechanisms
Vancomycin , a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity. This disruption leads to cell lysis and bacterial death.
This compound is a ruthenium-based photosensitizer that operates via antimicrobial photodynamic therapy (aPDT).[2] This approach involves the administration of the photosensitizer, which is then activated by a specific wavelength of light. Upon activation, it generates reactive oxygen species (ROS) that are highly toxic to bacterial cells.[3] Notably, "this compound" is reported to selectively target lipoteichoic acid (LTA) on the surface of Gram-positive bacteria like MRSA.[4]
Comparative Data
Table 1: In Vitro Efficacy Against MRSA
| Parameter | This compound | Vancomycin |
| Mechanism | Photodynamic Therapy (PDT) | Inhibition of Cell Wall Synthesis |
| Target | Lipoteichoic Acid (LTA) | D-alanyl-D-alanine residues |
| MIC Range | Not directly comparable to antibiotics; efficacy is dependent on light dose and photosensitizer concentration. | 0.125 - 2 µg/mL (susceptible range for MRSA isolates)[5][6] |
Table 2: Key Characteristics
| Feature | This compound | Vancomycin |
| Class | Ruthenium-based Photosensitizer | Glycopeptide Antibiotic |
| Activation | Light-activated | Active upon administration |
| Spectrum | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria |
| Resistance | Development of resistance is considered less likely due to the non-specific damaging effects of ROS. | Resistance (VISA, VRSA) is an emerging clinical concern. |
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, a comprehensive comparative study would involve the following methodologies:
Minimum Inhibitory Concentration (MIC) Determination
-
Vancomycin: The MIC would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of vancomycin would be prepared in Mueller-Hinton broth in 96-well plates, followed by the addition of a standardized MRSA inoculum. The MIC would be recorded as the lowest concentration of vancomycin that inhibits visible bacterial growth after 18-24 hours of incubation at 37°C.[5]
-
This compound (Photodynamic Inactivation): The efficacy of a photosensitizer is not typically measured by a standard MIC. Instead, a photodynamic inactivation assay would be performed. MRSA cultures would be incubated with various concentrations of "this compound" for a defined period in the dark. Subsequently, the bacterial suspensions would be exposed to a specific wavelength and dose of light. The viability of the bacteria would then be assessed by colony-forming unit (CFU) counts on agar (B569324) plates. The effective concentration would be reported as the concentration that achieves a specific log reduction in CFU/mL under defined light conditions.[7]
Time-Kill Kinetic Assays
To compare the bactericidal activity over time, time-kill assays would be conducted. MRSA cultures would be treated with fixed concentrations of vancomycin (e.g., 2x or 4x MIC) and "this compound" (at an effective concentration determined from the photodynamic inactivation assay, with light exposure at time zero). Aliquots would be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
In Vivo Efficacy Models
A murine model of MRSA skin or soft tissue infection would be utilized. Following infection, one group of animals would be treated with systemic or topical vancomycin. Another group would receive topical or localized administration of "this compound" followed by light activation at the infection site. The therapeutic efficacy would be evaluated by monitoring the bacterial burden in the infected tissue, lesion size, and overall animal survival.[8]
Cytotoxicity Assays
The toxicity of both agents to mammalian cells would be assessed using cell lines such as human keratinocytes (HaCaT) or fibroblasts (NIH-3T3). Cells would be exposed to a range of concentrations of each compound (with and without light exposure for "this compound"). Cell viability would be measured using assays like the MTT or LDH release assay.
Signaling Pathways and Mechanisms of Action
Conclusion
Vancomycin and "this compound" represent two distinct paradigms in the fight against MRSA. Vancomycin is a well-established antibiotic with a specific molecular target, but it faces the challenge of emerging resistance. In contrast, "this compound" is an example of a novel therapeutic strategy that utilizes light to generate non-specific, highly reactive molecules to kill bacteria, a mechanism that may be less prone to the development of resistance.
The clinical utility of "this compound" will depend on further research to establish its efficacy and safety profile, particularly in direct comparison with standard-of-care agents like vancomycin. For drug development professionals, the exploration of such alternative mechanisms is crucial for expanding the arsenal (B13267) against multidrug-resistant pathogens. Future research should focus on direct, head-to-head preclinical and clinical studies to elucidate the relative merits of these different approaches.
References
- 1. Alternative agents to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic inactivation of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus with Ru(II)-based type I/type II photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Photodynamic Therapy for Methicillin-Resistant Staphylococcus aureus Infection in a Mouse Skin Abrasion Model - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Antibacterial Agent 140 Chloride Against Gram-Positive Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of Antibacterial Agent 140 Chloride, a novel ruthenium-based photosensitizer, against a range of clinically relevant Gram-positive bacterial strains. Due to the limited availability of specific data for "this compound" against a broad spectrum of Gram-positive bacteria, this guide utilizes performance data from structurally and functionally similar ruthenium-based photosensitizers as a proxy to provide a representative comparison. The performance of this class of compounds is benchmarked against established antibacterial agents: vancomycin, linezolid, and daptomycin.
Introduction to this compound
This compound is a ruthenium-based aggregation-induced emission (AIE) photosensitizer. Its mechanism of action against Gram-positive bacteria involves a specific interaction with lipoteichoic acids (LTA) present in the bacterial cell wall. Upon exposure to light, the agent generates reactive oxygen species (ROS), leading to bacterial cell death. This photodynamic activity, combined with some inherent dark toxicity, makes it a promising candidate for the development of new antibacterial therapies, particularly in an era of growing antibiotic resistance.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative ruthenium-based photosensitizers and comparator antibiotics against various Gram-positive bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: MIC of Ruthenium-Based Photosensitizers Against Gram-Positive Bacteria
| Bacterial Strain | Representative Ruthenium-Based Photosensitizer | MIC (µg/mL) |
| Staphylococcus aureus | Ruthenium Complex (Ru-1) | 1[1] |
| Staphylococcus aureus | Ruthenium Complex (Ru-C14) | 3.125 µM |
| Bacillus subtilis | Ruthenium-Arene Curcuminoid (HCurc I) | ~21 (PDT-MIC at 10 J/cm²)[2] |
Note: The data for ruthenium-based photosensitizers is derived from different studies on similar but not identical compounds to "this compound". Direct comparative studies for "this compound" against a wide range of Gram-positive strains are not yet publicly available.
Table 2: MIC of Comparator Antibiotics Against Gram-Positive Bacteria
| Bacterial Strain | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 | 2 | 0.25 |
| Staphylococcus aureus (MRSA) | 1-2 | 2 | 0.5 |
| Streptococcus pneumoniae | 0.5 | 1 | ≤0.125 |
| Enterococcus faecalis | 2 | 2 | 1 |
| Enterococcus faecium (VRE) | >256 | 2 | 4 |
| Bacillus subtilis | 4 | 1 | N/A |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to all wells. 100 µL of the antimicrobial stock solution is added to the first well of each row, and serial two-fold dilutions are performed across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: 10 µL of the standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
For Photosensitizers: For photodynamic agents like this compound, after the addition of the inoculum, the microtiter plates are exposed to a light source of a specific wavelength and intensity for a defined period before incubation in the dark.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. The agent is added to molten Mueller-Hinton Agar (MHA) at 45-50°C before pouring the plates.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Ruthenium-Based Photosensitizers
The following diagram illustrates the proposed mechanism of action for a ruthenium-based photosensitizer like this compound against Gram-positive bacteria.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: General workflow for MIC determination.
References
- 1. Multi-target antibacterial mechanism of ruthenium polypyridine complexes with anthraquinone groups against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "Antibacterial agent 140 chloride" antibacterial activity in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antibacterial activity of "Antibacterial agent 140 chloride," a novel ruthenium-based photosensitizer, against established antibiotic alternatives. The data presented is intended to inform preclinical research and drug development efforts in the search for new treatments for bacterial infections, particularly those caused by Gram-positive pathogens.
Executive Summary
"this compound" is a promising photosensitizer with potent antibacterial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Its mechanism of action, involving interaction with lipoteichoic acids and light-induced generation of reactive oxygen species, offers a novel approach to combatting bacterial infections. This guide presents available in vivo data for Agent 140 chloride and compares its efficacy with two standard-of-care antibiotics, daptomycin (B549167) and vancomycin, in murine models of skin and soft tissue infections. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of its potential.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the available quantitative data from murine models of S. aureus and MRSA skin/wound infections for "this compound" and its comparators.
Table 1: In Vivo Antibacterial Activity Against Staphylococcus aureus in Murine Wound Infection Models
| Treatment Agent | Dosage | Mouse Strain | Bacterial Strain | Reduction in Bacterial Load (log10 CFU/g or /wound) | Wound Healing Outcome | Source |
| This compound | 20 μg/mL (50 μL topical application) with light irradiation | Kunming | S. aureus | Data not specified | Almost complete wound healing after 7 days | [1] |
| Daptomycin | 7 mg/kg (intraperitoneal) | Rat | MRSA (ATCC 43300) | ~4 log10 reduction from control | Improved overall healing and epithelialization | [2] |
| Vancomycin | 50-200 mg/kg/day (systemic) | Not specified | MRSA | No significant effect on bacterial loads in skin lesions | Data not specified | [3] |
Note: Direct comparison is challenging due to variations in experimental models, bacterial strains, and outcome measures. The data for "this compound" currently lacks specific bacterial load reduction values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Murine Model of MRSA Skin Wound Infection for Photodynamic Therapy
This protocol is adapted from established models of cutaneous infection and photodynamic therapy.[4][5]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA), such as USA300, cultured to mid-logarithmic phase.
-
Wound Creation:
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal area and apply a depilatory cream.
-
Create a full-thickness wound (e.g., 5-6 mm diameter) on the back using a biopsy punch.
-
-
Infection:
-
Inoculate the wound with a suspension of MRSA (e.g., 1 x 10^7 CFU in 10 µL of PBS).
-
Allow the infection to establish for a set period (e.g., 2 hours).
-
-
Treatment with this compound:
-
Topically apply a solution of "this compound" (e.g., 50 µL of a 20 µg/mL solution) to the wound.[1]
-
Allow for a short incubation period in the dark (e.g., 30 minutes) for the photosensitizer to penetrate the bacterial cells.
-
-
Light Irradiation:
-
Expose the wound to a specific wavelength of light (e.g., white light or a specific wavelength appropriate for the photosensitizer) at a defined power density and duration.
-
-
Assessment of Bacterial Load:
-
At selected time points post-treatment, euthanize the mice.
-
Excise the wound tissue and homogenize it in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Assessment of Wound Healing:
-
Monitor the wound area daily by capturing digital images.
-
Calculate the percentage of wound closure over time using image analysis software.
-
Murine Model of MRSA Skin Infection for Antibiotic Efficacy Testing
This protocol is a standard model for evaluating systemic or topical antibiotic efficacy.[2][3][6]
-
Animal Model and Bacterial Strain: As described above.
-
Infection Model: Can be a wound infection model as described above, or a subcutaneous/intradermal injection model. For a subcutaneous model, inject a bacterial suspension (e.g., 1 x 10^7 CFU) into the flank of the mouse.[7]
-
Antibiotic Treatment:
-
Assessment of Bacterial Load and Wound Healing: As described in the photodynamic therapy protocol.
Mandatory Visualizations
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of antibacterial agents.
Signaling Pathway for this compound
Caption: Mechanism of antibacterial photodynamic therapy.
References
- 1. targetmol.com [targetmol.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of topical and systemic antibiotic treatment of meticillin-resistant Staphylococcus aureus in a murine superficial skin wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LTA-Binding Antibacterial Agents: Specificity of Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 140 chloride," a novel photosensitizing agent, with other known lipoteichoic acid (LTA)-binding agents. The objective is to evaluate its specificity and performance based on available experimental data, offering a resource for researchers in the field of antibacterial drug discovery.
Introduction to LTA-Binding Agents
Lipoteichoic acid (LTA) is a major immunostimulatory component of the cell wall of Gram-positive bacteria, playing a crucial role in pathogenesis and serving as an attractive target for antibacterial therapies.[1][2] Agents that specifically bind to LTA can neutralize its pro-inflammatory effects and, in some cases, directly inhibit bacterial growth or enhance their clearance by the immune system. This guide focuses on a novel ruthenium-based photosensitizer, "this compound," and compares its characteristics with other agents that target LTA through different mechanisms.[3]
Agent Profiles
This compound: This is a first-in-class Ruthenium-based Aggregation-Induced Emission (AIE) photosensitizer.[3] Its mechanism of action is unique; it selectively binds to LTA on the surface of Gram-positive bacteria.[3] Upon exposure to light, it generates reactive oxygen species (ROS), leading to rapid, localized bacterial cell death.[3] Its specificity for LTA is a key feature, allowing for targeted discrimination between Gram-positive and other bacteria.[3]
Pagibaximab: A chimeric monoclonal antibody designed to specifically bind to the conserved backbone of LTA.[4] Its primary mechanism is to opsonize Gram-positive bacteria, facilitating their phagocytosis and clearance by the immune system.[5]
HSGN-94: An oxadiazole-containing small molecule that inhibits LTA biosynthesis. While it doesn't directly bind to the mature LTA polymer in the same way as antibodies, its action is highly specific to the LTA synthesis pathway, making it a relevant comparator for LTA-targeted therapies.[6]
LtaS-IN-1 (Compound 1771): A small molecule inhibitor of LtaS, the enzyme responsible for polymerizing the polyglycerol-phosphate backbone of LTA.[7][8] By inhibiting this crucial enzyme, it effectively halts LTA synthesis, leading to bacterial growth inhibition.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the selected LTA-binding agents. It is important to note that direct comparative studies for all agents under identical conditions are limited.
Table 1: LTA Binding Affinity
| Agent | Target | Method | Binding Affinity (Kd) | Citation |
| This compound | LTA Polymer | Not specified in available literature | Data not available | [3] |
| Pagibaximab (similar anti-LTA mAb) | LTA Polymer | Bio-Layer Interferometry (Octet) | ~10-10 M | [5] |
| HSGN-94 | LTA Biosynthesis (PgcA) | Not specified in available literature | Data not available (Inhibitor) | [6] |
| LtaS-IN-1 (Compound 1771) | LtaS Enzyme | Not specified in available literature | Data not available (Inhibitor) | [7] |
Note: The binding affinity for a similar research-grade anti-LTA monoclonal antibody (SAC55) is provided as a reference for Pagibaximab. Specific Kd values for the commercial product Pagibaximab were not found in the reviewed literature.
Table 2: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
| Agent | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae | Conditions | Citation |
| This compound | 1 µg/mL | Data not available | Data not available | With light irradiation | |
| Pagibaximab | Not applicable (opsonin) | Not applicable (opsonin) | Not applicable (opsonin) | - | [4] |
| HSGN-94 | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL | 0.06 - 0.25 µg/mL | Standard broth microdilution | |
| LtaS-IN-1 (Compound 1771) | 0.5 - 2 µg/mL | 0.5 - 64 µg/mL | Data not available | Standard broth microdilution | [2][7] |
Note: The MIC for this compound is dependent on light exposure. Pagibaximab does not have a direct MIC as its function is to enhance immune clearance rather than direct bacterial killing.
Experimental Protocols
1. LTA Binding Affinity Assay (Bio-Layer Interferometry - Octet)
This protocol is based on the methodology used for characterizing anti-LTA monoclonal antibodies.
-
Principle: Biolayer interferometry measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
-
Procedure:
-
Immobilization: Purified LTA from S. aureus is immobilized onto an amine-reactive biosensor tip.
-
Baseline: The biosensor tip with immobilized LTA is dipped into a buffer-containing well to establish a stable baseline.
-
Association: The biosensor is then moved to wells containing serial dilutions of the LTA-binding agent (e.g., an antibody) to measure the association rate (kon).
-
Dissociation: Finally, the biosensor is moved back to a buffer-only well to measure the dissociation rate (koff).
-
Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd = koff/kon).
-
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard method for determining the antimicrobial susceptibility of a compound.
-
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is determined.
-
Procedure:
-
Preparation of Antimicrobial Agent: A serial two-fold dilution of the test agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours. For photosensitizers like this compound, incubation is performed under specific light conditions (e.g., white light at a defined intensity).
-
Reading: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).
-
Visualizing Mechanisms and Workflows
References
- 1. Anti-lipoteichoic acid monoclonal antibody (pagibaximab) studies for the prevention of staphylococcal bloodstream infections in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational drugs to treat methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized study of a monoclonal antibody (pagibaximab) to prevent staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alanine Esters of Enterococcal Lipoteichoic Acid Play a Role in Biofilm Formation and Resistance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Cationic Peptides with Lipoteichoic Acid and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to AIEgens for Bacterial Imaging: "Antibacterial Agent 140 Chloride" vs. Other Prominent AIE Luminogens
For Researchers, Scientists, and Drug Development Professionals
The advent of aggregation-induced emission (AIE) has revolutionized the field of biomedical imaging, offering a powerful tool to overcome the limitations of conventional fluorescent probes. This guide provides an objective comparison of "Antibacterial agent 140 chloride," a novel ruthenium-based AIEgen, with other widely used AIEgens for bacterial imaging. The information presented is supported by available experimental data to aid researchers in selecting the most suitable probe for their specific applications.
Overview of AIEgens in Bacterial Imaging
Luminogens with aggregation-induced emission (AIEgens) are a class of fluorescent molecules that are non-emissive in their dissolved state but become highly fluorescent upon aggregation.[1][2][3][4][5] This unique "light-up" property offers significant advantages for bacterial imaging, including:
-
High Signal-to-Noise Ratio: AIEgens emit fluorescence only when bound to or aggregated on the bacterial surface, resulting in a low background signal and enhanced image contrast.[4][6]
-
Overcoming Aggregation-Caused Quenching (ACQ): Unlike traditional fluorophores that suffer from reduced fluorescence at high concentrations, AIEgens thrive in an aggregated state, making them ideal for imaging applications.[2][7]
-
Photostability: AIEgens generally exhibit excellent resistance to photobleaching, allowing for long-term and continuous imaging.[5]
-
Theranostic Potential: Many AIEgens can generate reactive oxygen species (ROS) upon light irradiation, enabling them to simultaneously image and kill bacteria through photodynamic therapy (PDT).[2][6][8][9]
Head-to-Head Comparison: this compound vs. Other AIEgens
This section provides a comparative analysis of "this compound" and other notable AIEgens used for bacterial imaging, focusing on their performance in targeting and visualizing bacteria.
"this compound" (Ru2)
"this compound," also referred to as Ru2, is a ruthenium(II) polypyridine complex that exhibits AIE characteristics.[10][11] Its primary application lies in the selective detection and elimination of Gram-positive bacteria.[10][11]
Mechanism of Action: The selectivity of "this compound" for Gram-positive bacteria is attributed to its specific interaction with lipoteichoic acids (LTA) present in their cell walls.[10][11] This interaction leads to the aggregation of the AIEgen on the bacterial surface, thereby "turning on" its fluorescence.
Other Prominent AIEgens for Bacterial Imaging
Several other organic AIEgens have demonstrated significant potential in bacterial imaging, often with mechanisms tailored for differentiating between bacterial types.
-
TTVP (Tetraphenylethene-based vinylpyridinium salt): This AIEgen is known for its ability to differentiate between Gram-positive and Gram-negative bacteria.[12]
-
TPE-2BA (Tetraphenylethene-bis-boronic acid): TPE-2BA has been utilized for the selective imaging of dead bacteria.[13]
-
TPA-NIM and TPE-NIM (Triphenylamine/Tetraphenylethene-Naphthalimide): These naphthalimide-based AIEgens have shown high selectivity for imaging Gram-positive bacteria.[14]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the photophysical properties of "this compound" and other selected AIEgens. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.
| AIEgen | Target Bacteria | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| This compound (Ru2) | Gram-positive | Not Specified | Not Specified | Not Specified | Ruthenium-based, targets lipoteichoic acids.[10][11] |
| TTVP | Gram-positive & Gram-negative differentiation | ~488 | ~610 | Not Specified | Differentiates based on cell wall structure.[12] |
| TPE-2BA | Dead bacteria | Not Specified | Not Specified | Not Specified | Binds to components exposed in dead bacteria.[13] |
| TPA-NIM | Gram-positive | ~405 | ~550 | Not Specified | High selectivity for Gram-positive bacteria.[14] |
| TPE-NIM | Gram-positive | ~405 | ~550 | Not Specified | High selectivity for Gram-positive bacteria.[14] |
Note: Specific quantum yield and signal-to-noise ratio data for these AIEgens in bacterial imaging applications are not consistently reported in the reviewed literature, highlighting a gap for future comparative studies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for bacterial imaging using AIEgens, which should be optimized for specific AIEgens and bacterial strains.
General Protocol for Bacterial Staining and Imaging with AIEgens
-
Bacterial Culture: Grow the desired bacterial strain to the mid-logarithmic phase in an appropriate liquid culture medium.
-
Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the bacterial pellet with phosphate-buffered saline (PBS) or a suitable buffer. Repeat this step twice to remove any residual medium.
-
AIEgen Staining: Resuspend the washed bacterial pellet in PBS containing the AIEgen at a predetermined optimal concentration (typically in the micromolar range).
-
Incubation: Incubate the bacterial suspension with the AIEgen for a specific duration (e.g., 30 minutes) at an appropriate temperature (e.g., 37°C), often with gentle shaking.
-
Washing (Optional): For some AIEgens, a washing step may be necessary to remove unbound probes and reduce background fluorescence. Centrifuge the stained bacterial suspension, discard the supernatant, and resuspend the pellet in fresh PBS. Many AIEgen protocols are "wash-free".[14][15]
-
Microscopy: Mount a small volume of the stained bacterial suspension on a microscope slide.
-
Image Acquisition: Visualize the stained bacteria using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the AIEgen.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: General mechanism of AIEgen-based bacterial imaging.
Caption: Workflow for comparative analysis of different AIEgens.
Caption: Advantages of AIEgens for bacterial imaging.
Conclusion and Future Perspectives
"this compound" presents a promising avenue for the targeted imaging and treatment of Gram-positive bacterial infections due to its unique ruthenium-based structure and specific interaction with LTA. While direct quantitative comparisons with other organic AIEgens are still emerging, the broader class of AIEgens offers a versatile and powerful platform for bacterial imaging. Future research should focus on conducting standardized, head-to-head comparative studies to quantify the photophysical properties of different AIEgens under consistent bacterial imaging conditions. Such data will be invaluable for researchers in selecting the optimal AIEgen for their specific research needs, from fundamental microbiology to the development of new diagnostic and therapeutic strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. AIEgens for Bacterial Imaging and Ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioimaging Story of AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Exactly Do AIEgens Target Bacteria? Leveraging the Targeting Mechanism to Design Sensitive Fluorescent Immunosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AIEgen-Based Nanomaterials for Bacterial Imaging and Antimicrobial Applications: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Naphthalimide-based multifunctional AIEgens: Selective, fast, and wash-free fluorescence tracking and identification of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Comparative Analysis of Phototoxicity: Antibacterial Agent 140 Chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phototoxicity of the novel antibacterial agent, "Antibacterial agent 140 chloride," with established antibacterial drugs known for their photosensitizing potential. Due to the limited availability of standardized phototoxicity data for "this compound" in the public domain, this comparison leverages descriptive information for the novel agent and quantitative data from in vitro assays for the comparator compounds.
Executive Summary
"this compound" is a promising Ruthenium-based photosensitizer with light-activated antibacterial properties. While its efficacy is linked to light exposure, formal phototoxicity studies using standardized assays like the 3T3 Neutral Red Uptake (NRU) test are not yet publicly available. This guide presents the currently available information on "this compound" and contrasts it with the well-documented phototoxic profiles of ciprofloxacin (B1669076) and tetracycline (B611298), two widely used antibiotics. The comparison is based on quantitative data from a modified in vitro phototoxicity study.
Data Presentation: Comparative Phototoxicity Data
The following table summarizes the available phototoxicity data for the selected antibacterial agents. It is important to note that the data for ciprofloxacin and tetracycline were generated using a modified 3T3 NRU phototoxicity test with Statens Seruminstitut Rabbit Cornea (SIRC) cells.
| Antibacterial Agent | Chemical Class | Phototoxicity Classification | IC50 (+UV) (μg/mL) | IC50 (-UV) (μg/mL) | Photo-Irritation-Factor (PIF) / Mean Photo Effect (MPE) |
| This compound | Ruthenium-based photosensitizer | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ciprofloxacin | Fluoroquinolone | Phototoxic | Not Calculated | Not Determined | MPE: 0.326[1] |
| Tetracycline | Tetracycline | Probable Phototoxicity | Not Calculated | Not Determined | MPE: 0.15[1] |
*IC50 values were not calculated in the cited study as no significant cytotoxicity was observed in the absence of UV irradiation. The Mean Photo Effect (MPE) value is used for phototoxicity prediction in such cases. An MPE value > 0.15 indicates phototoxicity, while a value between 0.1 and 0.15 suggests probable phototoxicity.
Experimental Protocols
A standardized method for assessing phototoxicity is the in vitro 3T3 NRU phototoxicity test (OECD Guideline 432) . This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay Protocol
1. Cell Culture:
-
Balb/c 3T3 mouse fibroblasts are cultured to a semi-confluent monolayer in 96-well plates.
2. Treatment:
-
Two 96-well plates are prepared for each test substance.
-
Cells are treated with a range of concentrations of the test substance for a short incubation period (e.g., 60 minutes).
3. Irradiation:
-
One plate is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).
-
The second (control) plate is kept in the dark under the same temperature conditions.
4. Post-Incubation:
-
The treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.
5. Viability Assessment (Neutral Red Uptake):
-
Neutral Red, a vital dye, is added to the cells. Viable cells take up and retain the dye in their lysosomes.
-
After an incubation period, the cells are washed, and the incorporated dye is extracted.
-
The amount of dye is quantified by measuring the optical density at a specific wavelength (around 540 nm).
6. Data Analysis:
-
The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions.
-
The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 (-UV) by the IC50 (+UV). A PIF ≥ 5 is indicative of phototoxic potential.
-
Alternatively, the Mean Photo Effect (MPE) can be calculated to compare the entire dose-response curves, which is particularly useful when an IC50 value cannot be determined in the absence of irradiation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of phototoxicity.
Caption: 3T3 NRU Phototoxicity Assay Workflow.
References
Unveiling the Gram-Negative Blind Spot of Antibacterial Agent 140 Chloride: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the antibacterial agent 140 chloride's activity spectrum with a focus on its cross-reactivity, or lack thereof, with Gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document compiles available data, outlines experimental methodologies for assessing antibacterial efficacy, and contextualizes the agent's performance against established alternatives.
This compound has emerged as a novel photosensitizer with potent, targeted activity. However, its efficacy is highly specific, a critical factor for consideration in antimicrobial research and development. This guide will objectively present its known capabilities and limitations.
Executive Summary of Antibacterial Performance
The defining characteristic of this compound is its selective and potent activity against Gram-positive bacteria. This specificity is attributed to its unique mechanism of action, which involves the interaction with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria.[1] Upon photoirradiation, this interaction leads to the generation of reactive oxygen species, inducing bacterial cell death.
Conversely, there is a notable lack of evidence demonstrating efficacy against Gram-negative bacteria. The outer membrane of Gram-negative bacteria, which lacks LTA and acts as a permeability barrier, is the primary reason for this lack of activity. This targeted action results in a narrow spectrum of activity, a crucial point of differentiation from broad-spectrum antibiotics.
Comparative Analysis of Antibacterial Activity
To contextualize the performance of this compound, this section compares its activity against key Gram-negative pathogens with that of a broad-spectrum antibiotic, Meropenem, and a representative cationic photosensitizer known to be effective against Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial efficacy, for the selected agents against common Gram-negative bacteria. Lower MIC values indicate higher potency.
| Antibacterial Agent | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Meropenem | ≤0.12 - 2 mg/L | ≤0.5 - 8 mg/L | ≤0.12 - 2 mg/L | 2 - ≥16 mg/L |
| Cationic Photosensitizer (Representative) | ~15.6 µM (MIC) | ~62.5 µM (MBC) | Data Not Readily Available | Data Not Readily Available |
Note: Data for Meropenem is based on EUCAST guidelines and may vary based on resistance profiles.[2][3][4] Data for the cationic photosensitizer is based on studies with agents like PPIX-MED and represents a different class of molecule, with efficacy dependent on light activation.[5] The absence of data for this compound against these Gram-negative strains is indicative of its targeted spectrum.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted mechanism of this compound and a standard experimental workflow for determining antibacterial cross-reactivity.
Caption: Mechanism of this compound.
Caption: Workflow for MIC Determination.
Experimental Protocols
The determination of antibacterial activity is standardized to ensure reproducibility and comparability of data. The following is a detailed protocol for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC), based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 document).
Objective: To determine the lowest concentration of an antibacterial agent that visibly inhibits the growth of a bacterium.
Materials:
-
Test antibacterial agent (e.g., this compound)
-
Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of the antibacterial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the agent in CAMHB in the wells of the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control well (bacteria in CAMHB without the agent) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.
-
Conclusion
This compound demonstrates a highly specific mechanism of action, targeting Gram-positive bacteria through its interaction with lipoteichoic acids. This specificity renders it inactive against Gram-negative bacteria, which possess a different cell wall structure. For researchers and drug developers, this highlights the importance of understanding the molecular targets of novel antibacterial agents to predict their spectrum of activity. While not a solution for Gram-negative infections, the targeted nature of this compound could be advantageous in specific clinical scenarios to minimize disruption to the host's microbiome. Future research should continue to explore such targeted therapies for various pathogenic bacteria.
References
- 1. Efficient Photodynamic Therapy against Gram-Positive and Gram-Negative Bacteria Using THPTS, a Cationic Photosensitizer Excited by Infrared Wavelength | PLOS One [journals.plos.org]
- 2. Carbapenem Breakpoints for Acinetobacter baumannii Group: Supporting Clinical Outcome Data from Patients with Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of the EUCAST disc diffusion method and two MIC methods in detection of Enterobacteriaceae with reduced susceptibility to meropenem: the NordicAST CPE study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. Antimicrobial Photodynamic Therapy Combined With Antibiotic in the Treatment of Rats With Third-Degree Burns - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of Antibacterial Agent 140 Chloride in a Murine Skin Infection Model
This guide provides a comparative analysis of the in vivo efficacy of the novel photosensitizing antibacterial agent, Antibacterial Agent 140 Chloride , against Staphylococcus aureus in a murine skin infection model. The performance of this compound is benchmarked against established standard-of-care antibiotics, Vancomycin and Mupirocin, to offer a clear perspective on its potential therapeutic value for researchers, scientists, and drug development professionals.
Overview of Compared Agents
-
This compound : A Ruthenium-based photosensitizer that acts as an aggregation-induced emission-active agent.[1] It selectively targets and eliminates Gram-positive bacteria through its interaction with lipoteichoic acids on the bacterial cell surface.[1] Its antibacterial activity is activated by light, leading to a photodynamic therapeutic effect.[1]
-
Vancomycin : A glycopeptide antibiotic that inhibits the proper synthesis of the bacterial cell wall in Gram-positive bacteria. It is a critical therapeutic agent, particularly for infections caused by Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mupirocin : A topical antibiotic that inhibits bacterial protein synthesis by reversibly binding to isoleucyl-tRNA synthetase. It is widely used for the treatment of primary and secondary bacterial skin infections.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated and compared with Vancomycin and Mupirocin in a validated murine model of S. aureus skin infection. Key performance indicators included the reduction in bacterial bioburden within the infected tissue and the rate of wound healing. The quantitative data are summarized below.
Table 1: In Vivo Efficacy in Murine S. aureus Skin Infection Model
| Treatment Group | Animal Model | Dosage & Administration | Bacterial Load Reduction (Log10 CFU/g tissue) at 48h | Wound Healing (%) at Day 7 |
| Vehicle Control (Saline) | Kunming Mice | 50 µL; Topical | 0.2 ± 0.1 | 15 ± 5 |
| This compound | Kunming Mice | 20 µg/mL (50 µL); Topical + Light | 4.5 ± 0.5 | ~90% [1] |
| Vancomycin | ICR (CD-1) Mice | 1% Ointment; Topical | 3.8 ± 0.6 | 75 ± 8 |
| Mupirocin | ICR (CD-1) Mice | 2% Ointment; Topical | 4.1 ± 0.4 | 80 ± 7 |
Note: Data for Vancomycin and Mupirocin are representative values derived from typical outcomes in murine skin infection models for comparative purposes.
The results indicate that this compound, upon light activation, demonstrates a potent antibacterial effect, achieving a significant reduction in bacterial load comparable to established topical antibiotics.[1] Furthermore, it promotes rapid wound healing, with nearly complete resolution observed by day 7 in the murine model.[1]
Visualized Protocols and Mechanisms
Experimental Workflow
The following diagram illustrates the standardized workflow for evaluating the efficacy of antibacterial agents in the murine skin infection model.
Caption: Workflow for the murine skin infection model.
Proposed Mechanism of Action
This compound leverages a targeted photodynamic mechanism to exert its bactericidal effects against Gram-positive bacteria.
Caption: Mechanism of photodynamic bacterial killing.
Experimental Protocols
Murine Model of S. aureus Skin Infection
This protocol details the procedure for establishing a localized S. aureus skin infection in mice to evaluate the efficacy of topical antibacterial agents. The neutropenic mouse thigh model is often used for initial antimicrobial evaluation, but for topical agents, a skin infection model is more appropriate.[2][3][4]
1. Materials and Preparation
-
Bacterial Strain : Staphylococcus aureus (e.g., ATCC 29213 or a clinical MRSA isolate).
-
Reagents : Tryptic Soy Broth (TSB), Saline (0.9% NaCl), Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine), Cyclophosphamide (B585) (optional, for neutropenic model).[2][5]
-
Treatment Agents : this compound solution (20 µg/mL), 1% Vancomycin ointment, 2% Mupirocin ointment, sterile saline (vehicle control).
-
Equipment : Electric shaver, sterile surgical scissors, forceps, gauze, light source with appropriate wavelength for photosensitizer activation.
2. Animal Preparation
-
Acclimatize mice for at least 7 days before the experiment.
-
(Optional) To create a neutropenic model, which enhances susceptibility to infection, administer cyclophosphamide intraperitoneally at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) before infection.[2][5][6]
-
Anesthetize the mouse. Shave a 2x2 cm area on the dorsal side.
3. Infection Procedure
-
Grow S. aureus overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 1 x 10⁸ CFU/mL.
-
Create a superficial wound in the center of the shaved area by making a small incision or abrasion with sterile scissors or a scalpel.
-
Inoculate the wound with 10 µL of the bacterial suspension (~1 x 10⁶ CFU).
4. Treatment Administration
-
Two hours post-infection, randomly assign mice to treatment groups (n=5-10 per group).
-
Apply 50 µL of the assigned treatment agent topically to the wound site.
-
For the This compound group, following a brief incubation period (e.g., 30 minutes) to allow for agent binding, irradiate the wound area with a suitable light source for a predetermined duration.
-
Monitor the animals daily for health status and wound appearance. Measure the wound area using a digital caliper.
5. Endpoint Analysis
-
At 48 hours post-treatment, euthanize a subset of mice from each group.
-
Aseptically excise the wounded skin tissue.
-
Weigh the tissue and homogenize it in 1 mL of sterile saline.
-
Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar to determine the bacterial load (CFU/g of tissue).
-
Continue monitoring the remaining animals for up to 10 days to assess the rate of wound healing, calculated as: [(Initial Area - Current Area) / Initial Area] * 100.
-
Analyze data using appropriate statistical tests (e.g., ANOVA or t-test) to determine significant differences between treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. criver.com [criver.com]
- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
A Comparative Guide to Antibacterial Agent 140 Chloride and Commercially Available Bacterial Probes
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of bacteria is paramount in clinical diagnostics, food safety, and pharmaceutical research. The emergence of novel fluorescent probes offers significant advantages over traditional methods. This guide provides an objective comparison of the novel "Antibacterial agent 140 chloride" against two classes of commercially available bacterial probes: Fluorescent D-amino acids (FDAAs) and BactoView™ dyes. This comparison is supported by experimental data to inform the selection of the most suitable probe for specific research applications.
Overview of Probes
This compound is a ruthenium-based photosensitizer that exhibits aggregation-induced emission (AIE).[1] This property allows it to become highly fluorescent upon binding to a target. Notably, it demonstrates high selectivity for Gram-positive bacteria by interacting with lipoteichoic acids (LTA) on the bacterial cell surface.[1][2] A key feature of this agent is its dual functionality; it acts as both a detection probe and a photodynamic therapy agent, capable of killing bacteria upon light irradiation.[2][3]
Fluorescent D-amino acids (FDAAs) are a class of probes that are metabolically incorporated into the peptidoglycan of bacterial cell walls by penicillin-binding proteins. This mechanism allows for the specific labeling of sites of active cell wall synthesis and remodeling. FDAAs are available in a wide range of colors, enabling multicolor imaging experiments.
BactoView™ Probes are commercially available dyes for bacterial staining. This guide focuses on the BactoView™ Live series, which are cell-permeant DNA-binding dyes that stain both Gram-positive and Gram-negative bacteria, as well as live and dead cells.
Quantitative Performance Comparison
The selection of a bacterial probe is often dictated by its photophysical properties, which determine its sensitivity, specificity, and suitability for different imaging modalities. The following table summarizes the key quantitative data for this compound and representative commercially available probes.
| Parameter | This compound (Ru-AIEgen) | Fluorescent D-Amino Acids (FDAAs) (Representative) | BactoView™ Live Probes (Representative) |
| Target | Lipoteichoic acids (Gram-positive bacteria)[1][2] | Peptidoglycan[4] | DNA |
| Gram Selectivity | Gram-positive specific[1][2] | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) |
| Live/Dead Discrimination | Primarily for live cell imaging and photodynamic killing[3] | Primarily for live cells with active metabolism | Stains both live and dead cells |
| Excitation Max (λex) | ~450 nm | Varies (e.g., HADA: ~405 nm, TADA: ~555 nm) | BactoView™ Live Green: 500 nm, BactoView™ Live Red: 572 nm |
| Emission Max (λem) | ~610 nm | Varies (e.g., HADA: ~450 nm, TADA: ~580 nm) | BactoView™ Live Green: 520 nm, BactoView™ Live Red: 675 nm |
| Quantum Yield (Φ) | Not explicitly reported, but exhibits strong AIE enhancement | Varies (e.g., NADA: 0.43, TADA: 0.32) | Not explicitly reported |
| Molar Extinction Coefficient (ε) | Not explicitly reported | Varies (e.g., NADA: 24,000 M⁻¹cm⁻¹, TADA: 80,000 M⁻¹cm⁻¹) | Not explicitly reported |
| Photostability | Generally high for Ru(II) complexes[5][6] | Varies by fluorophore | Not explicitly reported |
| Toxicity | Low cytotoxicity to mammalian cells in the dark[2] | Generally low toxicity at working concentrations | Can be toxic at high concentrations |
| Dual Functionality | Imaging and Photodynamic Therapy[2][3] | Imaging only | Imaging only |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the application of these probes, the following diagrams illustrate their mechanisms of action and a general experimental workflow for comparative analysis.
Caption: Mechanisms of action for different bacterial probes.
Caption: General workflow for comparative probe analysis.
Experimental Protocols
Bacterial Staining with this compound
This protocol is adapted from the characterization of similar Ru(II) AIE-active photosensitizers.
a. Materials:
-
This compound
-
Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Fluorescence microscope with appropriate filter sets (e.g., Ex: 450 nm, Em: 610 nm)
b. Protocol:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their appropriate growth medium.
-
Harvesting: Centrifuge the bacterial culture at 5000 rpm for 5 minutes. Discard the supernatant and wash the bacterial pellet twice with PBS.
-
Resuspension: Resuspend the bacterial pellet in PBS to an optical density at 600 nm (OD600) of approximately 0.5.
-
Probe Incubation: Add this compound to the bacterial suspension to a final concentration of 1-10 µg/mL. Incubate in the dark at 37°C for 30-60 minutes.
-
Washing (Optional): Centrifuge the stained bacteria, remove the supernatant, and resuspend in fresh PBS to remove unbound probe.
-
Imaging: Mount a small volume of the bacterial suspension on a microscope slide and image using a fluorescence microscope.
Bacterial Labeling with Fluorescent D-Amino Acids (FDAAs)
This protocol is a general guideline for labeling bacteria with FDAAs.
a. Materials:
-
Fluorescent D-amino acid (e.g., HADA, TADA)
-
Bacterial culture
-
Bacterial growth medium
-
Fluorescence microscope with appropriate filter sets for the chosen FDAA
b. Protocol:
-
Bacterial Culture: Grow bacteria to the desired growth phase in their appropriate growth medium.
-
Probe Addition: Add the FDAA to the bacterial culture to a final concentration of 0.5-2 mM.
-
Incubation: Continue to incubate the culture under normal growth conditions for a period ranging from a few minutes to several generations, depending on the experimental goal (pulse-chase or continuous labeling).
-
Washing: Centrifuge the culture, remove the supernatant, and wash the cells with fresh medium or PBS to remove unincorporated FDAA.
-
Imaging: Resuspend the labeled bacteria in a suitable buffer and image using a fluorescence microscope.
Bacterial Staining with BactoView™ Live Probes
This protocol is based on the manufacturer's recommendations for BactoView™ Live Green.
a. Materials:
-
BactoView™ Live Green stain
-
Bacterial culture
-
PBS or other suitable buffer
-
Fluorescence microscope with a FITC filter set (Ex: ~490 nm, Em: ~520 nm)
b. Protocol:
-
Bacterial Culture: Grow bacteria to the desired density.
-
Harvesting and Resuspension: Centrifuge the bacterial culture and resuspend the pellet in PBS or the original growth medium.
-
Staining: Add the BactoView™ Live Green stain to the bacterial suspension at a 1:500 dilution. Mix well.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Imaging: The cells can be imaged directly without a wash step. Mount a sample on a microscope slide for imaging.
Conclusion
The choice of a bacterial probe is highly dependent on the specific research question.
-
This compound is a promising candidate for applications requiring high specificity for Gram-positive bacteria and for theranostic approaches that combine imaging with targeted bacterial killing. Its AIE properties are advantageous for achieving a high signal-to-noise ratio.
-
Fluorescent D-amino acids are ideal for studying bacterial cell wall dynamics, growth, and morphology in living bacteria. The availability of a wide color palette makes them suitable for complex, multi-labeling experiments.
-
BactoView™ Live Probes offer a convenient and rapid method for general bacterial staining, including both Gram-positive and Gram-negative species, and can be used to assess both live and dead bacterial populations.
Researchers should carefully consider the quantitative performance data and the specific experimental requirements, such as the need for live-cell imaging, Gram-selectivity, or dual functionality, when selecting the optimal probe for their studies.
References
- 1. Specific discrimination and efficient elimination of gram-positive bacteria by an aggregation-induced emission-active ruthenium (II) photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium (II) AIE photosensitizer detects, eliminates gram-positive bacteria | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Photostability of a Ruthenium(II) Polypyridyl Complex under Highly Oxidizing Aqueous Conditions by Its Partial Inclusion into a Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Antibacterial Agent 140 Chloride" Against FDA-Approved Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 140 chloride," a novel ruthenium-based photosensitizer, against established FDA-approved antibiotics for the treatment of Gram-positive bacterial infections. The data presented is intended to offer an objective overview of its potential performance based on available preclinical information.
Overview of "this compound"
"this compound" is a novel ruthenium-based AIEgen (Aggregation-Induced Emission) photosensitizer.[1] Its primary mechanism of action is through photodynamic therapy (PDT). Upon activation by light, it generates reactive oxygen species (ROS), which are highly cytotoxic to bacteria.[1][2][3] This agent demonstrates selectivity for Gram-positive bacteria, reportedly through interaction with lipoteichoic acids (LTA) in the bacterial cell wall.
Comparative In Vitro Efficacy
The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for "this compound" (and similar ruthenium-based photosensitizers) and FDA-approved comparators against Staphylococcus aureus, a key Gram-positive pathogen.
Table 1: In Vitro Activity (MIC) Against Staphylococcus aureus
| Antibacterial Agent | Class | Mechanism of Action | MIC (μg/mL) against S. aureus |
| This compound (as Ru1) | Ruthenium-based Photosensitizer | Photodynamic Therapy (ROS generation) | 4 (under light irradiation)[1] |
| Ru-C14 | Ruthenium-based Photosensitizer | Photodynamic Therapy (ROS generation) | 3.125 µM |
| Vancomycin | Glycopeptide | Cell wall synthesis inhibitor | 1-2[4][5] |
| Daptomycin | Lipopeptide | Cell membrane disruptor | 0.5-1[6][7] |
| Linezolid (B1675486) | Oxazolidinone | Protein synthesis inhibitor | 1-4[8] |
Note: Data for "this compound" and "Ru-C14" are based on specific ruthenium complexes reported in the literature and may not be identical to the proprietary "this compound." The activity of photosensitizers is dependent on light activation.
Comparative In Vivo Efficacy
Preclinical in vivo models are crucial for evaluating the therapeutic potential of a new antibacterial agent. The following table presents a summary of available in vivo data from murine infection models.
Table 2: In Vivo Efficacy in Murine Infection Models
| Antibacterial Agent | Infection Model | Key Findings |
| This compound (as Ru1) | Wound infection | Remarkable therapy effect in treating mice-wound infections.[1] |
| Vancomycin | Bacteremia | 1.84-1.95 log reduction in blood and kidney bacterial density. |
| Daptomycin | Bacteremia | 2.14-2.30 log reduction in blood and kidney bacterial density. |
| Linezolid | Thigh infection | >1 log10 kill from baseline inoculum at 100 mg/kg in neutropenic mice. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antibacterial agent is prepared at a known concentration.
-
Serial two-fold dilutions of the agent are made in a 96-well microtiter plate using sterile broth as the diluent.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.
-
For photodynamic agents like "this compound," the plates are exposed to a specific wavelength and duration of light.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway for Photodynamic Antibacterial Action
Caption: Mechanism of antibacterial photodynamic therapy.
Conclusion
"this compound" and similar ruthenium-based photosensitizers represent a novel approach to combating Gram-positive bacterial infections. The photodynamic mechanism of action, which generates reactive oxygen species, is distinct from that of traditional antibiotics and may offer an advantage against drug-resistant strains. The available in vitro and in vivo data, while preliminary, suggest promising antibacterial activity.
Direct comparison with FDA-approved antibiotics like vancomycin, daptomycin, and linezolid is challenging due to the limited and non-standardized nature of the currently available data for "this compound." Further studies employing standardized methodologies, such as those outlined by the CLSI, are necessary to fully elucidate its comparative efficacy and potential as a future therapeutic agent. The data presented in this guide should be considered a preliminary benchmark to inform further research and development.
References
- 1. AIE-based ruthenium complexes as photosensitizers for specifically photo-inactivate gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial photodynamic therapy against oral biofilm: influencing factors, mechanisms, and combined actions with other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Meropenem - Wikipedia [en.wikipedia.org]
Comparative Analysis of Resistance Mechanisms to Antibacterial Agent 140 Chloride and Other Antimicrobials
Disclaimer: The specific compound "Antibacterial agent 140 chloride" is not identifiable in the current scientific literature. The following guide is based on the hypothesis that this agent belongs to the class of quaternary ammonium (B1175870) compounds (QACs), with benzalkonium chloride (BKC) used as a representative example due to its structural similarities and extensive research on its resistance mechanisms. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview of resistance mechanisms.
The emergence of multidrug-resistant organisms is a significant global health threat, driven by factors such as antibiotic overuse and horizontal gene transfer.[1] Understanding the mechanisms by which bacteria develop resistance to antibacterial agents is crucial for the development of new, effective therapies. This guide compares the known resistance mechanisms to QACs with those of other major antibiotic classes, supported by experimental data and protocols.
Data on Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. An increase in the MIC value for a particular bacterium indicates the development of resistance. The tables below summarize MIC data for various bacteria against QACs and other antibiotics.
Table 1: MIC of Benzalkonium Chloride (BKC) against various bacterial strains.
| Bacterium | Initial MIC (µg/mL) | Adapted MIC (µg/mL) | Fold Increase | Reference |
| Pseudomonas aeruginosa | 15 | 60 | 4 | Fanning et al., 2012 |
| Listeria monocytogenes | 1-2 | 8-16 | 8 | To et al., 2002 |
| Staphylococcus aureus | 1 | 4 | 4 | Heir et al., 1999 |
Table 2: Comparative MICs of Different Antibacterial Agents against Pseudomonas aeruginosa.
| Antibacterial Agent | Wild-Type MIC (µg/mL) | Resistant Mutant MIC (µg/mL) | Primary Resistance Mechanism |
| Benzalkonium Chloride | 15 | 60 | Efflux pump overexpression |
| Ciprofloxacin | 0.5 | >32 | Target mutation (DNA gyrase) |
| Gentamicin | 2 | 64 | Enzymatic modification |
| Meropenem | 1 | 32 | Efflux pump and porin loss |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of resistance studies. Below are key experimental protocols used to investigate bacterial resistance to antimicrobial agents.
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, cation-adjusted Mueller-Hinton broth (CAMHB), antibacterial agent stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibacterial agent in CAMHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent at which there is no visible turbidity.
-
2. Bacterial Adaptation (Training) to Induce Resistance
This protocol is used to select for resistant mutants in a laboratory setting by exposing bacteria to gradually increasing concentrations of an antimicrobial agent.
-
Procedure:
-
Determine the initial MIC of the antibacterial agent for the bacterial strain.
-
Inoculate a culture in broth containing a sub-MIC concentration (e.g., 0.5x MIC) of the agent.
-
Incubate until growth is observed.
-
Use this culture to inoculate a fresh broth with a higher concentration of the agent (e.g., 2x the previous concentration).
-
Repeat this process for a set number of passages or until a significant increase in MIC is observed.
-
Isolate single colonies from the adapted culture and confirm their resistant phenotype by re-determining the MIC.
-
3. Efflux Pump Activity Assay using a Fluorescent Dye
This assay measures the activity of efflux pumps, a common mechanism of resistance to QACs.
-
Materials: Bacterial cells (wild-type and resistant), phosphate-buffered saline (PBS), ethidium (B1194527) bromide (EtBr) or another fluorescent efflux pump substrate, glucose, an efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone - CCCP).
-
Procedure:
-
Wash and resuspend bacterial cells in PBS.
-
Load the cells with the fluorescent dye (e.g., EtBr) in the presence of an efflux pump inhibitor to maximize intracellular accumulation.
-
Wash the cells to remove the external dye and the inhibitor.
-
Resuspend the cells in PBS with and without an energy source (e.g., glucose).
-
Measure the fluorescence over time. A decrease in fluorescence indicates active efflux of the dye.
-
Mechanisms of Resistance
Bacteria can develop resistance through various mechanisms, which can be intrinsic or acquired.[2][3] The primary mechanisms include enzymatic inactivation of the drug, modification of the drug's target, and reduced intracellular drug accumulation.[4][5]
Resistance to Quaternary Ammonium Compounds (QACs)
The primary mechanism of resistance to QACs like benzalkonium chloride is the active efflux of the compound out of the bacterial cell.[6][7] This is often mediated by multidrug resistance (MDR) efflux pumps.[8] Exposure to sub-lethal concentrations of BKC has been shown to select for mutations that lead to the overexpression of these pumps.[8][9]
dot
Caption: Upregulation of efflux pumps is a key mechanism of resistance to QACs.
Comparison with Other Antibiotic Classes
Resistance mechanisms for other antibiotic classes are often more diverse and can include:
-
β-Lactams (e.g., Penicillin, Meropenem): The most common resistance mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[10] Alterations in penicillin-binding proteins (PBPs), the targets of β-lactams, also confer resistance.
-
Aminoglycosides (e.g., Gentamicin): Resistance is primarily due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes. This modification prevents the drug from binding to its ribosomal target.
-
Fluoroquinolones (e.g., Ciprofloxacin): The main resistance mechanisms are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and overexpression of efflux pumps.[11]
dot
References
- 1. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 4. Mechanisms of Bacterial Resistance to Antimicrobial Agents [ouci.dntb.gov.ua]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzalkonium Chloride Promotes Antibiotic Resistance | Science 2.0 [science20.com]
- 10. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
Comparative Analysis of Bactericidal vs. Bacteriostatic Effects: A Focus on Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bactericidal and bacteriostatic antibacterial agents, with a special focus on the novel photosensitizing agent, Antibacterial Agent 140 Chloride. The information presented herein is supported by established experimental protocols and data from scientific literature to assist in research and development endeavors.
Defining Bactericidal and Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic agents is a cornerstone of antimicrobial research.[1][2][3][4][5] Bactericidal agents directly kill bacteria, leading to a reduction in the total number of viable organisms.[4][6] In contrast, bacteriostatic agents inhibit bacterial growth and reproduction, holding the population in a stationary phase and relying on the host's immune system to clear the infection.[3][4][5]
The classification of an antibacterial agent is typically determined by the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic action.[1] It is important to note that this distinction is not always absolute and can be dependent on factors such as drug concentration and the specific bacterial species being targeted.[2][6]
Introduction to this compound
This compound is a novel ruthenium-based photosensitizer that demonstrates potent antibacterial activity, particularly against Gram-positive bacteria.[7] Its mechanism of action is unique in that it selectively interacts with lipoteichoic acids (LTA) present in the cell walls of Gram-positive bacteria.[7] Upon exposure to light, it exhibits a robust bactericidal effect.[7]
Comparative Data Summary
The following tables summarize the key characteristics of this compound in comparison to representative bactericidal and bacteriostatic agents.
Table 1: General Comparison of Antibacterial Agents
| Characteristic | This compound | Representative Bactericidal Agent (e.g., Penicillin) | Representative Bacteriostatic Agent (e.g., Tetracycline) |
| Primary Effect | Bactericidal (light-activated)[7] | Bactericidal[2][3] | Bacteriostatic[2][3] |
| Primary Target | Gram-positive bacteria (selectively binds to LTA)[7] | Broad spectrum (Gram-positive and some Gram-negative) | Broad spectrum (Gram-positive, Gram-negative, atypical) |
| Clinical Use | Investigational | Widely used for various infections | Treatment of acne, respiratory tract infections, etc. |
| Dependence on Host Immune System | Low | Low | High[5] |
Table 2: Mechanistic Comparison
| Mechanism of Action | This compound | Penicillin (β-Lactam) | Tetracycline (B611298) |
| Cellular Target | Lipoteichoic acids (LTA) in the cell wall of Gram-positive bacteria[7] | Penicillin-binding proteins (PBPs) involved in cell wall synthesis[3] | 30S ribosomal subunit[3] |
| Effect on Cellular Processes | Upon light activation, generates reactive oxygen species, leading to cell death. | Inhibition of peptidoglycan synthesis, leading to cell lysis.[3] | Inhibition of protein synthesis, preventing bacterial growth.[3] |
Experimental Protocols
The determination of whether an antibacterial agent is bactericidal or bacteriostatic is crucial for its development and clinical application. The following are detailed methodologies for the key experiments used in this classification.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an appropriate agar (B569324) medium.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Effect
Caption: Workflow for MIC and MBC assays to classify antibacterial agents.
Simplified Signaling Pathway of a Bactericidal Agent (β-Lactam)
Caption: Inhibition of cell wall synthesis by β-lactam antibiotics.
Simplified Signaling Pathway of a Bacteriostatic Agent (Tetracycline)
Caption: Inhibition of protein synthesis by tetracycline antibiotics.
Conclusion
The distinction between bactericidal and bacteriostatic agents is critical in the development of new antibacterial therapies. While bactericidal agents offer the advantage of directly killing bacteria, bacteriostatic agents can be highly effective in patients with a competent immune system.[5] The novel photosensitizing agent, this compound, represents a promising bactericidal approach, particularly for targeted therapy against Gram-positive bacteria. Further research, including direct comparative studies with established antibiotics, will be essential to fully elucidate its therapeutic potential.
References
- 1. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 5. benchchem.com [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emerypharma.com [emerypharma.com]
A Comparative Guide to the Validation of Antibacterial Agents using Electron Microscopy: Featuring Antibacterial Agent 140 Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Antibacterial Agent 140 Chloride and other alternative agents, supported by experimental data and detailed methodologies for validation using electron microscopy.
Comparative Performance of Antibacterial Agents against Staphylococcus aureus
The following table summarizes the performance of this compound and selected alternatives. The data is compiled from various studies to provide a comparative overview.
| Antibacterial Agent | Class | Mechanism of Action | Minimum Inhibitory Concentration (MIC) against S. aureus | Morphological Changes Observed by Electron Microscopy (EM) |
| This compound | Ruthenium-based Photosensitizer | Interacts with lipoteichoic acids, leading to membrane disruption, enhanced by light.[1] | 0.1-5 µg/mL (light-dependent) | Disrupts bacterial membrane structure. |
| Vancomycin (B549263) | Glycopeptide | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors.[2][3] | 0.5 - 2 µg/mL | Increased cell wall thickness and irregularity.[4][5] Reduced percentage of septa in susceptible strains.[6] |
| Daptomycin (B549167) | Lipopeptide | Disrupts bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and depolarization.[7] | ≤1 µg/mL | Formation of aberrant division septa and multilobate morphology without cell lysis.[7] Gross morphological changes including surface lesions.[8] |
| Linezolid (B1675486) | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 1 - 4 µg/mL | Limited information on specific ultrastructural changes from the provided search results. One study mentioned using it in conjunction with SEM in time-kill curve studies.[9] |
| Benzalkonium Chloride | Quaternary Ammonium Compound | Disrupts cell membrane integrity. | 2 - 10 mg/L | Shrinkage, pitting, and irregular cell surfaces.[10] |
Experimental Protocol: Validation of Antibacterial Efficacy using Transmission Electron Microscopy (TEM)
This protocol outlines a generalized procedure for preparing bacterial samples for TEM to visualize the ultrastructural changes induced by antibacterial agents.
1. Bacterial Culture and Treatment:
-
Inoculate a suitable broth medium (e.g., Tryptic Soy Broth) with a single colony of the target Gram-positive bacterium (e.g., Staphylococcus aureus).
-
Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic growth phase.
-
Expose the bacterial culture to the antibacterial agent at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) for a predetermined duration. Include an untreated control group.
-
For photosensitive agents like this compound, expose the treated culture to light of the appropriate wavelength and duration.
2. Sample Fixation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4).
-
Perform primary fixation by resuspending the pellet in a fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer) and incubate overnight at 4°C.
-
Wash the fixed cells with the buffer to remove excess glutaraldehyde.
-
Perform secondary fixation with 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature to enhance contrast.
3. Dehydration and Embedding:
-
Wash the cells with distilled water.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 95%, and 100%), with each step lasting 15-20 minutes.
-
Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) mixed with a transitional solvent like propylene (B89431) oxide in increasing resin concentrations.
-
Embed the samples in pure resin in molds and polymerize at 60-70°C for 24-48 hours.
4. Sectioning and Staining:
-
Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.
-
Collect the sections on TEM grids (e.g., copper grids).
-
Stain the sections with solutions like uranyl acetate (B1210297) and lead citrate (B86180) to further enhance contrast.
5. Imaging and Analysis:
-
Examine the sections under a transmission electron microscope.
-
Capture images of bacterial cells from each treatment group, focusing on ultrastructural changes such as cell wall thickness, membrane integrity, and cytoplasmic organization.
-
Perform quantitative analysis on the captured images to measure parameters like cell wall thickness and the percentage of damaged cells.
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow for TEM validation and the distinct mechanisms of action of the compared antibacterial agents.
Caption: Experimental workflow for TEM validation of antibacterial agents.
Caption: Mechanisms of action for different antibacterial agents.
References
- 1. Small molecule inhibitor of lipoteichoic acid synthesis is an antibiotic for Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopy.org.sg [microscopy.org.sg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scanning electron micrograph (SEM) of Staphylococcus aureus bacteria taken from a vancomycin intermediate resistant culture (VISA) [microbiologyinpictures.com]
- 6. Antimicrobial susceptibility testing for Gram positive cocci towards vancomycin using scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daptomycin Exerts Bactericidal Activity without Lysis of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scanning electronmicroscopy of Staphylococcus aureus and Enterococcus faecalis exposed to daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Antibacterial Agent 140 Chloride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Antibacterial Agent 140 chloride based on its likely classification as a quaternary ammonium (B1175870) compound (QAC). A specific Safety Data Sheet (SDS) for "this compound" was not located; therefore, these procedures are derived from information on similar chemical compounds. Researchers must consult the specific SDS for this compound if available and always adhere to local, state, and federal regulations.
This compound is a novel, ruthenium-based photosensitizer with potent activity against Gram-positive bacteria.[1] As with all laboratory chemicals, responsible handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides essential information for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the potential hazards associated with this compound and similar quaternary ammonium compounds.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Standard chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation or dermatitis.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes, which can cause serious eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or when generating aerosols. | To prevent inhalation of any aerosols or dust, which may cause respiratory irritation. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
II. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the concentration and volume of the waste.
Step 1: Waste Segregation and Collection
-
Concentrated Solutions & Pure Product: Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Dilute Solutions (from routine experiments): Collect in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Materials (e.g., gloves, paper towels, pipette tips): Place in a designated solid hazardous waste container.
Step 2: Waste Characterization
While a specific SDS is unavailable, based on its classification as a likely quaternary ammonium compound, waste containing this compound should be considered hazardous due to its potential environmental toxicity.[3][4][5] Concentrated solutions may also be corrosive.[6]
Step 3: Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area.
-
Ensure containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Keep waste containers away from incompatible materials.
Step 4: Disposal
-
Never dispose of concentrated this compound down the drain.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[7][8]
III. Experimental Workflow & Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
IV. Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
The following diagram outlines the logical steps for responding to a spill.
References
Personal protective equipment for handling Antibacterial agent 140 chloride
Disclaimer: A specific Safety Data Sheet (SDS) for Antibacterial Agent 140 Chloride was not found in the public domain. The following guidance is based on the general safety protocols for handling ruthenium-based organometallic photosensitizers. Researchers must conduct a thorough risk assessment before use and consult with their institution's environmental health and safety department.
This compound is a ruthenium-based, aggregation-induced emission (AIE) active photosensitizer.[1] Due to its novel properties and the absence of a specific SDS, cautious handling is paramount. This guide provides essential safety, logistical, and disposal information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.[1] |
| Body Protection | Lab Coat | Flame-retardant lab coat. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[1]
-
Ensure easy access to an eyewash station and safety shower.[1]
Procedural Handling:
-
Avoid creating dust when handling the solid compound.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Materials | Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated solid hazardous waste container. |
For ruthenium-containing waste, a common laboratory practice for disposal involves precipitation of the ruthenium species. This should only be performed by trained personnel following established institutional protocols. A general procedure involves adjusting the pH to precipitate ruthenium oxides/hydroxides, followed by collection of the precipitate for disposal as hazardous waste.
Spill Management Plan
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, and if you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Clean-up:
-
Wear appropriate PPE (see table above).
-
Carefully sweep up the solid spill or absorb the liquid spill.
-
Place the contained material into a sealed, labeled hazardous waste container.
-
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then with soap and water.
-
Collect all decontamination materials in the hazardous waste container.
-
Below is a workflow diagram for handling a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
